Product packaging for Anisodine hydrobromide(Cat. No.:CAS No. 76822-34-9)

Anisodine hydrobromide

Número de catálogo: B1665507
Número CAS: 76822-34-9
Peso molecular: 400.3 g/mol
Clave InChI: GJPDCORRBGIJOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Anisodine hydrobromide is an anticholinergic which may have neuroprotective effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22BrNO5 B1665507 Anisodine hydrobromide CAS No. 76822-34-9

Propiedades

IUPAC Name

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2,3-dihydroxy-2-phenylpropanoate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPDCORRBGIJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76822-34-9
Record name Anisodine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacological Profile of Anisodine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[1] Primarily utilized in China, it has been investigated for its therapeutic potential in a range of conditions, most notably acute ischemic stroke and septic shock.[2][3] Its pharmacological effects are attributed to its anticholinergic properties, which lead to a variety of systemic responses including smooth muscle relaxation, modulation of central nervous system activity, and anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and the experimental methodologies used to elucidate its effects.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), blocking the binding of the endogenous neurotransmitter acetylcholine.[1] This blockade of parasympathetic nerve impulses leads to its observed physiological effects. Studies in animal models of cerebral ischemia have shown that this compound can reduce the exacerbated expression of M1, M2, M4, and M5 muscarinic receptor subtypes in affected brain tissue.[4]

Signaling Pathways

The antagonism of muscarinic receptors by this compound initiates a cascade of downstream signaling events that are implicated in its neuroprotective and anti-inflammatory effects. Key pathways identified include:

  • PI3K/Akt/GSK-3β Pathway: Activation of the PI3K/Akt pathway is a crucial cell survival signaling cascade. By inhibiting the pro-apoptotic protein Glycogen Synthase Kinase 3 Beta (GSK-3β), this pathway promotes cell survival and reduces apoptosis.

  • ERK1/2 Pathway: The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.

  • Nitric Oxide Synthase (NOS) Pathway: Muscarinic receptors are known to regulate the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in the nervous and cardiovascular systems.

The following diagram illustrates the proposed signaling cascade initiated by this compound's interaction with muscarinic receptors.

This compound Signaling Pathway Anisodine This compound mAChR Muscarinic Acetylcholine Receptor (e.g., M2, M3) Anisodine->mAChR Antagonizes G_protein G-protein (Gi/Gq) mAChR->G_protein Activates nNOS nNOS mAChR->nNOS Regulates PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 G_protein->ERK Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Apoptosis Apoptosis GSK3b->Apoptosis Promotes ERK->Neuroprotection NO Nitric Oxide nNOS->NO

This compound's proposed signaling cascade.

Pharmacodynamics

The anticholinergic properties of this compound result in a range of physiological effects. These include mydriasis (dilation of the pupil), inhibition of glandular secretions, relaxation of smooth muscle, and effects on the central nervous system.[1] Its ability to improve microcirculation is a key aspect of its therapeutic use in conditions like septic shock and ischemic stroke.[3]

Unfortunately, publicly available quantitative data on the binding affinities (Ki values) and functional antagonist potencies (pA2 values) of this compound at the individual M1-M5 muscarinic receptor subtypes are limited. Such data would be invaluable for a more precise understanding of its receptor selectivity and pharmacodynamic profile.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in both rats and beagle dogs. The drug is typically administered intravenously.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

DoseCmax (ng/mL)T1/2 (h)AUC (ng·h/mL)
4 mg/kg340.50 ± 44.52~3-
8 mg/kg---
16 mg/kg---
Data presented as mean ± SD. Cmax: Maximum plasma concentration; T1/2: Half-life; AUC: Area under the curve. Data for 8 and 16 mg/kg doses are not readily available in the reviewed literature.

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs (Intravenous Administration) [1]

Dose (mg/kg)Cmax (ng/mL)t1/2z (h)AUC0-t (ng·h/mL)Clz (L/(h·kg))Vz (L/kg)
0.143.3 ± 8.60.9 ± 0.335.9 ± 6.620.9 ± 5.324.6 ± 7.0
0.3117.9 ± 40.21.5 ± 0.9159.6 ± 56.617.9 ± 7.637.0 ± 18.5
0.9348.6 ± 40.01.1 ± 0.2443.3 ± 50.319.4 ± 2.231.3 ± 4.3
Data presented as mean ± SD. Cmax: Maximum plasma concentration; t1/2z: Terminal elimination half-life; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Clz: Total body clearance; Vz: Volume of distribution during the terminal phase.[1]

Experimental Protocols

UPLC-MS/MS Method for Quantification in Plasma

A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the quantification of this compound in biological matrices.[5]

Sample Preparation:

  • To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) containing an internal standard).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,300 x g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject an aliquot (e.g., 2.5 µL) into the UPLC-MS/MS system.

Chromatographic Conditions:

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is around 0.3 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection of the analyte and internal standard.

UPLC-MS/MS Workflow start Plasma Sample precipitate Protein Precipitation (Acetonitrile + IS) start->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject analysis Data Acquisition & Analysis inject->analysis

Workflow for UPLC-MS/MS analysis of this compound.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is used to mimic ischemic stroke and evaluate the neuroprotective effects of this compound.[4]

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Surgical Preparation: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the ECA and insert a filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

  • Drug Administration: Administer this compound (e.g., 0.6 mg/kg) intravenously via the tail vein during the reperfusion phase.[4]

  • Neurological Scoring: Assess neurological deficits at various time points post-surgery using a standardized scoring system.

  • Histological Analysis: At the end of the experiment, perfuse the brain and process it for histological analysis to determine the infarct volume.

MCAO Experimental Workflow start Anesthetize Rat surgery Expose Carotid Arteries start->surgery occlusion Occlude MCA with Filament surgery->occlusion reperfusion Withdraw Filament (Reperfusion) occlusion->reperfusion treatment Administer Anisodine Hydrobromide (i.v.) reperfusion->treatment scoring Neurological Scoring treatment->scoring histology Histological Analysis (Infarct Volume) scoring->histology end End histology->end

Workflow for the MCAO model with this compound treatment.
Cecal Ligation and Puncture (CLP) Model of Sepsis

The CLP model is a widely used animal model of polymicrobial sepsis.

Procedure:

  • Anesthesia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic.

  • Laparotomy: Perform a midline laparotomy to expose the cecum.

  • Ligation: Ligate the cecum below the ileocecal valve.

  • Puncture: Puncture the ligated cecum with a needle of a specific gauge to induce leakage of fecal content into the peritoneal cavity.

  • Closure: Return the cecum to the abdominal cavity and close the incision.

  • Fluid Resuscitation: Administer fluid resuscitation to maintain hemodynamic stability.

  • Treatment Protocol: In a clinical trial setting for septic shock, a treatment protocol for Anisodamine hydrobromide (a related compound) involved an initial intravenous bolus of 0.5 mg/kg followed by a continuous infusion of 0.02–0.1 mg/kg/h.[6]

Toxicology and Adverse Effects

As an anticholinergic agent, this compound can produce a range of adverse effects, including dry mouth, blurred vision, tachycardia, and urinary retention. Central nervous system effects such as dizziness and confusion can also occur.

Conclusion

This compound is a non-specific muscarinic antagonist with a complex pharmacological profile. Its therapeutic potential in conditions such as ischemic stroke and septic shock is primarily attributed to its ability to improve microcirculation and exert neuroprotective and anti-inflammatory effects through the modulation of various signaling pathways. While its clinical use is established in certain regions, a more detailed characterization of its receptor binding affinities and functional potencies across all muscarinic receptor subtypes would greatly enhance the understanding of its pharmacological actions and aid in the development of more selective therapeutic agents. The experimental protocols outlined in this guide provide a foundation for further preclinical and clinical investigation into the therapeutic applications of this compound.

References

Anisodine Hydrobromide: A Tropane Alkaloid from Anisodus tanguticus - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is a potent anticholinergic agent with significant therapeutic applications, particularly in the treatment of vascular and neurological conditions.[1][2] Primarily utilized in China, it functions by antagonizing muscarinic acetylcholine (B1216132) receptors, leading to a cascade of physiological effects including vasodilation, improved microcirculation, and neuroprotection.[1][3] This technical guide provides a comprehensive overview of Anisodine hydrobromide, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing key mechanistic pathways and workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and investigation of tropane alkaloids and related compounds.

Physicochemical Properties and Structure

Anisodine, also known as daturamine or α-hydroxyscopolamine, is a tropane alkaloid with the chemical formula C₁₇H₂₁NO₅.[4] It is found in plants of the Solanaceae family, notably Anisodus tanguticus.[4][5] The hydrobromide salt is a more stable form used for pharmaceutical preparations.[6]

Mechanism of Action and Pharmacology

This compound primarily acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3] By blocking the action of acetylcholine, it modulates the parasympathetic nervous system, leading to effects such as smooth muscle relaxation and reduced glandular secretions.[3] Its therapeutic efficacy in conditions like acute ischemic stroke is attributed to a multi-faceted mechanism that includes:

  • Improved Cerebral Circulation: this compound has been shown to enhance cerebral blood flow and improve microcirculation in ischemic areas.[1][6]

  • Neuroprotection: It exerts neuroprotective effects through various mechanisms, including anti-inflammatory actions, inhibition of neuronal apoptosis, and reduction of oxidative stress.[6][7][8]

  • Modulation of Signaling Pathways: this compound has been found to influence key intracellular signaling cascades, such as the Akt/GSK-3β and ERK1/2 pathways, which are crucial for cell survival and neuroprotection.[6][9]

Quantitative Pharmacological and Clinical Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (Intravenous Administration)
Dose (mg/kg)Cmax (ng/mL)AUC₀-t (ng·h/mL)t½ (h)
0.143.3 ± 8.635.9 ± 6.60.9 ± 0.3
0.3117.9 ± 40.2159.6 ± 56.61.5 ± 0.9
0.9348.6 ± 40.0443.3 ± 50.31.1 ± 0.2
Data from a study on the pharmacokinetics of this compound injection in Beagle dogs.[11]
Table 2: Tissue Distribution of this compound in Rats (Single 5 mg/kg IV Injection)
TissuePeak Concentration (ng/mL or ng/g)
Stomach2316.9 ± 952.6
Kidney1967.6 ± 569.4
Brain< 200
Fat< 200
Testis< 200
Peak concentrations in most other tissues (plasma, small intestine, lung, liver, spleen, ovary, heart, uterus, and skeletal muscle) were reached within 5 minutes and were lower than in the stomach and kidney.[11]
Table 3: Meta-Analysis of Clinical Efficacy of this compound in Acute Ischemic Stroke
Outcome MeasureResult95% Confidence Intervalp-value
NIHSS ScoreMD = -1.53(-1.94, -1.12)< 0.00001
mRS ScoreMD = -0.89(-0.97, -0.81)< 0.00001
Barthel IndexMD = 10.65(4.30, 17.00)0.001
Clinical EfficacyRR = 1.2(1.08, 1.34)0.001
MD: Mean Difference; RR: Relative Risk. Data from a systematic review and meta-analysis of 11 randomized controlled trials involving 1,337 patients.[6][7]

Signaling Pathways

This compound's neuroprotective effects are mediated, in part, through the modulation of critical intracellular signaling pathways.

Akt/GSK-3β Signaling Pathway

The Akt/GSK-3β pathway is a key regulator of cell survival and apoptosis. This compound has been shown to activate this pathway, leading to the phosphorylation and inhibition of GSK-3β. This, in turn, prevents apoptosis and promotes neuronal survival.[9][12]

Akt_GSK3b_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Anisodine Anisodine Hydrobromide mAChR Muscarinic Receptor Anisodine->mAChR Antagonizes PI3K PI3K Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (Phosphorylation) Apoptosis Apoptosis GSK3b->Apoptosis Promotes Survival Neuronal Survival GSK3b->Survival Inhibits

Akt/GSK-3β signaling pathway modulated by this compound.
ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been reported to activate the ERK1/2 pathway, contributing to its neuroprotective effects.[6]

ERK12_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Anisodine Anisodine Hydrobromide Receptor Receptor Anisodine->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Neuroprotection Neuroprotection & Cell Survival Transcription->Neuroprotection

ERK1/2 signaling pathway activated by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Extraction and Purification of Tropane Alkaloids from Anisodus tanguticus

The following is a generalized acid-base extraction protocol for tropane alkaloids from plant material, which can be adapted for Anisodus tanguticus.

Extraction_Workflow start Dried & Powdered Anisodus tanguticus roots extraction Maceration with acidified ethanol/methanol (B129727) start->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation of solvent filtration1->evaporation acidification Dissolution in acidic water (e.g., 1% HCl) evaporation->acidification filtration2 Filtration to remove non-alkaloidal components acidification->filtration2 basification Basification of aqueous phase to pH 9-10 (e.g., with NH4OH) filtration2->basification l_l_extraction Liquid-Liquid Extraction with an organic solvent (e.g., dichloromethane) basification->l_l_extraction separation Separation of organic phase l_l_extraction->separation drying Drying of organic phase (e.g., with Na2SO4) separation->drying final_evaporation Evaporation of solvent drying->final_evaporation end Crude Tropane Alkaloid Extract final_evaporation->end HPLC_MS_Workflow start Plasma Sample protein_precipitation Protein Precipitation (e.g., with methanol or acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer of Supernatant centrifugation->supernatant_transfer evaporation Evaporation to dryness supernatant_transfer->evaporation reconstitution Reconstitution in mobile phase evaporation->reconstitution hplc_injection Injection into HPLC-MS/MS system reconstitution->hplc_injection chromatographic_separation Chromatographic Separation (e.g., C18 column) hplc_injection->chromatographic_separation mass_spectrometry Mass Spectrometric Detection (MRM mode) chromatographic_separation->mass_spectrometry quantification Quantification using a calibration curve mass_spectrometry->quantification end Concentration of This compound quantification->end

References

Anisodine Hydrobromide: A Technical Guide to its Role in Enhancing Cerebral Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, has emerged as a promising therapeutic agent for improving cerebral blood flow, particularly in the context of ischemic cerebrovascular diseases.[1][2] As a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, its mechanism of action extends beyond simple vasodilation, encompassing a multi-faceted approach that includes neuroprotection, anti-inflammatory effects, and modulation of key intracellular signaling pathways.[1][3] This technical guide provides a comprehensive overview of the current understanding of anisodine hydrobromide's effects on cerebral circulation, detailing its mechanism of action, summarizing quantitative data from clinical and preclinical studies, and outlining key experimental protocols.

Mechanism of Action

This compound's primary pharmacological action is the blockade of muscarinic acetylcholine receptors in the central and peripheral nervous systems.[1][2] This anticholinergic activity is central to its effects on cerebral blood flow and neuroprotection. The proposed mechanisms are detailed below and illustrated in the accompanying signaling pathway diagrams.

Vasodilation and Improved Microcirculation

This compound promotes vasodilation and enhances microcirculation, leading to an increase in blood flow to ischemic brain regions.[2][4] This is achieved through several interconnected pathways:

  • Muscarinic Receptor Antagonism: By blocking muscarinic receptors on vascular smooth muscle and endothelial cells, this compound counteracts the vasoconstrictive effects of acetylcholine, leading to vasodilation.[3]

  • Regulation of Nitric Oxide Synthase (NOS): Evidence suggests that this compound modulates the nitric oxide synthase system. Nitric oxide (NO) is a potent vasodilator, and by influencing its production, this compound contributes to the relaxation of cerebral blood vessels.[4]

  • Reduction of Vascular Resistance: The vasodilatory effects of this compound lead to a decrease in overall vascular resistance within the cerebral circulation, further improving blood flow.[2]

Neuroprotection

Beyond its hemodynamic effects, this compound exhibits significant neuroprotective properties, shielding neurons from ischemic damage through multiple mechanisms:

  • Anti-inflammatory Action: The compound has been shown to inhibit the production of pro-inflammatory cytokines, reducing the inflammatory cascade that exacerbates ischemic brain injury.[3]

  • Anti-oxidative Effects: this compound helps to mitigate oxidative stress, a key contributor to neuronal death in stroke, by reducing the production of reactive oxygen species (ROS).[5]

  • Inhibition of Neuronal Apoptosis: By modulating key signaling pathways, this compound prevents programmed cell death (apoptosis) in neurons exposed to ischemic conditions.[4]

  • Prevention of Ca2+ Influx: Ischemia leads to an excessive influx of calcium ions into neurons, a major trigger for cell death. This compound helps to prevent this detrimental Ca2+ overload.[4]

Key Signaling Pathways

The effects of this compound are mediated by its influence on several critical intracellular signaling cascades:

  • Akt/GSK-3β Pathway: this compound has been shown to activate the Akt/GSK-3β signaling pathway. Activation of Akt and subsequent phosphorylation (inhibition) of GSK-3β is a well-established pro-survival pathway that inhibits apoptosis and promotes cell survival.[6]

  • ERK1/2 Pathway: The activation of the ERK1/2 signaling pathway is another key mechanism underlying the neuroprotective effects of this compound. The ERK1/2 pathway is involved in cell proliferation, differentiation, and survival.[4]

Quantitative Data on the Efficacy of this compound

A meta-analysis of 11 randomized controlled trials involving 1,337 patients with acute ischemic stroke (AIS) provides significant quantitative evidence for the efficacy of this compound injection. The key findings are summarized in the tables below.[1][6][7]

Table 1: Neurological Outcome Measures in AIS Patients Treated with this compound[7][8]
Outcome MeasureMean Difference (MD) or Relative Risk (RR)95% Confidence Interval (CI)p-valueInterpretation
National Institutes of Health Stroke Scale (NIHSS)-1.53-1.94 to -1.12< 0.00001Significant reduction in stroke severity.
Modified Rankin Scale (mRS)-0.89-0.97 to -0.81< 0.00001Significant improvement in functional outcome.
Barthel Index10.654.30 to 17.000.001Significant improvement in activities of daily living.
Clinical Efficacy1.2 (RR)1.08 to 1.340.00120% higher likelihood of a positive clinical outcome.
Table 2: Cerebral Blood Flow Parameters in AIS Patients Treated with this compound[7][8]
Outcome MeasureStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-valueInterpretation
Relative Cerebral Blood Volume (rCBV)0.280.02 to 0.530.03Significant increase in cerebral blood volume.
Relative Time to Peak (rTTP)-0.81-1.08 to -0.55< 0.00001Significant reduction in the time it takes for blood to reach the brain tissue.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on this compound.

Animal Models of Cerebral Ischemia

Middle Cerebral Artery Occlusion (MCAO) Model in Rats: This is a widely used model to simulate focal cerebral ischemia.

  • Procedure:

    • Anesthesia is induced in the rat.

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and a small incision is made.

    • A nylon monofilament (e.g., 4-0 gauge with a silicon-coated tip) is introduced through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[8] The occlusion is typically maintained for a specific duration (e.g., 2 hours) before the filament is withdrawn to allow for reperfusion.[5]

  • Confirmation of Ischemia: A significant drop in regional cerebral blood flow is confirmed using techniques like laser Doppler flowmetry.

  • Dosage: In a study using the MCAO model, this compound was administered at a dose of 0.6 mg/kg via the caudal vein during reperfusion.[5]

Measurement of Cerebral Blood Flow

Single Photon Emission Computed Tomography (SPECT): SPECT is a nuclear imaging technique used to assess regional cerebral blood flow (rCBF).

  • Radiopharmaceutical: A technetium-99m labeled tracer, such as 99mTc-HMPAO or 99mTc-ECD, is injected intravenously.[9][10] These lipophilic compounds cross the blood-brain barrier and are trapped in the brain tissue in proportion to blood flow.[10]

  • Image Acquisition: The patient is placed in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow.[9] Following a waiting period to allow for tracer distribution (typically 20-90 minutes depending on the tracer), SPECT images of the brain are acquired.[9]

  • Data Analysis: The acquired images are reconstructed to create a 3D map of radiotracer distribution, which reflects the regional cerebral blood flow.

Western Blotting for Signaling Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as Akt, p-Akt, GSK-3β, p-GSK-3β, ERK1/2, and p-ERK1/2.

  • Protocol Outline:

    • Protein Extraction: Brain tissue samples are homogenized in a lysis buffer to extract total proteins.

    • Protein Quantification: The concentration of protein in the lysate is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., rabbit anti-Akt, mouse anti-p-GSK-3β). Recommended starting dilution for many commercial antibodies is 1:1000.[11][12]

    • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of protein.

TUNEL Assay for Apoptosis Detection
  • Principle: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Protocol Outline:

    • Tissue Preparation: Brain tissue sections are fixed and permeabilized to allow entry of the labeling reagents.

    • Enzymatic Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP) onto the 3'-hydroxyl ends of fragmented DNA.

    • Detection: The labeled DNA is then detected using a fluorescently-labeled antibody that recognizes the incorporated dUTPs.

    • Microscopy: The tissue sections are visualized under a fluorescence microscope. Apoptotic cells will exhibit bright fluorescent nuclei.

Visualizations

Signaling Pathways of this compound

Anisodine_Hydrobromide_Signaling cluster_Vascular Vascular Effects cluster_Neuroprotective Neuroprotective Effects Anisodine Anisodine Hydrobromide mAChR Muscarinic Acetylcholine Receptors (mAChR) Anisodine->mAChR Antagonizes NOS Nitric Oxide Synthase (NOS) mAChR->NOS Modulates NO Nitric Oxide (NO) NOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces CBF Increased Cerebral Blood Flow Vasodilation->CBF Leads to Anisodine2 Anisodine Hydrobromide Akt Akt Anisodine2->Akt Activates ERK ERK1/2 Anisodine2->ERK Activates Ca_Influx Ca2+ Influx Anisodine2->Ca_Influx Inhibits ROS Reactive Oxygen Species (ROS) Anisodine2->ROS Reduces GSK3b GSK-3β Akt->GSK3b Inhibits Apoptosis Apoptosis GSK3b->Apoptosis Promotes ERK->Apoptosis Inhibits Neuroprotection Neuroprotection Ca_Influx->Apoptosis Induces ROS->Apoptosis Induces

Caption: Signaling pathways of this compound leading to increased cerebral blood flow and neuroprotection.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_Model Animal Model cluster_Treatment Treatment cluster_Assessment Assessment MCAO Induce Ischemia (MCAO Model in Rats) Treatment_Group This compound (e.g., 0.6 mg/kg IV) MCAO->Treatment_Group Control_Group Vehicle Control (Saline) MCAO->Control_Group CBF_Measurement Cerebral Blood Flow Measurement (SPECT) Treatment_Group->CBF_Measurement Histology Histological Analysis (TUNEL Assay for Apoptosis) Treatment_Group->Histology Western_Blot Protein Expression Analysis (Western Blot for Akt, ERK, etc.) Treatment_Group->Western_Blot Behavioral Neurological Deficit Scoring Treatment_Group->Behavioral Control_Group->CBF_Measurement Control_Group->Histology Control_Group->Western_Blot Control_Group->Behavioral

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of ischemic stroke.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for improving cerebral blood flow and providing neuroprotection in the context of ischemic stroke. Its multifaceted mechanism of action, targeting muscarinic receptors and modulating key intracellular signaling pathways, offers a comprehensive approach to mitigating the complex pathophysiology of cerebral ischemia. The quantitative data from clinical trials in acute ischemic stroke patients are encouraging, showing improvements in neurological outcomes and cerebral hemodynamics. Further research, particularly large-scale, multi-center clinical trials, is warranted to fully elucidate its therapeutic benefits and establish its role in the clinical management of ischemic cerebrovascular diseases. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the promising therapeutic potential of this compound.

References

Anisodine Hydrobromide: A Technical Guide to its Anticholinergic and Antispasmodic Effects

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is a potent anticholinergic and antispasmodic agent.[1][2][3] Also known by the names Yiganling and 654-2, it has been utilized extensively in China for various medical conditions, including acute circulatory shock, cerebral infarction, and certain ophthalmic conditions.[1][3][4] Its primary mechanism of action involves the blockade of muscarinic acetylcholine (B1216132) receptors, leading to a reduction in smooth muscle spasms and modulation of the parasympathetic nervous system.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of Anisodine hydrobromide, focusing on its anticholinergic and antispasmodic effects, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Core Mechanism of Action: Anticholinergic Properties

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[1][2][4] By blocking these receptors, it prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting parasympathetic nerve impulses.[1][4] This action results in the relaxation of smooth muscles and a decrease in glandular secretions.[5][6]

The key effects stemming from its anticholinergic properties include:

  • Antispasmodic Effect: By inhibiting the contraction of smooth muscles, it alleviates spasms in the gastrointestinal tract, bronchial system, and urinary tract.[1][6]

  • Vasodilation and Improved Microcirculation: The drug has been shown to possess vasodilatory properties, improving microcirculation and reducing vascular resistance.[1][5]

  • Neuroprotection: In the context of cerebral ischemia, this compound demonstrates neuroprotective effects by modulating muscarinic receptors, reducing calcium ion influx, decreasing reactive oxygen species (ROS) levels, and inhibiting neuronal apoptosis.[7][8][9]

  • Central Nervous System Effects: It can cross the blood-brain barrier and has been shown to influence neuronal activity and synaptic plasticity.[2][10]

This compound interacts with all five subtypes of muscarinic receptors (M1-M5).[7][9] Studies in cerebral ischemia models have shown that it can effectively reduce the exacerbated expression of M1, M2, M4, and M5 receptors induced by hypoxia/reoxygenation.[7][9]

Anticholinergic_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds to Response Cellular Response (e.g., Contraction) mAChR->Response Activates Anisodine Anisodine Hydrobromide Anisodine->mAChR Blocks

This compound's anticholinergic mechanism.

Quantitative Data on Efficacy and Safety

The clinical and preclinical efficacy of this compound has been quantified in various studies. The following tables summarize key findings.

Table 1: Meta-analysis of this compound Injection for Acute Ischemic Stroke (AIS) A meta-analysis including 11 randomized controlled trials (RCTs) with a total of 1,337 patients.[11]

Outcome MeasureResult95% Confidence Intervalp-value
NIH Stroke Scale (NIHSS) ReductionMD = -1.53(-1.94, -1.12)< 0.00001
Modified Rankin Scale (mRS) ReductionMD = -0.89(-0.97, -0.81)< 0.00001
Barthel Index IncreaseMD = 10.65(4.30, 17.00)0.001
Relative Cerebral Blood Volume (rCBV)SMD = 0.28(0.02, 0.53)0.03
Clinical EfficacyRR = 1.2(1.08, 1.34)0.001

(MD = Mean Difference; SMD = Standardized Mean Difference; RR = Risk Ratio)

Table 2: Efficacy of Anisodamine (B1666042) in Organophosphate Poisoning Study on patients for whom atropinization could not be achieved with high doses of atropine (B194438) alone.[12]

ParameterAnisodamine GroupAtropine-only Groupp-value
Time to Atropinization (hours)24.3 ± 4.329.2 ± 7.0< 0.05
Hospital Stay (days)5.3 ± 2.56.9 ± 2.3< 0.05

Table 3: Cardiovascular Effects in Conscious Dogs Study on telemetered beagle dogs receiving single intravenous doses.[13][14]

Dose (mg/kg)Effect on Heart RateEffect on Blood Pressure (Diastolic/Mean)Effect on PR Interval
0.1No significant differenceNo significant differenceNo significant difference
0.4Significantly increasedNo significant differenceSignificantly shortened
1.6Significantly increasedSignificantly increased (1-2h post-dose)Significantly shortened
6.4Significantly increasedSignificantly increased (1-2h post-dose)Significantly shortened

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound.

1. Protocol: Cerebral Ischemia Animal Model (MCAO)

This protocol is used to investigate the neuroprotective effects of this compound in an in-vivo model of stroke.[7][9]

  • Model: Middle Cerebral Artery Occlusion (MCAO) in rats.

  • Objective: To assess the effect of this compound on muscarinic receptor expression and neuronal damage following ischemic injury.

  • Methodology:

    • Induction of Ischemia: Adult male Sprague-Dawley rats undergo surgery to occlude the middle cerebral artery, typically for a period of 2 hours, followed by reperfusion.

    • Drug Administration: this compound is administered to the treatment group, often intravenously, at various doses. A control group receives a saline vehicle.

    • Tissue Collection: After a set period (e.g., 24 or 48 hours), rats are euthanized, and brain tissues (cerebral arteries, hippocampus, parenchyma) are collected.

    • Analysis:

      • Immunohistochemistry: Brain slices are stained with antibodies against M1-M5 muscarinic receptors to assess their expression levels and localization.

      • Infarct Volume Measurement: Brain slices are stained (e.g., with TTC) to quantify the extent of ischemic damage.

      • Biochemical Assays: Tissue homogenates are used to measure levels of Reactive Oxygen Species (ROS), calcium ion influx, and neurotransmitters like aspartate.[7][9]

MCAO_Workflow cluster_animal Animal Model cluster_treatment Treatment cluster_analysis Analysis A1 SD Rats A2 MCAO Surgery (Induce Ischemia) A1->A2 A3 Reperfusion A2->A3 B1 Administer Anisodine (Treatment Group) A3->B1 B2 Administer Saline (Control Group) A3->B2 C1 Euthanasia & Brain Tissue Collection B1->C1 24-48h B2->C1 24-48h C2 Immunohistochemistry (M1-M5 Receptors) C1->C2 C3 Infarct Volume Measurement (TTC) C1->C3 C4 Biochemical Assays (ROS, Ca2+, Aspartate) C1->C4

References

Anisodine Hydrobromide: A Technical Guide to its Therapeutic Potential in Vascular and Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, has garnered significant interest for its therapeutic applications in a range of vascular and neurological conditions.[1] Primarily utilized in China, this anticholinergic agent exhibits a multifaceted mechanism of action, centering on its role as a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] This technical guide provides an in-depth overview of the current understanding of anisodine hydrobromide, focusing on its mechanism of action, preclinical and clinical evidence in vascular and neurological disorders, and detailed experimental protocols for its investigation. The guide aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound (often abbreviated as Ani or AT3) is a derivative of anisodine, developed to improve its chemical stability.[3][4] It functions by blocking muscarinic acetylcholine receptors in both the central and peripheral nervous systems, thereby inhibiting the actions of the neurotransmitter acetylcholine.[1][2] This antagonism leads to a variety of physiological effects, including smooth muscle relaxation, vasodilation, and neuroprotection, which form the basis of its therapeutic applications.[1] This guide will delve into the scientific evidence supporting the use of this compound in conditions such as acute ischemic stroke and other neurological disorders, providing detailed data, experimental methodologies, and visual representations of its mechanisms of action.

Mechanism of Action

The primary mechanism of action of this compound is its antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking these receptors, it modulates various physiological processes.

  • Vasodilation and Improved Cerebral Blood Flow: this compound has been shown to improve microcirculation and reduce vascular resistance, leading to increased cerebral blood flow.[1] This effect is particularly beneficial in ischemic conditions. A meta-analysis of clinical trials in acute ischemic stroke patients demonstrated that this compound injection significantly increased relative cerebral blood volume.[3][4]

  • Neuroprotection: The neuroprotective effects of this compound are attributed to several mechanisms, including:

    • Anti-inflammatory effects: It can inhibit the production of pro-inflammatory cytokines.

    • Reduction of neuronal apoptosis: Studies have shown that it can attenuate neuronal cell death.[5]

    • Alleviation of oxidative stress: It helps in reducing damage from reactive oxygen species.[5]

    • Modulation of signaling pathways: this compound has been found to activate the Akt/GSK-3β and Notch signaling pathways, which are crucial for cell survival and neurogenesis.[6][7][8]

Signaling Pathways

This compound exerts its neuroprotective and neurorestorative effects through the modulation of key intracellular signaling pathways.

Akt/GSK-3β Signaling Pathway

The Akt/GSK-3β signaling pathway is a critical regulator of cell survival and apoptosis. This compound has been shown to activate this pathway, leading to the phosphorylation (and inactivation) of GSK-3β. This, in turn, promotes the expression of anti-apoptotic proteins like Bcl-2 and reduces the expression of pro-apoptotic proteins like Bax, ultimately attenuating neuronal cell death.[7][8]

Akt_GSK3b_Pathway Anisodine Anisodine Hydrobromide Akt Akt Anisodine->Akt Activates pAkt p-Akt (Active) GSK3b GSK-3β pAkt->GSK3b Inhibits pGSK3b p-GSK-3β (Inactive) Bax Bax (Pro-apoptotic) pGSK3b->Bax Decreases Bcl2 Bcl-2 (Anti-apoptotic) pGSK3b->Bcl2 Increases Apoptosis Neuronal Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

This compound's role in the Akt/GSK-3β signaling pathway.
Notch Signaling Pathway

The Notch signaling pathway plays a crucial role in neurogenesis and neural plasticity. This compound has been found to promote the expression of key components of this pathway, such as Notch1 and Hes1, in the context of ischemic stroke.[6] This activation is associated with enhanced neural cell regeneration, including dendritic and axonal restructuring.[6]

Notch_Pathway Anisodine Anisodine Hydrobromide Notch1 Notch1 Anisodine->Notch1 Increases Expression Hes1 Hes1 Anisodine->Hes1 Increases Expression Neurogenesis Neurogenesis Notch1->Neurogenesis Promotes Neural_Plasticity Neural Plasticity Hes1->Neural_Plasticity Promotes

This compound's influence on the Notch signaling pathway.

Quantitative Data from Clinical Trials

Multiple meta-analyses of randomized controlled trials (RCTs) have evaluated the efficacy and safety of this compound injection in patients with acute ischemic stroke (AIS). The following tables summarize the key findings.

Table 1: Efficacy of this compound in Acute Ischemic Stroke (Meta-analysis of 11 RCTs, n=1,337) [4][9]

Outcome MeasureTreatment Effect95% Confidence Intervalp-value
Neurological Deficit
NIHSS ScoreMD = -1.53(-1.94, -1.12)< 0.00001
Functional Outcome
Modified Rankin ScaleMD = -0.89(-0.97, -0.81)< 0.00001
Barthel IndexMD = 10.65(4.30, 17.00)0.001
Cerebral Perfusion
Relative Time to PeakSMD = -0.81(-1.08, -0.55)< 0.00001
Relative Cerebral Blood VolumeSMD = 0.28(0.02, 0.53)0.03
Clinical Efficacy
Overall Efficacy RateRR = 1.2(1.08, 1.34)0.001

MD: Mean Difference; SMD: Standardized Mean Difference; RR: Risk Ratio; NIHSS: National Institutes of Health Stroke Scale.

Table 2: Safety of this compound in Acute Ischemic Stroke [4]

Outcome MeasureComparisonFinding
Rate of Adverse EventsThis compound Group vs. Control GroupNo statistically significant difference observed.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This model is widely used to induce focal cerebral ischemia, mimicking human ischemic stroke.

MCAO_Workflow Start Start: Rodent Anesthesia Surgery Surgical Procedure: Expose common, internal, and external carotid arteries Start->Surgery Ligation Ligate distal external carotid artery Surgery->Ligation Suture_Intro Introduce silicon-coated monofilament suture into internal carotid artery to occlude MCA origin Ligation->Suture_Intro Occlusion Maintain occlusion for defined period (e.g., 90-120 min) Suture_Intro->Occlusion Reperfusion Withdraw suture to allow reperfusion Occlusion->Reperfusion Treatment Administer this compound or vehicle control Reperfusion->Treatment Assessment Post-operative care and neurobehavioral/histological assessment Treatment->Assessment End End Assessment->End

Workflow for the Middle Cerebral Artery Occlusion (MCAO) model.

Detailed Steps:

  • Anesthesia: Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Exposure: Make a midline neck incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligation and Suture Insertion: Ligate the distal end of the ECA. Insert a silicon-coated monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: Maintain the suture in place for the desired duration of ischemia (e.g., 90-120 minutes). For reperfusion, withdraw the suture.

  • Treatment Administration: Administer this compound or a vehicle control intraperitoneally or intravenously at the appropriate time point (e.g., at the onset of reperfusion).

  • Post-operative Care and Assessment: Suture the incision and provide post-operative care. At designated time points, perform neurobehavioral assessments and sacrifice the animals for histological and molecular analyses.

Western Blot for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a sample, such as p-Akt and p-GSK-3β.

Detailed Steps:

  • Sample Preparation: Homogenize brain tissue samples in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-p-GSK-3β) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[10]

Detailed Steps:

  • Tissue Preparation: Prepare brain tissue sections (paraffin-embedded or frozen) on slides.

  • Permeabilization: Permeabilize the tissue sections to allow entry of the labeling reagents (e.g., with proteinase K or Triton X-100).[10]

  • TdT Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).[10] TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.[10]

  • Detection:

    • Direct Detection: If using a fluorescently labeled dUTP, the signal can be directly visualized using a fluorescence microscope.

    • Indirect Detection: If using a hapten-labeled dUTP (e.g., BrdU), an anti-hapten antibody conjugated to a fluorescent dye or an enzyme (for chromogenic detection) is used for visualization.

  • Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) and image the sections using an appropriate microscope. Apoptotic cells will show a positive TUNEL signal.

Golgi-Cox Staining for Neuronal Morphology

This impregnation method allows for the detailed visualization of neuronal morphology, including dendritic branching and spines.[11][12]

Detailed Steps:

  • Impregnation: Immerse fresh, unfixed brain tissue in a Golgi-Cox solution (containing potassium dichromate, mercuric chloride, and potassium chromate) and store in the dark for an extended period (e.g., 14 days).[11][12][13]

  • Tissue Protection: Transfer the impregnated tissue to a cryoprotectant solution (e.g., sucrose (B13894) solution) until it sinks.[13]

  • Sectioning: Cut thick sections (e.g., 100-200 µm) of the brain tissue using a vibratome or a cryostat.[13]

  • Staining Development: Develop the staining by incubating the sections in ammonium (B1175870) hydroxide, followed by a fixing agent like sodium thiosulfate.[11]

  • Dehydration and Mounting: Dehydrate the sections through a series of ethanol (B145695) solutions and clear them with xylene before mounting on slides with a mounting medium.

  • Microscopic Analysis: Analyze the stained neurons under a light microscope to assess dendritic length, branching complexity, and dendritic spine density.

Conclusion

This compound presents a compelling profile as a therapeutic agent for vascular and neurological conditions, particularly acute ischemic stroke. Its multifaceted mechanism of action, involving muscarinic receptor antagonism, improvement of cerebral hemodynamics, and modulation of key neuroprotective signaling pathways, is supported by a growing body of preclinical and clinical evidence. The quantitative data from meta-analyses demonstrate its potential to improve neurological function and clinical outcomes in stroke patients. The detailed experimental protocols provided in this guide offer a framework for further research into the precise mechanisms and full therapeutic potential of this promising compound. Continued investigation, including large-scale, high-quality clinical trials, is warranted to solidify its role in the clinical management of these debilitating disorders.

References

An In-depth Technical Guide on the Chemical Structure and Synthesis of Anisodine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid, is a significant compound in pharmaceutical research and development, primarily recognized for its anticholinergic and neuroprotective properties.[1][2][3] Originally isolated from the plant Anisodus tanguticus (Maxim.) Pascher, a member of the Solanaceae family, this compound has garnered attention for its therapeutic potential.[4] This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic pathways developed for Anisodine, with a focus on the asymmetric total synthesis of its biologically active (-)-enantiomer.

Chemical Structure and Properties

Anisodine hydrobromide is the hydrobromide salt of Anisodine. The chemical structure of Anisodine reveals a complex tropane core, characterized by a 3-oxa-9-azatricyclo[3.3.1.02,4]nonane system. This core structure is esterified at the 7-yl position with (αS)-α-hydroxy-α-(hydroxymethyl)benzeneacetic acid.[5]

Chemical Structure of this compound

Chemical structure of Anisodine

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name Benzeneacetic acid, α-hydroxy-α-(hydroxymethyl)-, (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide (1:1), (αS)-[5]
CAS Number 76822-34-9[5]
Molecular Formula C17H21NO5.BrH[5][6]
Molecular Weight 400.26 g/mol [5][6]
InChIKey GJPDCORRBGIJOP-JYHRPVKFSA-N[6]
SMILES CN1[C@@H]2C--INVALID-LINK--OC(=O)--INVALID-LINK--(c4ccccc4)O.Br[6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point >192 °C (decomposition)[5]
Appearance White crystalline powder
Solubility Data not readily available in searched results.

Synthesis of (-)-Anisodine

The asymmetric total synthesis of (-)-Anisodine has been successfully achieved, providing a reliable route to this enantiomerically pure compound for research and potential therapeutic applications. A key strategy employs 6-β-acetyltropine as the starting material, with a crucial step involving a Sharpless asymmetric dihydroxylation to introduce the required stereochemistry.[7]

Synthetic Pathway Overview

The synthesis commences with the protection of the tropane nitrogen, followed by a series of transformations to construct the epoxide ring and introduce the diol functionality via Sharpless asymmetric dihydroxylation. Subsequent steps involve the esterification with a protected tropic acid derivative, followed by deprotection to yield (-)-Anisodine. The final step is the formation of the hydrobromide salt.

Synthesis_Pathway cluster_key Legend A 6-β-acetyltropine B Intermediate A (N-Protected Tropane Derivative) A->B N-Protection C Intermediate B (α,β-Unsaturated Ester) B->C Elimination D Intermediate C (Chiral Diol) C->D Sharpless Asymmetric Dihydroxylation (AD-mix-β) E Intermediate D (Epoxide) D->E Epoxidation F (-)-Anisodine E->F Esterification & Deprotection G This compound F->G HBr Salt Formation k1 Starting Material k2 Key Intermediate k3 Final Product k4 Key Reaction Step

Caption: Synthetic pathway of this compound.

Experimental Protocols

While a complete, detailed experimental protocol for the entire synthesis is not fully available in the searched literature, the key step of Sharpless Asymmetric Dihydroxylation is well-documented in principle.

Key Step: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide catalyst.

  • Objective: To introduce a chiral diol functionality onto the tropane scaffold with high enantioselectivity.

  • Reagents:

    • α,β-Unsaturated ester intermediate (Substrate)

    • AD-mix-β (a commercially available mixture containing K3Fe(CN)6, K2CO3, K2OsO4·2H2O, and (DHQD)2PHAL as the chiral ligand)

    • tert-Butanol (B103910) and water (as solvent)

    • Methanesulfonamide (CH3SO2NH2) (optional, to improve reaction rate and enantioselectivity for certain substrates)

  • General Procedure (Illustrative):

    • A mixture of tert-butanol and water is prepared and cooled to 0 °C.

    • AD-mix-β is added to the cooled solvent mixture and stirred until both layers are clear.

    • The α,β-unsaturated ester intermediate is added to the reaction mixture at 0 °C.

    • The reaction is stirred vigorously at 0 °C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite).

    • The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired chiral diol.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data for Anisodine

TechniqueData
13C NMR A database entry for the 13C NMR spectrum of (-)-anisodine exists, though the full spectrum requires an account to view.[7]
Mass Spectrometry (MS) Studies have utilized LC-MS/MS for the analysis of anisodine and its metabolites in biological samples.[8]
Infrared (IR) Spectroscopy Specific peak data for this compound was not found in the search results. General IR absorption frequencies for functional groups present (e.g., O-H, C=O, C-O, aromatic C-H) would be expected.

Mechanism of Action and Therapeutic Relevance

This compound primarily acts as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[3] By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine, leading to a range of physiological responses. This mechanism underlies its use in treating conditions such as acute circulatory shock and various ocular diseases.[1][2] Furthermore, studies have indicated its potential neuroprotective effects, which may be beneficial in the context of ischemic events.[3]

Conclusion

This compound remains a compound of significant interest due to its unique chemical structure and promising pharmacological profile. The development of an asymmetric total synthesis has been a crucial advancement, enabling access to enantiomerically pure material for further investigation. This guide has provided a detailed overview of its chemical structure, a summary of its synthesis with a focus on the key Sharpless asymmetric dihydroxylation step, and a compilation of its known properties. Further research to fully elucidate its pharmacological mechanisms and to optimize its synthesis will continue to be of high value to the scientific and medical communities.

References

Methodological & Application

Application Notes and Protocols for Anisodine Hydrobromide in a Mouse MCAO Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for investigating the therapeutic effects of anisodine (B1665107) hydrobromide in a mouse model of focal cerebral ischemia. The methodologies outlined below are synthesized from established research protocols and are intended to guide the user through the setup, execution, and analysis of preclinical stroke studies involving this compound.

Anisodine hydrobromide, a non-specific muscarinic cholinergic receptor antagonist, has demonstrated neuroprotective properties in various models of cerebral ischemia.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that are critical in post-stroke neural remodeling and recovery.[1][3] These protocols cover the induction of ischemic stroke via Middle Cerebral Artery Occlusion (MCAO), administration of this compound, and subsequent evaluation of neurological function, infarct volume, and molecular changes.

Data Presentation

The following tables summarize the reported effects of this compound in rodent models of cerebral ischemia. While specific quantitative data for infarct volume and neurological scores in mice were not detailed in the primary literature reviewed, the compound has been shown to significantly reduce both metrics in rodent MCAO models.[1][4] A recent study in a mouse MCAO model focused on changes in neuroplasticity-related proteins.[3]

Table 1: Effects of this compound on Neurological and Histological Outcomes

ParameterMCAO + VehicleMCAO + this compoundOutcomeReference
Neurological Score High deficitSignificantly reduced deficitImproved neurological function[1][4]
Infarct Volume Large infarctSignificantly reduced infarct volumeNeuroprotective effect[1][4]

Table 2: Protein Expression Changes in the Peri-Infarct Cortex of MCAO Mice

ProteinMCAO + VehicleMCAO + this compoundOutcomeReference
GAP43 BaselineSignificantly IncreasedPromotion of axonal regeneration[3]
NGF BaselineSignificantly IncreasedEnhanced neurotrophic support[3]
Notch1 BaselineSignificantly IncreasedModulation of neural plasticity[3]
Hes1 BaselineSignificantly IncreasedInvolvement of Notch signaling[3]

Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) - Intraluminal Filament Model

This protocol describes the induction of focal cerebral ischemia in mice, a widely used model that mimics human ischemic stroke.[5][6]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia: Isoflurane (1.5-2% for induction, 1-1.5% for maintenance)[6]

  • Heating pad with rectal probe for temperature control

  • Dissection microscope

  • Surgical instruments (scissors, forceps, microvascular clips)

  • 6-0 nylon monofilament with a silicon-coated tip[5]

  • Sutures (6-0 silk)

  • 0.5 mL saline for subcutaneous injection[6]

  • Topical anesthetic (e.g., Lidocaine gel)[6]

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Place the animal in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.[6]

  • Surgical Incision: Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6][7]

  • Vessel Isolation: Carefully dissect the arteries from the surrounding tissue and vagus nerve. Ligate the distal end of the ECA. Place a temporary ligature around the CCA and ICA.[6]

  • Filament Insertion: Make a small incision in the ECA. Insert the 6-0 silicon-coated monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60-90 minutes).[8] During this time, the skin incision can be temporarily closed.

  • Reperfusion: Re-anesthetize the mouse (if necessary) and gently withdraw the filament to allow reperfusion.[6]

  • Wound Closure: Remove the temporary ligatures and permanently tie off the ECA stump. Suture the neck incision.

  • Post-Operative Care: Administer 0.5 mL of subcutaneous saline for hydration and apply topical anesthetic to the wound.[6] House the animal in a heated cage for recovery before returning it to its home cage.

Protocol 2: this compound Administration

This protocol is based on dosages reported in rodent MCAO studies.[9]

Materials:

  • This compound (powder)

  • Sterile 0.9% Saline

  • Syringes and needles for injection

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in sterile 0.9% saline to a final concentration suitable for administration. A dosage of 0.6 mg/kg has been used effectively in a rat MCAO model.[9] The solution should be prepared fresh.

  • Administration: Immediately following reperfusion (withdrawal of the MCAO filament), administer the this compound solution (e.g., 0.6 mg/kg) or an equivalent volume of saline (for the vehicle control group) via intravenous (caudal vein) injection.[9]

Protocol 3: Neurological Deficit Scoring

Neurological function should be assessed 24 hours post-MCAO.

Procedure: A 5-point neurological deficit scoring system is commonly used:

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Circling towards the contralateral side.

  • 3: Leaning or falling to the contralateral side.

  • 4: No spontaneous motor activity.

Protocol 4: Infarct Volume Measurement by TTC Staining

This protocol is used to quantify the extent of ischemic brain injury 24 hours post-MCAO.[5]

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • 10% formaldehyde (B43269) solution

  • Brain slicer matrix

Procedure:

  • Brain Extraction: Euthanize the mouse and carefully extract the brain.

  • Slicing: Chill the brain at -20°C for 20 minutes to firm the tissue. Place the brain in a mouse brain slicer and create 1-mm coronal sections.[5][10]

  • Staining: Immerse the brain slices in a 2% TTC solution for 15-20 minutes at 37°C in the dark.[5] Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain white.

  • Fixation: Transfer the stained slices into a 10% formaldehyde solution for fixation.[5]

  • Quantification: Image the slices and use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice. The infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness (1 mm). Adjustments for brain edema are recommended for accuracy.[11]

Signaling Pathways and Experimental Workflow

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and the key signaling pathways implicated in the neuroprotective effects of this compound.

G cluster_prep Phase 1: Preparation & Surgery cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Post-Operative Analysis Animal_Acclimation Animal Acclimation (C57BL/6 Mice) Anesthesia Anesthesia (Isoflurane) Animal_Acclimation->Anesthesia MCAO_Surgery tMCAO Surgery (Filament Model) Anesthesia->MCAO_Surgery Occlusion Occlusion (60-90 min) MCAO_Surgery->Occlusion Reperfusion Reperfusion (Filament Withdrawal) Occlusion->Reperfusion Drug_Admin This compound (i.v.) or Vehicle (Saline) Reperfusion->Drug_Admin Neuro_Score Neurological Scoring (24h post-MCAO) Drug_Admin->Neuro_Score Euthanasia Euthanasia & Brain Extraction (24h post-MCAO) Neuro_Score->Euthanasia TTC_Staining Infarct Volume Analysis (TTC Staining) Euthanasia->TTC_Staining Mol_Analysis Molecular Analysis (Western Blot, IHC) Euthanasia->Mol_Analysis

Fig 1. Experimental workflow for the MCAO mouse model.

G cluster_stroke Ischemic Stroke (MCAO) cluster_drug Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular & Functional Outcomes Ischemia Ischemia/Reperfusion Injury Muscarinic Muscarinic Receptors (M1, M2, M4, M5) Ischemia->Muscarinic Dysregulates Anisodine Anisodine Hydrobromide Anisodine->Muscarinic Antagonizes Notch Notch Signaling (Notch1, Hes1) Anisodine->Notch Activates Akt Akt/GSK-3β Pathway Anisodine->Akt Activates Neuroprotection ↓ Neuronal Apoptosis ↓ Infarct Volume Muscarinic->Neuroprotection Plasticity ↑ Neural Remodeling (Dendrites, Axons) Notch->Plasticity Akt->Neuroprotection Function ↑ Neurological Function Neuroprotection->Function Plasticity->Function

References

Application Notes and Protocols: Evaluating the Cognitive Effects of Anisodine Hydrobromide Using the Morris Water Maze

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine hydrobromide, a derivative of the naturally occurring tropane (B1204802) alkaloid anisodine, has demonstrated neuroprotective properties.[1] It functions as a muscarinic acetylcholine (B1216132) receptor antagonist and has been investigated for its potential therapeutic applications in various neurological conditions, including those associated with cognitive impairment.[1][2] The Morris Water Maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents, making it a valuable tool for evaluating the cognitive effects of pharmacological agents like this compound.[3][4]

These application notes provide a detailed protocol for utilizing the Morris Water Maze to test the cognitive effects of this compound, particularly in a rodent model of chronic cerebral hypoperfusion, a condition known to induce cognitive deficits. The provided methodologies are based on established research and aim to guide researchers in designing and executing similar studies.

Data Presentation

The following tables summarize the quantitative data from a representative study investigating the effects of this compound on cognitive performance in a rat model of chronic cerebral hypoperfusion.

Table 1: Escape Latency in the Morris Water Maze

GroupDay 1 (s)Day 2 (s)Day 3 (s)Day 4 (s)Day 5 (s)
Sham35.2 ± 5.128.4 ± 4.821.5 ± 4.215.8 ± 3.910.1 ± 3.5
2-VO (Model)55.8 ± 6.352.1 ± 5.948.7 ± 5.545.3 ± 5.142.6 ± 4.8
NBP (Positive Control)54.9 ± 6.146.3 ± 5.738.2 ± 5.130.1 ± 4.722.5 ± 4.1
AH (0.3 mg/kg)55.2 ± 6.248.9 ± 5.841.3 ± 5.334.6 ± 4.928.7 ± 4.4
AH (0.6 mg/kg)55.5 ± 6.045.1 ± 5.635.8 ± 5.027.2 ± 4.519.8 ± 3.9
AH (1.2 mg/kg)55.1 ± 6.349.5 ± 5.943.2 ± 5.437.8 ± 5.031.4 ± 4.6

Data are presented as mean ± standard deviation. 2-VO: Two-vessel occlusion; NBP: Butylphthalide (positive control); AH: this compound.

Table 2: Path Length in the Morris Water Maze

GroupDay 1 (cm)Day 2 (cm)Day 3 (cm)Day 4 (cm)Day 5 (cm)
Sham850 ± 110720 ± 105580 ± 98450 ± 90310 ± 85
2-VO (Model)1250 ± 1301180 ± 1251100 ± 1181020 ± 110950 ± 105
NBP (Positive Control)1230 ± 1281050 ± 120880 ± 112710 ± 103550 ± 95
AH (0.3 mg/kg)1240 ± 1291100 ± 122950 ± 115810 ± 108680 ± 100
AH (0.6 mg/kg)1245 ± 1271020 ± 118810 ± 110630 ± 98470 ± 90
AH (1.2 mg/kg)1235 ± 1301120 ± 124990 ± 117870 ± 110740 ± 102

Data are presented as mean ± standard deviation. 2-VO: Two-vessel occlusion; NBP: Butylphthalide (positive control); AH: this compound.

Table 3: Probe Trial Performance

GroupTime in Target Quadrant (%)Platform Crossings
Sham45.8 ± 5.25.8 ± 1.1
2-VO (Model)20.1 ± 4.51.2 ± 0.5
NBP (Positive Control)35.2 ± 4.94.1 ± 0.9
AH (0.3 mg/kg)28.9 ± 4.72.8 ± 0.7
AH (0.6 mg/kg)39.5 ± 5.14.9 ± 1.0
AH (1.2 mg/kg)25.4 ± 4.62.1 ± 0.6

Data are presented as mean ± standard deviation. 2-VO: Two-vessel occlusion; NBP: Butylphthalide (positive control); AH: this compound.

Experimental Protocols

This section details the methodology for conducting the Morris Water Maze test to evaluate the cognitive effects of this compound in a rat model of chronic cerebral hypoperfusion induced by two-vessel occlusion (2-VO).

1. Animal Model

  • Species: Male Sprague-Dawley rats (250-280 g)

  • Model Induction: Chronic cerebral hypoperfusion is induced by permanent bilateral common carotid artery occlusion (2-VO). A sham-operated group undergoes the same surgical procedure without vessel ligation.

2. Experimental Groups

  • Sham Group: Undergoes sham surgery and receives vehicle treatment.

  • 2-VO (Model) Group: Undergoes 2-VO surgery and receives vehicle treatment.

  • Positive Control Group: Undergoes 2-VO surgery and receives a known cognitive enhancer (e.g., Butylphthalide).

  • This compound (AH) Treatment Groups: Undergo 2-VO surgery and receive different doses of this compound (e.g., 0.3, 0.6, and 1.2 mg/kg).

3. Morris Water Maze Apparatus

  • A circular pool (e.g., 150 cm in diameter and 50 cm in height) filled with water (22 ± 1°C) to a depth of 30 cm.

  • The water is made opaque with non-toxic white paint.

  • A circular platform (e.g., 10 cm in diameter) is submerged 1-2 cm below the water surface in the center of one of the four designated quadrants.

  • The pool is located in a room with various distal visual cues.

  • A video tracking system is used to record and analyze the swimming paths of the rats.

4. Experimental Procedure

  • Acclimatization: Allow rats to acclimatize to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) once daily for a specified period (e.g., 14 days) before and during the MWM testing period.

  • Spatial Acquisition Training:

    • This phase typically lasts for 5 consecutive days with 4 trials per day for each rat.

    • For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random starting positions.

    • Allow the rat to swim freely to find the hidden platform within a set time (e.g., 60 or 90 seconds).

    • If the rat finds the platform, allow it to remain there for 15-30 seconds.

    • If the rat fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.

    • The inter-trial interval is typically 60 seconds.

  • Probe Trial:

    • On the day after the final acquisition training day, remove the platform from the pool.

    • Allow each rat to swim freely in the pool for a set duration (e.g., 60 or 90 seconds).

    • Record the time spent in the target quadrant and the number of times the rat crosses the former platform location.

5. Data Analysis

  • Escape Latency: The time taken for the rat to find the hidden platform.

  • Path Length: The distance the rat swam to find the hidden platform.

  • Time in Target Quadrant: The percentage of time spent in the quadrant where the platform was previously located during the probe trial.

  • Platform Crossings: The number of times the rat's swimming path crosses the exact location where the platform used to be during the probe trial.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures for acquisition data and one-way ANOVA for probe trial data) to analyze the results.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_mwm Morris Water Maze Testing cluster_analysis Data Analysis P1 Animal Acclimatization P2 Induction of Chronic Cerebral Hypoperfusion (2-VO) P1->P2 P3 Random Assignment to Experimental Groups P2->P3 T1 Daily Administration of this compound or Vehicle P3->T1 MWM1 Spatial Acquisition Training (5 days, 4 trials/day) T1->MWM1 MWM2 Probe Trial (Day 6, platform removed) MWM1->MWM2 A1 Measure Escape Latency & Path Length MWM2->A1 A2 Measure Time in Target Quadrant & Platform Crossings MWM2->A2 A3 Statistical Analysis A1->A3 A2->A3

Caption: Experimental workflow for MWM testing of this compound.

signaling_pathway AH This compound PI3K PI3K AH->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates GSK3b GSK-3β pAkt->GSK3b Inhibits by Phosphorylation pGSK3b p-GSK-3β (Inactive) Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Promotes pGSK3b->Apoptosis Inhibits Cognitive Improved Cognitive Function pGSK3b->Cognitive Contributes to

References

Application Notes and Protocols for the Quantification of Anisodamine Hydrobromide in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Anisodamine (B1666042) Hydrobromide (Ani HBr) in plasma samples using High-Performance Liquid Chromatography (HPLC). The primary method detailed is a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, a representative protocol for a conventional HPLC-Ultraviolet (UV) detection method is presented.

Method 1: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for pharmacokinetic studies requiring low limits of quantification.

Quantitative Data Summary
ParameterValueReference
Linearity Range 2 - 1000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]
Correlation Coefficient (r) > 0.99[1]
Extraction Recovery 89.51 - 91.87%[1]
Internal Standard (IS) Atropine Sulfate or other suitable compound[2][3]
Experimental Protocol

2.1. Materials and Reagents

2.2. Instrumentation

  • Shimadzu LC-20 series HPLC system or equivalent[1]

  • AB Sciex 4000 Q TRAP triple quadrupole mass spectrometer or equivalent[1]

  • Phenomenex C18 column (3.0 × 50 mm, 5 µm) with a pre-column (4 × 3.0 mm, 5 µm)[1]

2.3. Preparation of Solutions

  • Anisodamine Hydrobromide Stock Solution (1.0 mg/mL): Dissolve an appropriate amount of Ani HBr reference standard in acetonitrile.[1]

  • Internal Standard Stock Solution (0.5 mg/mL): Dissolve an appropriate amount of the IS in methanol.[1]

  • Working Solutions: Prepare a series of working solutions by diluting the Ani HBr stock solution with acetonitrile to achieve concentrations ranging from 40 ng/mL to 20,000 ng/mL.[1]

  • IS Working Solution (150 ng/mL): Dilute the IS stock solution with 50% methanol-water.[1]

  • Mobile Phase A: 10 mmol/L ammonium acetate containing 0.1% formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

2.4. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of rat plasma sample into a microcentrifuge tube.

  • Add 25 µL of the IS working solution.

  • Add 10 µL of 2 mol/L NaOH solution.[1]

  • Add 600 µL of ethyl acetate and vortex thoroughly.[1]

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[1]

  • Transfer 400 µL of the supernatant (organic layer) to a new tube.[1]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 50 µL of the mobile phase.[1]

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[1]

  • Inject 10 µL of the supernatant for LC-MS/MS analysis.[1]

2.5. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column Phenomenex C18 (3.0 × 50 mm, 5 µm)
Mobile Phase A: 10 mmol/L ammonium acetate with 0.1% formic acidB: Acetonitrile
Elution Isocratic elution (10% A, 90% B)
Flow Rate 0.4 mL/min
Column Temperature 50°C
Autosampler Temp. 15°C
Run Time 4 minutes
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Monitoring Mode Multiple Reaction Monitoring (MRM)
Ion Transitions Anisodamine: m/z 306.2 → 140.2Internal Standard (Atropine): m/z 290.2 → 124.2
Ion Source Temp. 500°C
Ionization Voltage 5500 V

2.6. Calibration Curve Preparation

  • Prepare a series of standard plasma samples with Ani HBr concentrations of 2, 5, 50, 150, 300, 600, 800, and 1000 ng/mL by adding 30 µL of the corresponding working solution to 570 µL of blank plasma.[1]

  • Process these standards using the sample preparation protocol described in section 2.4.

  • Construct a calibration curve by plotting the peak area ratio of Ani HBr to the IS against the nominal concentration of the calibration standards.[1]

  • Use a weighted least squares linear regression (1/x²) for the regression analysis.[1]

Workflow Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p Plasma Sample (50 µL) is Add IS (25 µL) p->is naoh Add NaOH (10 µL) is->naoh ea Add Ethyl Acetate (600 µL) naoh->ea vortex1 Vortex ea->vortex1 cent1 Centrifuge (14,000 rpm) vortex1->cent1 super Collect Supernatant (400 µL) cent1->super evap Evaporate to Dryness super->evap recon Reconstitute in Mobile Phase (50 µL) evap->recon cent2 Centrifuge (14,000 rpm) recon->cent2 inject Inject Supernatant (10 µL) cent2->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for LC-MS/MS analysis of Anisodamine Hydrobromide in plasma.

Method 2: Quantification by HPLC with UV Detection

This method is suitable for routine analysis where high sensitivity is not a primary requirement. The following is a representative protocol based on available literature.

Quantitative Data Summary
ParameterValueReference
Linearity Range 15 - 750 ng/mL[2]
Lower Limit of Quantification (LLOQ) ~15 ng/mL (Lowest concentration in linear range)[2]
Lowest Measurable Concentration 10 ng/mL (S/N = 3:1)[2]
Correlation Coefficient (r) 0.9972[2]
Internal Standard (IS) Atropine Sulphate[2]
Experimental Protocol

2.1. Materials and Reagents

  • Anisodamine Hydrobromide reference standard

  • Atropine Sulphate (Internal Standard)

  • n-propanol (HPLC grade)[2]

  • Sodium Dodecyl Sulfate (SDS)[2]

  • Phosphate (B84403) buffer

  • Ultrapure water

  • Blank plasma

2.2. Instrumentation

  • HPLC system with a UV detector

  • Shim-pack CLC-CN column (150 mm x 6.0 mm ID, 5 µm) or equivalent C18 column.[2][4]

2.3. Preparation of Solutions

  • Mobile Phase: A mixture of n-propanol and water (15:85 v/v) containing 45 mmol/L SDS and adjusted to a total ion strength of 70 mmol/L with phosphate buffer.[2] An alternative mobile phase is a mixture of methanol, water, and triethylamine (B128534) (255:45:0.01 v/v/v).[4]

  • Stock and Working Solutions: Prepare as described in the LC-MS/MS method, using the mobile phase as the diluent.

2.4. Sample Preparation (Direct Injection for Micellar HPLC)

For micellar liquid chromatography, direct injection of the plasma sample may be possible after minimal pretreatment.[2]

  • Collect blood samples and centrifuge to obtain plasma.

  • Add the internal standard to the plasma sample.

  • Vortex mix the sample.

  • Inject an aliquot of the plasma directly into the HPLC system.

Note: If direct injection is not feasible due to matrix effects, a protein precipitation step may be necessary. To 100 µL of plasma, add 200 µL of cold acetonitrile, vortex, and centrifuge. The supernatant can then be injected.

2.5. Chromatographic Conditions

ParameterCondition (Method A - Micellar)Condition (Method B - Conventional)
Column Shim-pack CLC-CN (150 mm x 6.0 mm, 5 µm)[2]YWG-C18 (250 mm x 4.0 mm)[4]
Mobile Phase n-propanol:water (15:85) with 45 mmol/L SDS[2]methanol:water:triethylamine (255:45:0.01)[4]
Flow Rate Not specified (typically 1.0 mL/min)1.0 mL/min[4]
Detection UV at 205 nm[2]UV at 254 nm[4]
Temperature Room TemperatureRoom Temperature[4]

2.6. Calibration Curve Preparation

Prepare calibration standards in blank plasma as described in the LC-MS/MS method, covering the linear range of 15-750 ng/mL. Process and analyze these standards to construct the calibration curve.[2]

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p Plasma Sample is Add Internal Standard p->is vortex Vortex is->vortex inject Direct Injection vortex->inject hplc HPLC Separation (CN or C18 Column) inject->hplc uv UV Detection (205 or 254 nm) hplc->uv data Data Acquisition & Processing uv->data

Caption: Workflow for HPLC-UV analysis of Anisodamine Hydrobromide in plasma.

Disclaimer

These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. Method validation should be performed according to the relevant regulatory guidelines.

References

Application Notes and Protocols for Anisodine Hydrobromide Studies Utilizing Golgi and Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Anisodine hydrobromide on neuronal morphology and signaling pathways using Golgi and immunofluorescence staining techniques. The protocols outlined below are designed to be detailed and robust, enabling reproducible and quantifiable results.

Introduction to this compound and its Neurobiological Effects

This compound, a muscarinic acetylcholine (B1216132) receptor antagonist, has demonstrated significant neuroprotective properties.[1] Studies suggest that its therapeutic effects, particularly in the context of ischemic stroke, are linked to the promotion of neural remodeling and neuroplasticity.[1] This includes the enhancement of neuronal structures such as dendrites and axons, and an increase in synaptic vesicle proteins.[1] Key signaling pathways implicated in the action of this compound include the Notch and Akt/GSK-3β pathways, which are crucial for neurogenesis and cell survival.[1][2]

Golgi staining is an invaluable tool for visualizing overall neuronal morphology, allowing for the detailed analysis of dendritic arborization and spine density. Immunofluorescence staining complements this by enabling the localization and quantification of specific proteins involved in the signaling cascades activated by this compound. Together, these techniques provide a powerful approach to elucidate the cellular and molecular mechanisms underlying the neuroprotective and neurorestorative effects of this compound.

Data Presentation: Quantifying the Effects of this compound

Effective data presentation is crucial for interpreting the outcomes of this compound treatment. The following tables are templates for summarizing quantitative data obtained from Golgi and immunofluorescence staining experiments.

Table 1: Dendritic Spine Density Analysis via Golgi Staining

Treatment GroupAnimal IDBrain RegionDendrite Length (µm)Number of SpinesSpine Density (Spines/10 µm)
Vehicle Control1Peri-infarct Cortex10012012.0
Vehicle Control2Peri-infarct Cortex10011511.5
Vehicle Control3Peri-infarct Cortex10012512.5
Anisodine (X mg/kg) 1Peri-infarct Cortex10015015.0
Anisodine (X mg/kg) 2Peri-infarct Cortex10015515.5
Anisodine (X mg/kg) 3Peri-infarct Cortex10016016.0

Note: This table presents hypothetical data to illustrate the expected increase in dendritic spine density with this compound treatment.[1]

Table 2: Immunofluorescence Quantification of Key Signaling Proteins

Treatment GroupBrain RegionTarget ProteinMean Fluorescence Intensity (Arbitrary Units)% Change from Control
Vehicle ControlPeri-infarct CortexNotch11000%
Anisodine (X mg/kg) Peri-infarct CortexNotch1150+50%
Vehicle ControlPeri-infarct CortexHes1800%
Anisodine (X mg/kg) Peri-infarct CortexHes1120+50%
Vehicle ControlPeri-infarct Cortexp-Akt (Ser473)1200%
Anisodine (X mg/kg) Peri-infarct Cortexp-Akt (Ser473)180+50%
Vehicle ControlPeri-infarct Cortexp-GSK-3β (Ser9)900%
Anisodine (X mg/kg) Peri-infarct Cortexp-GSK-3β (Ser9)135+50%
Vehicle ControlPeri-infarct CortexGAP-431100%
Anisodine (X mg/kg) Peri-infarct CortexGAP-43170+55%
Vehicle ControlPeri-infarct CortexNGF950%
Anisodine (X mg/kg) Peri-infarct CortexNGF145+53%

Note: This table illustrates the expected upregulation of key proteins in the Notch and Akt/GSK-3β signaling pathways, as well as markers of neural plasticity, following this compound treatment, based on qualitative reports.[1][2]

Experimental Protocols

Golgi-Cox Staining Protocol for Rodent Brain Tissue

This protocol is adapted from established methods for reliable and high-quality staining of neurons and their processes.

Materials:

  • Golgi-Cox Solution:

    • Solution A: 5% Potassium Dichromate

    • Solution B: 5% Mercuric Chloride

    • Solution C: 5% Potassium Chromate

  • Cryoprotectant Solution

  • Ammonia (B1221849) Solution

  • Sodium Thiosulfate (B1220275) Solution

  • Ethanol (B145695) (50%, 70%, 95%, 100%)

  • Xylene

  • Gelatin-coated slides

  • Vibratome or Cryostat

Procedure:

  • Tissue Preparation:

    • Anesthetize the animal and perfuse transcardially with saline.

    • Carefully dissect the brain. Avoid fixation with paraformaldehyde as it can lead to over-impregnation.

    • Immerse the brain in Golgi-Cox solution (a mixture of Solutions A, B, and C) and store in the dark at room temperature.

  • Impregnation:

    • After 24 hours, transfer the brain to a fresh Golgi-Cox solution.

    • Continue impregnation in the dark at room temperature for 14 days. For neonatal tissue, impregnation times may need to be optimized (e.g., 7 or 14 days).

  • Cryoprotection:

    • Transfer the impregnated brain to a cryoprotectant solution.

    • Store in the dark at 4°C for 2-3 days, or until the brain sinks.

  • Sectioning:

    • Section the brain at 100-200 µm thickness using a vibratome or a cryostat.

    • Mount the sections onto gelatin-coated slides.

  • Staining Development:

    • Air-dry the sections in the dark.

    • Rinse with distilled water.

    • Develop in an ammonia solution.

    • Rinse with distilled water.

    • Fix in sodium thiosulfate solution.

    • Rinse with distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (50%, 70%, 95%, 100%).

    • Clear in xylene.

    • Coverslip with a suitable mounting medium.

Data Analysis:

  • Image dendritic segments using a light microscope with a high-magnification objective.

  • Quantify the number of dendritic spines per unit length of the dendrite (e.g., spines per 10 µm).

  • Utilize software such as ImageJ for accurate measurements.

Immunofluorescence Staining Protocol for Brain Sections

This protocol provides a framework for detecting key proteins involved in the signaling pathways affected by this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking Buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary Antibodies (see Table 3 for suggestions)

  • Fluorophore-conjugated Secondary Antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade Mounting Medium

Table 3: Suggested Primary Antibodies for Immunofluorescence

Target ProteinHost SpeciesSupplier (Example)Catalog Number (Example)
Notch1RabbitAbcamab52627
Hes1RabbitBoster BioM01459
p-Akt (Ser473)RabbitCell Signaling4060
p-GSK-3β (Ser9)RabbitCell Signaling9323
GAP-43RabbitAbcamab75810
NGFRabbitAbcamab52918

Procedure:

  • Tissue Preparation and Fixation:

    • Perfuse the animal with saline followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain in a sucrose (B13894) solution.

    • Section the brain at 20-40 µm thickness using a cryostat.

  • Antigen Retrieval (if necessary):

    • For some antibodies, antigen retrieval may be required to unmask the epitope. This can be achieved by heating the sections in a citrate-based buffer.

  • Permeabilization and Blocking:

    • Wash sections in PBS.

    • Permeabilize and block non-specific binding by incubating the sections in Blocking Buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the sections with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the sections thoroughly in PBS.

    • Incubate with the appropriate fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the sections in PBS.

    • Incubate with DAPI solution for 5-10 minutes to stain the nuclei.

    • Wash the sections in PBS.

    • Mount the sections on slides with an antifade mounting medium.

Data Analysis:

  • Image the stained sections using a fluorescence or confocal microscope.

  • Quantify the fluorescence intensity of the target proteins in the region of interest.

  • Normalize the intensity to the background or a housekeeping protein.

  • Software such as ImageJ or CellProfiler can be used for quantitative analysis.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Golgi and Immunofluorescence Staining

experimental_workflow cluster_animal_prep Animal Model and Treatment cluster_golgi Golgi-Cox Staining cluster_if Immunofluorescence Staining animal_model Rodent Model (e.g., MCAO) treatment This compound Administration animal_model->treatment golgi_impregnation Impregnation treatment->golgi_impregnation if_fixation Fixation & Sectioning treatment->if_fixation golgi_sectioning Sectioning golgi_impregnation->golgi_sectioning golgi_staining Staining golgi_sectioning->golgi_staining golgi_analysis Dendritic Spine Quantification golgi_staining->golgi_analysis if_staining Antibody Staining if_fixation->if_staining if_imaging Confocal Microscopy if_staining->if_imaging if_analysis Protein Expression Quantification if_imaging->if_analysis

Caption: Workflow for this compound studies.

This compound Signaling Pathways

signaling_pathway cluster_receptor cluster_notch Notch Pathway cluster_akt Akt/GSK-3β Pathway cluster_effects Cellular Effects anisodine Anisodine Hydrobromide mAChR Muscarinic Acetylcholine Receptor (Antagonist) anisodine->mAChR notch1 Notch1 mAChR->notch1 Modulates akt Akt (Phosphorylation) mAChR->akt Modulates hes1 Hes1 notch1->hes1 neural_remodeling Neural Remodeling (↑ GAP-43, ↑ NGF) notch1->neural_remodeling neuroprotection Neuroprotection hes1->neuroprotection gsk3b GSK-3β (Inhibition) akt->gsk3b Inactivates akt->neural_remodeling gsk3b->neuroprotection spine_density ↑ Dendritic Spine Density neural_remodeling->spine_density

Caption: this compound signaling cascade.

References

Nissl and TUNEL staining to assess neuronal apoptosis with Anisodine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Assessment of Neuronal Apoptosis and Survival using Nissl and TUNEL Staining in Response to Anisodine (B1665107) Hydrobromide Treatment

Audience: This document is intended for researchers, scientists, and drug development professionals investigating neuroprotective agents and their effects on neuronal health.

Application Overview

Neuronal apoptosis, or programmed cell death, is a critical process implicated in various neurodegenerative diseases and brain injuries.[1] Anisodine hydrobromide, a tropane (B1204802) alkaloid, has demonstrated significant neuroprotective effects, partly by inhibiting this apoptotic cascade.[2][3] This application note provides detailed protocols for two standard histological techniques, Nissl and TUNEL staining, to evaluate the efficacy of this compound in promoting neuronal survival and preventing apoptosis.

  • Nissl Staining is used to identify the basic structure of neurons and assess their health.[4][5] It stains Nissl bodies (rough endoplasmic reticulum), which are abundant in healthy neurons but dissolve (chromatolysis) in damaged or apoptotic cells.[6][7]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Staining is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[8]

By using these two methods in parallel, researchers can quantify both the preservation of healthy neurons and the reduction in apoptotic cells following treatment with this compound.

This compound: Neuroprotective Effects

This compound acts as an anticholinergic agent by blocking muscarinic acetylcholine (B1216132) receptors.[9][10] Research has shown its potential in treating conditions like cerebral infarction by improving cerebral blood flow and providing neuroprotection.[9][11] Studies on animal models of chronic cerebral hypoperfusion have demonstrated that this compound treatment can significantly improve cognitive deficits while reducing neuron necrosis and apoptosis.[2] The mechanism for this neuroprotection is linked to the activation of pro-survival signaling pathways and the modulation of apoptotic proteins.[2][12]

Data Presentation: Efficacy of this compound

The following table summarizes quantitative data from a study investigating the dose-dependent inhibitory effect of this compound on neuronal apoptosis.

Treatment GroupConcentrationPercentage of Apoptotic Cells (Mean ± SD)
Vehicle Control-(Not specified, assumed higher than treatment)
This compoundLow36.10 ± 9.07%[13]
This compoundMedium9.60 ± 5.63%[13]
This compoundHigh3.43 ± 0.92%[13]

Data adapted from a study on a vascular dementia model, demonstrating a dose-dependent reduction in apoptosis with this compound treatment.[13]

Visualized Workflows and Pathways

Experimental Workflow

The diagram below outlines the typical experimental procedure for assessing the neuroprotective effects of this compound.

G cluster_model Model Preparation cluster_treatment Treatment Regimen cluster_analysis Quantification A Induce Neuronal Injury (e.g., Cerebral Hypoperfusion) B Administer Anisodine Hydrobromide (or Vehicle) A->B C Perfuse and Fix Tissue B->C D Section Brain Tissue (Paraffin or Frozen) C->D E Nissl Staining (Neuronal Survival) D->E F TUNEL Staining (Apoptosis Detection) D->F G Microscopy & Image Capture E->G F->G H Cell Counting & Statistical Analysis G->H G cluster_pathway Intracellular Signaling Cascade cluster_outcome Cellular Outcome AH Anisodine Hydrobromide Akt Akt (Protein Kinase B) AH->Akt Activates GSK GSK-3β Akt->GSK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) GSK->Bcl2 Inhibits Bax Bax (Pro-apoptotic) GSK->Bax Activates Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

References

Application Notes and Protocols for LC-MS/MS Analysis of Anisodine Hydrobromide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107) hydrobromide, a derivative of scopolamine, is a naturally occurring alkaloid with anticholinergic properties. It is utilized for its ability to improve microcirculation and has been investigated for various therapeutic applications, including the treatment of septic shock. A thorough understanding of its metabolic fate and pharmacokinetic profile is crucial for drug development and clinical application. This document provides detailed application notes and protocols for the analysis of anisodine and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Profile of Anisodine

Anisodine undergoes both Phase I and Phase II metabolism, leading to a variety of metabolites. In vivo studies in rats have identified several key metabolic pathways, including demethylation, hydroxylation, N-oxidation, and conjugation with glucuronic acid and sulfate.

Identified Metabolites of Anisodine:

  • Phase I Metabolites:

    • N-demethylanisodamine

    • Hydroxyanisodamine

    • Anisodamine (B1666042) N-oxide

    • Hydroxyanisodamine N-oxide

    • Norscopine

    • Scopine

    • Tropic acid

    • N-demethyl-6β-hydroxytropine

    • 6β-hydroxytropine

  • Phase II Metabolites:

    • Glucuronide conjugated N-demethylanisodamine

    • Sulfate conjugated anisodamine

    • Glucuronide conjugated anisodamine

    • Sulfate conjugated hydroxyanisodamine

In rat plasma, the parent drug and four major metabolites—norscopine, scopine, hydroxyanisodamine, and N-oxide anisodine—have been identified.[1][2] A more extensive list of eleven metabolites, including both Phase I and Phase II products, has been characterized in rat urine.[3][4]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix being analyzed.

a) Plasma Samples:

Protein precipitation is a rapid and effective method for preparing plasma samples.

  • To a 200 µL aliquot of plasma, add 600 µL of methanol (B129727) to precipitate proteins.[1][2]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b) Urine Samples:

For urine samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to clean up the sample and concentrate the analytes.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the urine sample to basic conditions (e.g., pH 9-10) with a suitable buffer.

    • Add an equal volume of an organic solvent such as ethyl acetate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

  • Solid-Phase Extraction (SPE) using a C18 cartridge:

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is commonly used for the separation of anisodine and its metabolites.

ParameterValue
Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for equilibration. A typical gradient might run over 10-15 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS) Conditions

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is ideal for the detection of anisodine and its metabolites.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizing Gas Flow ~2 L/min
Drying Gas Flow ~10 L/min
Interface Temperature ~300 °C
Heat Block Temperature ~400 °C

MRM Transitions:

The specific precursor-to-product ion transitions for anisodine and each metabolite need to be optimized by infusing individual standards. The fragmentation of anisodine typically involves the loss of the tropic acid side chain.

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of anisodine hydrobromide in Beagle dogs following intravenous injection.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (Single IV Injection) [5]

Dose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)t1/2z (h)Clz (L/h·kg)Vz (L/kg)
0.1 43.3 ± 8.635.9 ± 6.60.9 ± 0.320.9 ± 5.324.6 ± 7.0
0.3 117.9 ± 40.2159.6 ± 56.61.5 ± 0.917.9 ± 7.637.0 ± 18.5
0.9 348.6 ± 40.0443.3 ± 50.31.1 ± 0.219.4 ± 2.231.3 ± 4.3

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma or Urine) Extraction Extraction (Protein Precipitation, LLE, or SPE) Biological_Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Metabolic Pathway of Anisodine

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Anisodine Anisodine N_demethylanisodamine N-demethylanisodamine Anisodine->N_demethylanisodamine N-demethylation Hydroxyanisodamine Hydroxyanisodamine Anisodine->Hydroxyanisodamine Hydroxylation Anisodamine_N_oxide Anisodamine N-oxide Anisodine->Anisodamine_N_oxide N-oxidation Norscopine Norscopine Anisodine->Norscopine Hydrolysis Scopine Scopine Anisodine->Scopine Hydrolysis Glucuronide_Conjugate Glucuronide Conjugates Anisodine->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate Sulfate Conjugates Anisodine->Sulfate_Conjugate Sulfation N_demethylanisodamine->Glucuronide_Conjugate Glucuronidation Hydroxyanisodamine_N_oxide Hydroxyanisodamine N-oxide Hydroxyanisodamine->Hydroxyanisodamine_N_oxide N-oxidation Hydroxyanisodamine->Sulfate_Conjugate Sulfation

Caption: Proposed metabolic pathway of Anisodine.

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the quantitative and qualitative analysis of anisodine and its diverse range of metabolites. These protocols are essential for pharmacokinetic studies, drug metabolism research, and the overall development of this compound as a therapeutic agent. The detailed procedures and summarized data serve as a valuable resource for scientists in the pharmaceutical and biomedical fields.

References

Application Notes and Protocols for Anisodine Hydrobromide in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine hydrobromide is a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus. It functions as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] In ophthalmology, its primary mechanism of action for inducing mydriasis (pupil dilation) is the blockade of M3 muscarinic receptors on the iris sphincter muscle.[2] This antagonism prevents acetylcholine-mediated contraction of the sphincter muscle, leading to unopposed dilator muscle activity and subsequent pupillary dilation.[2] While used in China for various medical applications, including some ophthalmic conditions, detailed quantitative data and standardized protocols for its specific use as a mydriatic agent in ophthalmic research are not extensively documented in publicly available literature.[3][4]

These application notes provide a framework for researchers interested in utilizing this compound for inducing mydriasis in ophthalmic research, based on its known pharmacological action and general principles of ocular drug testing.

Applications in Ophthalmic Research

Due to its mydriatic properties, this compound has potential applications in various areas of ophthalmic research, including:

  • Fundoscopic Examination: To facilitate clear visualization of the retina, optic nerve, and other posterior segment structures in animal models.

  • Models of Ocular Disease: For inducing mydriasis in studies of diseases affecting the posterior segment, such as diabetic retinopathy or age-related macular degeneration.

  • Pharmacokinetic and Pharmacodynamic Studies: To investigate the ocular distribution, efficacy, and duration of action of this compound itself or in comparison with other mydriatic agents.

  • Preclinical Drug Development: As a tool to assess the potential interactions of new drug candidates with the pupillary light reflex.

Data Presentation

Quantitative data on the mydriatic effect of topical this compound ophthalmic solutions is limited in the available scientific literature. The following table is provided as a template for researchers to systematically collect and organize data from their own experiments. For comparative purposes, data for commonly used mydriatics are often reported in a similar format.

ParameterThis compoundTropicamide (0.5%)[5]Atropine (1%)[6]
Animal Model e.g., Rabbit, RatSprague-Dawley RatRabbit
Concentration(s) Tested To be determined0.5%1%
Time to Onset of Mydriasis To be determined~15-20 minutes~15 minutes
Time to Peak Mydriasis To be determined~40 minutes~45 minutes
Maximum Pupil Diameter (mm) To be determined4.17 ± 0.22Data not specified
Duration of Mydriasis To be determinedAt least 5 hours> 12 hours
Cycloplegic Effect To be determinedYesYes

Experimental Protocols

The following are generalized protocols for the preparation of an this compound ophthalmic solution and the subsequent in-vivo evaluation of its mydriatic effect in a rabbit model. These protocols should be adapted and optimized based on specific research needs and institutional guidelines.

Preparation of this compound Ophthalmic Solution

Materials:

  • This compound powder (analytical grade)

  • Sterile isotonic saline solution (0.9% NaCl)

  • Sterile vehicle (e.g., hydroxypropyl methylcellulose (B11928114) solution for increased viscosity, if required)

  • pH meter

  • Sterile filters (0.22 µm)

  • Sterile dropper bottles

Protocol:

  • Determine the desired concentration of the this compound solution (e.g., starting with a range from 0.1% to 1.0% w/v).

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a known volume of sterile isotonic saline solution. Gentle warming and stirring may be used to facilitate dissolution.

  • If a viscous solution is desired, incorporate the appropriate sterile vehicle according to the manufacturer's instructions.

  • Measure the pH of the solution and adjust to a physiologically acceptable range for ophthalmic use (typically pH 6.8-7.8) using sterile 0.1 N NaOH or 0.1 N HCl, if necessary.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Aseptically dispense the sterilized solution into sterile dropper bottles.

  • Store the prepared solution under appropriate conditions (e.g., refrigerated and protected from light) and determine its stability.

In-Vivo Evaluation of Mydriatic Effect in a Rabbit Model

Materials:

  • Healthy adult rabbits (e.g., New Zealand White)

  • Prepared this compound ophthalmic solution

  • Sterile isotonic saline solution (for control)

  • Digital caliper or pupilometer for measuring pupil diameter

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Animal restraining device

  • Dimly lit and quiet procedure room

Protocol:

  • Animal Acclimatization: Allow the rabbits to acclimate to the laboratory environment for a minimum of one week before the experiment.

  • Baseline Measurements:

    • Gently restrain the rabbit.

    • In a dimly lit room, measure the baseline pupil diameter of both eyes using a digital caliper or a pupilometer. Record the measurements.

    • Optionally, assess the pupillary light reflex by shining a penlight into the eye and observing constriction.

  • Drug Administration:

    • Instill one to two drops of the prepared this compound ophthalmic solution into the conjunctival sac of the test eye.

    • Instill one to two drops of sterile isotonic saline solution into the conjunctival sac of the contralateral eye to serve as a control.

    • Gently hold the eyelids closed for a few seconds to prevent immediate washout of the solution.

  • Post-instillation Measurements:

    • Measure the pupil diameter of both eyes at predetermined time intervals (e.g., 15, 30, 45, 60 minutes, and then hourly for up to 8-12 hours or until the pupil returns to baseline).

    • At each time point, also assess the pupillary light reflex.

  • Data Analysis:

    • Calculate the change in pupil diameter from baseline at each time point for both the treated and control eyes.

    • Determine the time to onset of mydriasis, time to peak mydriasis, maximum pupil diameter, and duration of mydriasis.

    • Statistically analyze the data to compare the effects of this compound with the control.

Visualizations

Signaling Pathway of this compound in the Iris Sphincter Muscle

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Iris Sphincter Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction (Miosis) Ca->Contraction Leads to Anisodine This compound Anisodine->M3R Blocks

Caption: this compound blocks M3 muscarinic receptors, inhibiting miosis.

Experimental Workflow for Evaluating Mydriatic Effect

G Start Start Acclimatize Animal Acclimatization Start->Acclimatize Baseline Baseline Pupil Measurement Acclimatize->Baseline Administer Drug Administration (Anisodine vs. Saline) Baseline->Administer Measure Measure Pupil Diameter (Timed Intervals) Administer->Measure Data Data Collection & Analysis Measure->Data Record End End Data->End

Caption: Workflow for in-vivo evaluation of this compound's mydriatic effect.

Safety Precautions

As a muscarinic antagonist, this compound can have systemic effects if absorbed. Standard laboratory safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the powder or solutions.

  • Avoid inhalation of the powder.

  • In case of accidental eye contact, flush thoroughly with water.

  • Be aware of potential systemic anticholinergic side effects such as dry mouth, blurred vision, and tachycardia.[7]

Conclusion

This compound presents a potential tool for inducing mydriasis in ophthalmic research due to its established mechanism as a muscarinic antagonist. However, there is a clear need for systematic studies to establish its efficacy, optimal concentration, time course of action, and safety profile when administered as a topical ophthalmic solution. The protocols and data templates provided here offer a starting point for researchers to conduct these necessary investigations, which will be crucial for validating its use as a reliable mydriatic agent in the laboratory setting.

References

Application of Anisodine Hydrobromide in Acute Ischemic Stroke Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, has demonstrated significant neuroprotective potential in preclinical models of acute ischemic stroke.[1] As a muscarinic acetylcholine (B1216132) receptor antagonist, its therapeutic effects are attributed to a multifaceted mechanism of action that includes improving cerebral microcirculation, reducing inflammation, and inhibiting neuronal apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing Anisodine hydrobromide in acute ischemic stroke research, with a focus on the widely used Middle Cerebral Artery Occlusion (MCAO) model.

Mechanism of Action

This compound exerts its neuroprotective effects through several signaling pathways. Primarily, it acts as a central muscarinic cholinergic receptor blocker.[2][3] This action is linked to anti-oxidative damage, anti-inflammatory effects, and the inhibition of neuronal apoptosis.[2][3] Furthermore, it has been shown to modulate the nitric oxide synthase system, prevent Ca2+ influx, and decrease serum levels of pro-inflammatory cytokines like IL-6.[2][3] Key signaling pathways implicated in the neuroprotective effects of this compound include the Akt/GSK-3β pathway, the ERK1/2 signaling pathway, and the Notch signaling pathway.[2][4][5]

Signaling Pathways

Anisodine_Hydrobromide_Signaling_Pathways cluster_0 This compound cluster_1 Cellular Mechanisms cluster_2 Downstream Effects cluster_3 Neuroprotective Outcomes Anisodine Anisodine Muscarinic_Receptors Muscarinic Receptors Anisodine->Muscarinic_Receptors antagonist Akt Akt Anisodine->Akt activates ERK1/2 ERK1/2 Anisodine->ERK1/2 activates Notch Notch Anisodine->Notch activates Neuroprotection Neuroprotection & Neural Remodeling Muscarinic_Receptors->Neuroprotection GSK-3β GSK-3β (inhibition) Akt->GSK-3β ERK1/2->Neuroprotection Hes1 Hes1 Notch->Hes1 NGF NGF Notch->NGF Gap43 Gap43 Notch->Gap43 Bcl-2 Bcl-2 (upregulation) GSK-3β->Bcl-2 Bax Bax (downregulation) GSK-3β->Bax Bcl-2->Neuroprotection Bax->Neuroprotection Hes1->Neuroprotection NGF->Neuroprotection Gap43->Neuroprotection

Caption: this compound signaling pathways in neuroprotection.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rodent MCAO Models
Animal ModelThis compound DoseAdministration RouteKey FindingsReference
C57BL/6 MiceNot SpecifiedInjectionImproved post-stroke neurological function, increased neurite intersections and dendritic spine density. Promoted neural cell regeneration.[4][6]
Sprague-Dawley Rats0.3, 0.6, 1.2 mg/kgInjectionAmeliorated memory deficits, attenuated neuronal cell death and apoptosis.[5]
MCAO Rats0.6 mg/kgCaudal Vein InjectionReduced exacerbated M1, M2, M4, and M5 receptor expression. Inhibited calcium ion influx and ROS levels.[7]
MCAO Rats0.15, 0.3, 0.6, 1.2 mg/kgInjectionAnti-oxidative activity and activation of Akt.[8]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely accepted method for inducing focal cerebral ischemia that mimics human ischemic stroke.[9][10][11]

MCAO_Experimental_Workflow Anesthesia 1. Anesthesia (e.g., Isoflurane) Incision 2. Midline Neck Incision Anesthesia->Incision Artery_Isolation 3. Isolate Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA) Incision->Artery_Isolation Ligation 4. Ligate ECA and clamp CCA Artery_Isolation->Ligation Suture_Insertion 5. Insert coated monofilament suture into ICA via ECA stump Ligation->Suture_Insertion Occlusion 6. Advance suture to occlude Middle Cerebral Artery (MCA) (duration: 30-120 min) Suture_Insertion->Occlusion Reperfusion 7. Withdraw suture to allow reperfusion Occlusion->Reperfusion Closure 8. Suture wound Reperfusion->Closure Post-Op 9. Post-operative care (analgesia, hydration) Closure->Post-Op Treatment 10. Administer this compound (as per dosage table) Post-Op->Treatment Evaluation 11. Neurological scoring, infarct volume analysis, biochemical assays Treatment->Evaluation

Caption: MCAO experimental workflow.

Materials:

  • Rodents (Mice: C57BL/6; Rats: Sprague-Dawley)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Monofilament suture (4-0 for rats, 6-0 for mice) coated with poly-L-lysine or silicone rubber

  • Heating pad to maintain body temperature

  • This compound solution

  • Saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and place it on a heating pad to maintain body temperature at 37°C.

  • Surgical Incision: Make a midline neck incision and carefully dissect the soft tissues to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Suture Insertion: Create a small incision in the ECA and insert a coated monofilament suture.

  • Occlusion: Gently advance the suture through the ICA until it blocks the origin of the middle cerebral artery (MCA). The duration of occlusion can vary (e.g., 60-90 minutes) to induce a reproducible infarct.

  • Reperfusion: After the desired occlusion time, carefully withdraw the suture to allow for reperfusion.

  • Wound Closure: Suture the incision and provide post-operative care, including analgesics and hydration.[10]

  • This compound Administration: Administer this compound at the predetermined dose and time point (e.g., during reperfusion).[7]

Neurological Deficit Scoring

Neurological function can be assessed at various time points post-MCAO using a standardized scoring system.

Table 2: Neurological Deficit Scoring

ScoreDescription
0No neurological deficit
1Mild focal neurological deficit (forelimb flexion)
2Moderate focal neurological deficit (circling)
3Severe focal neurological deficit (falling to one side)
4No spontaneous motor activity
Infarct Volume Measurement
  • Brain Sectioning: 24 hours post-MCAO, euthanize the animal and carefully remove the brain.

  • TTC Staining: Section the brain into 2 mm coronal slices and immerse them in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.[10]

  • Image Analysis: Healthy tissue will stain red, while the infarcted area will remain white.[10] Capture images of the stained sections and quantify the infarct volume using image analysis software.

Conclusion

This compound presents a promising therapeutic agent for acute ischemic stroke. The protocols and data presented herein provide a comprehensive guide for researchers to investigate its neuroprotective mechanisms and evaluate its efficacy in preclinical models. Further multi-center, large-sample, and high-quality studies are warranted to validate these findings for potential clinical translation.[2][12]

References

Troubleshooting & Optimization

Technical Support Center: Anisodine Hydrobromide Cardiovascular Effects in Canine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cardiovascular side effects of Anisodine hydrobromide in canine models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on the cardiovascular system?

This compound acts as a non-specific muscarinic cholinoceptor antagonist.[1][2][3] It competes with acetylcholine (B1216132) for binding to muscarinic receptors, thereby blocking nerve impulses and physiological functions associated with cholinergic neurotransmission.[2] The autonomic receptors in the cardiac, vascular, and airway smooth muscle are predominantly muscarinic cholinoceptors, which explains the cardiovascular effects observed after administration.[1][2]

Q2: What are the expected cardiovascular effects of this compound in dogs at different dosages?

Studies in conscious beagle dogs have shown dose-dependent cardiovascular effects.[4][5][6]

  • Low Dose (0.1 mg/kg): This dosage is generally devoid of potentially deleterious effects on cardiorespiratory function.[4][5][6] No significant differences in electrocardiogram (ECG) or blood pressure parameters were observed compared to a saline control.[1][4][5][6]

  • Moderate to High Doses (0.4, 1.6, and 6.4 mg/kg): These doses can have adverse effects on the cardiovascular system.[4][5][6] Researchers can expect a significant increase in heart rate and a shortening of PR and QTCV intervals.[1][4][5][6] At doses of 1.6 and 6.4 mg/kg, a significant increase in diastolic and mean blood pressure can also be observed.[1][4][5][6]

Q3: Are there any observed effects of this compound on systolic blood pressure in canine models?

No, studies have shown that this compound does not have a significant effect on systolic blood pressure in conscious dogs.[1][2]

Troubleshooting Guide

Issue 1: Unexpectedly high heart rate and shortened PR and QTCV intervals.

  • Possible Cause: The administered dose of this compound may be too high. Doses of 0.4 mg/kg and above have been shown to cause these effects.[1][4][5][6]

  • Troubleshooting Steps:

    • Verify the concentration of your this compound solution and the administered volume to ensure the correct dosage.

    • Consider using a lower dose, such as 0.1 mg/kg, which has been shown to have no significant effect on these parameters.[1][4][5][6]

    • Ensure that the animal is not under stress, as this can also influence heart rate.

Issue 2: Significant increase in diastolic and mean blood pressure.

  • Possible Cause: This effect is typically observed at higher doses of this compound (1.6 and 6.4 mg/kg).[1][4][5][6]

  • Troubleshooting Steps:

    • Confirm the dosage administered.

    • If this effect is undesirable for your experiment, consider lowering the dose to 0.4 mg/kg or 0.1 mg/kg.

    • Monitor blood pressure continuously to observe the onset and duration of this effect.

Issue 3: No observable cardiovascular effects after administration.

  • Possible Cause: The administered dose may be too low. The 0.1 mg/kg dose of this compound has been reported to have no significant cardiovascular effects.[1][4][5][6]

  • Troubleshooting Steps:

    • Confirm the dosage and the stability of your this compound solution.

    • If you are expecting to see a cardiovascular response, consider increasing the dose to the 0.4 mg/kg - 6.4 mg/kg range, being mindful of the potential side effects.

Data Presentation

Table 1: Summary of Cardiovascular Effects of this compound in Conscious Beagle Dogs

Dosage (mg/kg)Heart RatePR IntervalQTCV IntervalDiastolic Blood PressureMean Blood PressureSystolic Blood Pressure
0.1 No significant changeNo significant changeNo significant changeNo significant changeNo significant changeNo significant change
0.4 Significantly increasedSignificantly shortenedSignificantly shortenedNo significant changeNo significant changeNo significant change
1.6 Significantly increasedSignificantly shortenedSignificantly shortenedSignificantly increasedSignificantly increasedNo significant change
6.4 Significantly increasedSignificantly shortenedSignificantly shortenedSignificantly increasedSignificantly increasedNo significant change

Experimental Protocols

Key Experiment: Evaluation of Cardiovascular Effects of Single Intravenous this compound in Conscious Telemetered Beagle Dogs

  • Animal Model: Six telemetered beagle dogs.[4]

  • Study Design: A Latin square design was used, with the study divided into six phases.[4] In each phase, the dogs received a single dose of either normal saline, sotalol (B1662669) hydrochloride (positive control), or this compound (0.1, 0.4, 1.6, or 6.4 mg/kg).[4]

  • Data Collection: Electrocardiogram (ECG) and blood pressure (BP) were continuously monitored before and for 24 hours after administration.[4]

  • Parameters Measured:

    • ECG: Heart rate, PR interval, QRS duration, and QTCV interval.[1]

    • Blood Pressure: Systolic, diastolic, and mean arterial pressure.[1][2]

Mandatory Visualizations

Anisodine_Hydrobromide_Signaling_Pathway cluster_cholinergic_synapse Cholinergic Synapse cluster_cardiac_cell Cardiac Myocyte ACh Acetylcholine Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Anisodine Anisodine Hydrobromide Anisodine->Muscarinic_Receptor Blocks Physiological_Effect Decreased Heart Rate Vasodilation Muscarinic_Receptor->Physiological_Effect Activates Blocked_Effect Increased Heart Rate Increased Blood Pressure Muscarinic_Receptor->Blocked_Effect Leads to

Caption: Mechanism of this compound on Cardiac Myocytes.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_monitoring Data Collection Animal_Model Telemetered Beagle Dogs (n=6) Study_Design Latin Square Design (6 Phases) Animal_Model->Study_Design Dose_Groups Saline (Control) Sotalol (Positive Control) Anisodine (0.1, 0.4, 1.6, 6.4 mg/kg) Study_Design->Dose_Groups Each dog receives one treatment per phase Data_Acquisition Continuous ECG and BP Monitoring (Pre-dose to 24h Post-dose) Dose_Groups->Data_Acquisition Administer dose and monitor Parameters Heart Rate, PR, QTCV Systolic, Diastolic, Mean BP Data_Acquisition->Parameters Analyze collected data

Caption: Experimental Workflow for Cardiovascular Assessment.

References

Technical Support Center: Managing Respiratory Effects of Anisodine Hydrobromide in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Anisodine hydrobromide in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on the respiratory system?

This compound is a naturally occurring tropane (B1204802) alkaloid and a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] Its primary effect on the respiratory system is mediated through the blockade of muscarinic receptors, particularly M3 receptors located on bronchial smooth muscle.[3] This action inhibits the effects of acetylcholine, leading to smooth muscle relaxation and bronchodilation.[3] Additionally, in models of acute lung injury (ALI), Anisodamine (B1666042) has been shown to have anti-inflammatory effects, potentially through the inhibition of the JAK2/STAT3 signaling pathway and pyroptosis.[4][5]

Q2: What are the expected respiratory effects of this compound in animal models?

In conscious dogs, intravenous administration of this compound at doses of 0.4, 1.6, and 6.4 mg/kg resulted in a transient, though not statistically significant, acceleration of breathing within the first 20 minutes post-administration.[6][7][8] A lower dose of 0.1 mg/kg did not produce any significant cardiorespiratory effects.[6][7][8] In rodent models of acute lung injury (ALI), Anisodamine hydrobromide has been shown to improve respiratory function and alleviate lung injury.[4][5][9]

Q3: What are the potential cardiovascular side effects to be aware of when administering this compound?

Due to its anticholinergic properties, this compound can cause cardiovascular effects, particularly at higher doses. In studies with conscious dogs, intravenous doses of 1.6 mg/kg and 6.4 mg/kg led to a significant increase in heart rate and blood pressure.[6][7][8] Researchers should continuously monitor cardiovascular parameters during and after administration.

Q4: In what types of animal models has this compound been studied for its respiratory effects?

This compound has been evaluated in various animal models, including:

  • Conscious beagle dogs for cardiovascular and respiratory safety pharmacology studies.[6][7][8]

  • Rat and mouse models of acute lung injury (ALI) induced by lipopolysaccharide (LPS) or bleomycin (B88199) to investigate its therapeutic potential.[4][5][9]

  • A murine model of allergic asthma to assess its effects on airway hyper-reactivity and inflammation.[10]

Troubleshooting Guide

Problem 1: The animal is exhibiting signs of excessive respiratory distress (e.g., rapid, shallow breathing, cyanosis) after administration of this compound.

  • Possible Cause: This could be a paradoxical reaction or an exacerbation of an underlying condition. While Anisodamine is expected to have bronchodilatory effects, individual animal responses can vary. Higher doses can also lead to significant cardiovascular changes that may indirectly affect respiration.

  • Solution:

    • Immediate Action: Provide supplemental oxygen.[11] Ensure a patent airway. In severe cases, intubation and positive pressure ventilation may be necessary.[12]

    • Monitoring: Continuously monitor vital signs, including respiratory rate, heart rate, blood pressure, and oxygen saturation using pulse oximetry.[13]

    • Reduce Dose: In subsequent experiments, consider using a lower dose of this compound. A dose of 0.1 mg/kg in dogs was shown to be devoid of deleterious cardiorespiratory effects.[6][7]

    • Veterinary Consultation: Consult with a laboratory animal veterinarian to rule out other causes and for guidance on supportive care.

Problem 2: I am not observing the expected therapeutic effect on respiratory function in my acute lung injury (ALI) model.

  • Possible Cause: The dose, route of administration, or timing of administration may not be optimal for your specific model.

  • Solution:

    • Review Dosage and Administration Route: For rat models of ALI, intravenous doses of 4, 8, and 16 mg/kg and intragastric doses of 12.5, 25, and 50 mg/kg have been used.[9] Ensure the compound is properly solubilized and administered as intended.

    • Timing of Administration: The timing of Anisodamine hydrobromide administration relative to the induction of ALI can be critical. Review the protocols from published studies to align your experimental timeline.

    • Model-Specific Differences: The pathophysiology of your ALI model may differ. Consider evaluating different outcome measures of lung injury, such as inflammatory markers, histological changes, and lung water content, in addition to respiratory function.

Problem 3: The animal is showing signs of central nervous system (CNS) excitement or depression.

  • Possible Cause: Although Anisodamine has lower CNS penetrability compared to atropine, some CNS effects can still occur, especially at higher doses.[1][14]

  • Solution:

    • Monitor Behavior: Carefully observe the animal for any behavioral changes.

    • Dose Adjustment: Reduce the dose in future experiments to minimize CNS side effects.

    • Supportive Care: Provide a quiet and comfortable environment for the animal to recover. Ensure easy access to food and water.

Data Presentation

Table 1: Intravenous Dose-Response of this compound on Cardiovascular and Respiratory Parameters in Conscious Beagle Dogs

Dose (mg/kg)Observed Cardiovascular EffectsObserved Respiratory EffectsReference
0.1No significant changesNo significant changes[6][7]
0.4Significant increase in heart rateAccelerated breathing (not statistically significant)[6][7][8]
1.6Significant increase in heart rate and blood pressureAccelerated breathing (not statistically significant)[6][7][8]
6.4Significant increase in heart rate and blood pressureAccelerated breathing (not statistically significant)[6][7][8]

Table 2: Dosages of this compound Used in Rodent Models of Acute Lung Injury (ALI)

Animal ModelAdministration RouteDose Range (mg/kg)ApplicationReference
RatIntravenous4, 8, 16Pharmacokinetic studies in LPS-induced ALI[9]
RatIntragastric12.5, 25, 50Pharmacokinetic studies in LPS-induced ALI[9]
Immature RatIntravenousNot specifiedBleomycin-induced ALI[5]
MouseNot specifiedNot specifiedCLP-induced sepsis and ALI[4]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular and Respiratory Effects in Conscious Telemetered Beagle Dogs

This protocol is based on the study by Liu et al. (2020).[6][7][8]

  • Animal Model: Use adult male and female beagle dogs (9-12 kg).

  • Surgical Implantation: Surgically implant a telemetry system for continuous monitoring of electrocardiogram (ECG), blood pressure, and respiratory parameters. Allow for a sufficient recovery period post-surgery.

  • Acclimatization: Acclimate the animals to the experimental setup and handling procedures to minimize stress.

  • Drug Administration:

    • Prepare solutions of this compound in normal saline.

    • Administer a single intravenous injection of this compound at the desired dose (e.g., 0.1, 0.4, 1.6, or 6.4 mg/kg) or a saline control.

    • The volume and rate of injection should be controlled (e.g., injection time of 4.5 to 6 minutes).

  • Data Collection:

    • Collect baseline data for at least 24 hours before administration.

    • Continuously record ECG, blood pressure, and respiratory parameters (e.g., breath rate) for 24 hours post-administration.

  • Data Analysis: Analyze the data at specific time points (e.g., 5, 10, 20, 30 minutes, and 1, 1.5, 2, 4, 8, and 24 hours) and compare the drug-treated groups to the saline control group.

Protocol 2: Evaluation of this compound in a Rat Model of LPS-Induced Acute Lung Injury

This protocol is based on the study by Wan et al. (2024).[9][15]

  • Animal Model: Use healthy adult Sprague-Dawley rats.

  • Induction of ALI: Induce acute lung injury by administering an intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 10 mg/kg).

  • Drug Administration:

    • Prepare this compound for the desired route of administration (e.g., dissolved in saline for intravenous injection or formulated for oral gavage).

    • Administer this compound at various doses (e.g., 4, 8, 16 mg/kg for intravenous; 12.5, 25, 50 mg/kg for oral gavage) at a specific time point relative to LPS administration.

  • Sample Collection and Analysis:

    • At a predetermined time point after treatment, collect blood samples for pharmacokinetic analysis or measurement of inflammatory cytokines.

    • Harvest lung tissue for histological examination (e.g., H&E staining to assess lung injury) and to determine the wet/dry weight ratio as an indicator of pulmonary edema.

  • Outcome Measures: Evaluate the effects of this compound by comparing lung histology, inflammatory markers, and other relevant parameters between treated and untreated ALI animals.

Visualizations

Anticholinergic_Mechanism cluster_synapse Neuromuscular Junction (Airway Smooth Muscle) Acetylcholine Acetylcholine Muscarinic_Receptor M3 Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to Contraction Smooth Muscle Contraction (Bronchoconstriction) Muscarinic_Receptor->Contraction Activates Anisodine Anisodine Hydrobromide Anisodine->Muscarinic_Receptor Blocks

Caption: Anticholinergic mechanism of this compound on airway smooth muscle.

Experimental_Workflow_ALI Animal_Model Select Animal Model (e.g., Rat, Mouse) ALI_Induction Induce Acute Lung Injury (e.g., LPS, Bleomycin) Animal_Model->ALI_Induction Grouping Randomly Assign to Treatment Groups ALI_Induction->Grouping Treatment Administer Anisodine HBr or Vehicle Control Grouping->Treatment Monitoring Monitor Vital Signs and Clinical Condition Treatment->Monitoring Endpoint Endpoint Determination and Sample Collection Monitoring->Endpoint Analysis Analyze Samples (Histology, Cytokines, etc.) Endpoint->Analysis

Caption: General experimental workflow for evaluating this compound in an ALI model.

Troubleshooting_Logic Start Observe Adverse Respiratory Event Provide_Support Action: Provide Supportive Care (Oxygen, Monitoring) Start->Provide_Support Check_Dose Is the dose high? Reduce_Dose Action: Reduce Dose in future experiments Check_Dose->Reduce_Dose Yes Consult_Vet Consult Veterinarian Check_Dose->Consult_Vet No Reduce_Dose->Consult_Vet Provide_Support->Check_Dose

Caption: Troubleshooting logic for managing adverse respiratory events.

References

Common adverse effects of Anisodine hydrobromide in preclinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common adverse effects observed during preclinical trials of Anisodine (B1665107) hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects observed in preclinical studies of Anisodine hydrobromide?

A1: Based on preclinical data, the most prominent adverse effects of this compound are related to its anticholinergic activity. These include cardiovascular effects such as increased heart rate (tachycardia) and alterations in cardiac intervals, as well as effects on the central nervous system (CNS), gastrointestinal (GI) tract, and exocrine glands.

Q2: What is the primary mechanism of action of this compound that leads to these adverse effects?

A2: this compound is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] It competes with acetylcholine for binding to muscarinic receptors (M1-M5) in the central and peripheral nervous systems, thereby inhibiting parasympathetic nerve impulses.[1][2] This blockade is responsible for the observed side effects.

Q3: Are the adverse effects of this compound dose-dependent?

A3: Yes, preclinical studies indicate that the adverse effects of this compound are dose-dependent. For instance, in a study with conscious dogs, cardiovascular effects were significant at doses of 0.4 mg/kg and higher, while the 0.1 mg/kg dose showed no significant deleterious effects.

Q4: What are the expected cardiovascular effects in preclinical models?

A4: In preclinical models such as conscious dogs, this compound has been shown to cause a significant increase in heart rate, a shortening of the PR and QTCV intervals, and an increase in diastolic and mean blood pressure at higher doses.

Q5: What are the likely CNS adverse effects to monitor for in preclinical trials?

Q6: What gastrointestinal adverse effects should be anticipated?

A6: Due to its anticholinergic properties, this compound is expected to decrease gastrointestinal motility and secretions. This can manifest as delayed gastric emptying and reduced intestinal transit, leading to constipation. A decrease in salivation (dry mouth) is also a common anticholinergic effect.

Troubleshooting Guides

Cardiovascular System

Issue: Significant Tachycardia Observed at Low Doses

  • Possible Cause 1: Animal Stress. Stress and handling can independently increase heart rate.

    • Troubleshooting: Ensure animals are properly acclimated to the laboratory environment and handling procedures. Allow for a sufficient baseline recording period before drug administration to establish a stable heart rate.

  • Possible Cause 2: Incorrect Dose Calculation or Preparation. An error in dose calculation or formulation could lead to a higher than intended dose being administered.

    • Troubleshooting: Double-check all dose calculations, weighing of the compound, and dilution steps. Have a second researcher verify the calculations.

  • Possible Cause 3: Species Sensitivity. The chosen animal model may be particularly sensitive to the chronotropic effects of this compound.

    • Troubleshooting: Review literature for species-specific responses to anticholinergic agents. Consider conducting a pilot dose-range-finding study in a small number of animals to determine the optimal dose range for your model.

Issue: Variability in Blood Pressure Readings

  • Possible Cause 1: Inadequate Acclimation to Measurement Device. Animals may exhibit a pressor response to the blood pressure measurement cuff or telemetry equipment.

    • Troubleshooting: Acclimate animals to the blood pressure measurement equipment over several days before the start of the study. For telemetry studies, ensure sufficient post-surgical recovery time.

  • Possible Cause 2: Environmental Stimuli. Noise or sudden movements in the laboratory can cause transient changes in blood pressure.

    • Troubleshooting: Conduct experiments in a quiet, controlled environment. Minimize traffic and noise in the vicinity of the animal housing and testing areas.

Central Nervous System

Issue: High Variability in Motor Coordination Assessment (e.g., Rota-rod test)

  • Possible Cause 1: Insufficient Animal Training. Animals that are not adequately trained on the rota-rod may show inconsistent performance.

    • Troubleshooting: Implement a consistent training protocol for all animals for several days prior to the experiment. Ensure all animals can maintain their position on the rotating rod for a predetermined amount of time at a low, constant speed before advancing to the test phase.

  • Possible Cause 2: Lack of Motivation. Some animals may learn to passively ride the rod or jump off.

    • Troubleshooting: Ensure the height of the rota-rod is sufficient to discourage jumping. Some protocols suggest a gentle nudge to encourage walking. Consistent handling and a calm environment can also improve performance.

Gastrointestinal System

Issue: Inconsistent Results in Gastrointestinal Transit Time

  • Possible Cause 1: Variability in Fasting Time. The amount of food in the GI tract can significantly impact transit time.

    • Troubleshooting: Strictly control the fasting period for all animals before the administration of the marker substance. A 3-hour fasting period is often sufficient for mice to standardize intestinal motility without causing undue stress.

  • Possible Cause 2: Stress-Induced Alterations in Motility. Handling and gavage can induce stress, which may alter GI motility.

    • Troubleshooting: Handle animals gently and habituate them to the gavage procedure. Ensure the volume of the administered marker is appropriate for the animal's size.

Issue: Difficulty in Measuring Salivary Secretion

  • Possible Cause 1: Inadequate Stimulation. The dose of the sialogogue (e.g., pilocarpine) may not be sufficient to elicit a robust salivary response.

    • Troubleshooting: Optimize the dose of the sialogogue in a pilot study. Ensure consistent administration (e.g., intraperitoneal injection).

  • Possible Cause 2: Inefficient Saliva Collection. Loss of saliva during collection can lead to inaccurate measurements.

    • Troubleshooting: Use pre-weighed cotton swabs or a specialized collection device. Ensure the collection period is timed accurately and consistently for all animals.

Data Presentation

Table 1: Cardiovascular and Respiratory Effects of this compound in Conscious Dogs

Dose (mg/kg)Heart Rate (bpm)PR Interval (ms)QTCV Interval (ms)Diastolic Blood Pressure (mmHg)Mean Blood Pressure (mmHg)Respiratory Rate (breaths/min)
0 (Saline)BaselineBaselineBaselineBaselineBaselineBaseline
0.1No significant changeNo significant changeNo significant changeNo significant changeNo significant changeNo significant change
0.4No significant changeNo significant change↑ (not statistically significant)
1.6↑↑↓↓↓↓↑ (not statistically significant)
6.4↑↑↑↓↓↓↓↓↓↑↑↑↑↑ (not statistically significant)

Data summarized from a preclinical safety pharmacology study. "↑" indicates an increase, "↓" indicates a decrease. The number of arrows represents the relative magnitude of the effect.

Experimental Protocols

Cardiovascular and Respiratory Safety Pharmacology in Conscious Dogs
  • Animals: Beagle dogs, surgically implanted with telemetry transmitters for the measurement of ECG, blood pressure, and respiratory parameters.

  • Study Design: A Latin square design is used, where each dog receives a single intravenous dose of vehicle control (normal saline) and different doses of this compound (e.g., 0.1, 0.4, 1.6, and 6.4 mg/kg). A washout period of at least 7 days is maintained between doses.

  • Data Collection: Continuous recording of electrocardiogram (ECG), blood pressure (systolic, diastolic, and mean), and respiratory parameters (respiratory rate, tidal volume) for 24 hours post-dose.

  • Data Analysis: Data are averaged over specific time intervals and compared to the vehicle control group and pre-dose baseline values. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by Dunnett's test).

Assessment of Motor Coordination (Rota-rod Test) in Rodents
  • Apparatus: A rotating rod apparatus with adjustable speed (e.g., 4-40 rpm).

  • Animals: Mice or rats.

  • Procedure:

    • Training: Animals are trained for 2-3 consecutive days. Each training session consists of placing the animal on the rod at a low constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).

    • Testing: On the test day, animals are placed on the rod, and the rotation is initiated at a low speed, which then accelerates over a set period (e.g., from 4 to 40 rpm over 5 minutes).

    • Endpoint: The latency to fall from the rod is recorded for each animal. The trial is stopped if the animal falls or remains on the rod for the maximum duration of the test.

  • Data Analysis: The mean latency to fall is calculated for each treatment group and compared using statistical analysis (e.g., t-test or ANOVA).

Gastrointestinal Transit Time in Mice
  • Materials: Non-absorbable marker (e.g., 5% charcoal suspension in 10% gum acacia).

  • Animals: Mice, fasted for 3-6 hours before the experiment.

  • Procedure:

    • Animals are orally administered this compound or vehicle control.

    • After a set time (e.g., 30 minutes), all animals are orally administered the charcoal suspension (e.g., 0.2 mL).

    • After another set time (e.g., 20-30 minutes), animals are euthanized by cervical dislocation.

    • The small intestine is carefully excised from the pyloric sphincter to the ileocecal junction.

    • The total length of the small intestine and the distance traveled by the charcoal meal are measured.

  • Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed. Group means are compared using statistical analysis.

Mandatory Visualization

Signaling_Pathway_Tachycardia cluster_PNS Parasympathetic Neuron cluster_SA_Node Sinoatrial (SA) Node Cell Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Binds to Anisodine_HBr Anisodine Hydrobromide Anisodine_HBr->M2_Receptor Blocks Heart_Rate Heart Rate Anisodine_HBr->Heart_Rate Increases (Tachycardia) Gi_Protein Gi Protein M2_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases HCN_Channel HCN Channel (Funny Current) cAMP->HCN_Channel Modulates HCN_Channel->Heart_Rate Decreases

Caption: this compound-induced tachycardia signaling pathway.

Experimental_Workflow_GIT Start Start Fasting Fast Animals (3-6h) Start->Fasting Grouping Divide into Control and Anisodine HBr Groups Fasting->Grouping Drug_Admin Oral Administration of Vehicle or Anisodine HBr Grouping->Drug_Admin Marker_Admin Oral Administration of Charcoal Marker Drug_Admin->Marker_Admin Wait Wait for a Set Time (e.g., 20-30 min) Marker_Admin->Wait Euthanasia Euthanize Animals Wait->Euthanasia Dissection Excise Small Intestine Euthanasia->Dissection Measurement Measure Total Intestine Length and Charcoal Travel Distance Dissection->Measurement Calculation Calculate % Transit Measurement->Calculation Analysis Statistical Analysis Calculation->Analysis End End Analysis->End

Caption: Experimental workflow for gastrointestinal transit time.

References

Technical Support Center: Anisodine Hydrobromide Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Anisodine hydrobromide in neuroprotection studies. This resource provides detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of neuroprotection for this compound?

A1: this compound is an anticholinergic agent that functions as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] Its neuroprotective effects are multifaceted, involving the inhibition of neuronal apoptosis, reduction of oxidative stress and inflammation, and promotion of neural remodeling.[3][4] Key signaling pathways implicated in its action include the Akt/GSK-3β and Notch pathways.[5]

Q2: What are the recommended preclinical dosages of this compound for neuroprotection studies?

A2: In rodent models of cerebral ischemia and vascular dementia, effective dosages typically range from 0.3 mg/kg to 1.2 mg/kg.[5] The optimal dose may vary depending on the specific animal model and the route of administration.

Q3: How should this compound be stored?

A3: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[6]

Q4: What are the potential side effects of this compound to monitor in animal studies?

A4: As an anticholinergic agent, potential side effects can include dry mouth, blurred vision, and dizziness.[1] At higher doses, more significant cardiovascular effects could be observed. Careful monitoring of the animals' physiological state post-administration is recommended.

Q5: Are there any known drug interactions with this compound?

A5: Co-administration with other anticholinergic drugs can potentiate their effects. Conversely, cholinergic drugs, such as those used for Alzheimer's disease, may counteract the effects of this compound.[1] Drugs that affect cytochrome P450 enzymes may also alter its metabolism.[1]

Data Presentation

Table 1: Summary of Preclinical Studies on this compound for Neuroprotection
Animal ModelDosageRoute of AdministrationKey FindingsReference
Chronic Cerebral Hypoperfusion (Rats)0.3, 0.6, 1.2 mg/kgNot SpecifiedImproved cognitive function, reduced neuronal apoptosis, increased Bcl-2, p-Akt, and p-GSK-3β; decreased Bax.[5]
Vascular Dementia (Rats)Low, Medium, High DosesNot SpecifiedImproved neurological function, increased SOD levels, decreased MDA levels, reduced TUNEL-positive cells.[3]
Ischemic Stroke (Mice)Not SpecifiedInjectionImproved neurological function, increased neurite intersections and dendritic spine density, promoted neural cell regeneration.[7]
Table 2: Summary of Clinical Studies on this compound for Acute Ischemic Stroke
Study DesignNumber of PatientsKey Outcome MeasuresKey FindingsReference
Meta-analysis of 11 RCTs1,337NIHSS, mRS, Barthel IndexSignificant reduction in NIHSS and mRS scores; significant increase in Barthel Index.[4]

NIHSS: National Institutes of Health Stroke Scale; mRS: modified Rankin Scale; SOD: Superoxide Dismutase; MDA: Malondialdehyde.

Experimental Protocols

Two-Vessel Occlusion (2VO) Model of Chronic Cerebral Hypoperfusion in Rats

This protocol is adapted from established methods to induce chronic cerebral hypoperfusion.[8]

  • Anesthesia: Anesthetize the rat (e.g., Sprague-Dawley, male) with an appropriate anesthetic (e.g., isoflurane (B1672236) or sodium pentobarbital).

  • Surgical Preparation: Place the rat in a supine position on a heating pad to maintain body temperature at 37°C. Make a midline cervical incision.

  • Vessel Isolation: Bluntly dissect the muscles to expose the common carotid arteries (CCAs). Carefully separate the CCAs from the vagus nerves.

  • Ligation: Ligate both CCAs permanently with silk sutures.

  • Closure: Suture the incision in layers.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

Morris Water Maze (MWM) for Cognitive Assessment

The MWM is a widely used test for spatial learning and memory in rodents.[1][9]

  • Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water (22-25°C). A hidden platform is submerged about 1-2 cm below the water surface.

  • Acquisition Training:

    • For 5 consecutive days, conduct 4 trials per day for each rat.

    • Gently place the rat into the water facing the pool wall from one of four starting positions (N, S, E, W), which are varied randomly across trials.

    • Allow the rat to swim freely for a maximum of 60-90 seconds to find the hidden platform.

    • If the rat fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-30 seconds.

    • Record the escape latency (time to find the platform) and swim path for each trial using a video tracking system.

  • Probe Trial:

    • 24 hours after the last training session, remove the platform from the pool.

    • Allow the rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Nissl Staining for Neuronal Survival

Nissl staining is used to visualize Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal health and survival.[10][11]

  • Tissue Preparation:

    • Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA and then transfer to a sucrose (B13894) solution for cryoprotection.

    • Cut coronal sections (e.g., 20-30 µm) using a cryostat or vibratome.

  • Staining Procedure:

    • Mount sections on gelatin-coated slides.

    • Rehydrate the sections through a series of graded alcohols to distilled water.

    • Stain with 0.1% cresyl violet solution for 5-10 minutes.

    • Rinse briefly in distilled water.

    • Differentiate in 95% ethanol.

    • Dehydrate through graded alcohols and clear in xylene.

    • Coverslip with a mounting medium.

  • Analysis: Examine the sections under a microscope. Healthy neurons will show a distinct purple-blue staining of Nissl bodies in the cytoplasm, while damaged neurons will appear pale or shrunken.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[7]

  • Tissue Preparation: Prepare brain sections as described for Nissl staining.

  • Permeabilization: Permeabilize the sections with a solution such as Proteinase K or Triton X-100 to allow enzyme access to the cell nucleus.

  • Labeling:

    • Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).

    • The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Detection:

    • If a fluorescently labeled dUTP is used, the signal can be visualized directly using a fluorescence microscope.

    • For indirectly labeled dUTPs, an additional step with a fluorescently labeled antibody or streptavidin conjugate is required.

  • Analysis: Count the number of TUNEL-positive cells (apoptotic cells) in the region of interest. Often, a counterstain (e.g., DAPI) is used to visualize all cell nuclei.

Western Blot for Protein Expression

Western blotting is used to quantify the expression levels of specific proteins.

  • Protein Extraction: Homogenize brain tissue samples in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, p-Akt, p-GSK-3β) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Akt_GSK3b_Pathway Anisodine Anisodine hydrobromide M_Receptor Muscarinic Receptor Anisodine->M_Receptor Antagonist PI3K PI3K M_Receptor->PI3K Akt Akt PI3K->Akt Activates p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation GSK3b GSK-3β p_Akt->GSK3b Inhibits Bcl2 Bcl-2 p_Akt->Bcl2 Upregulates Bax Bax p_Akt->Bax Downregulates p_GSK3b p-GSK-3β (Inactive) GSK3b->p_GSK3b Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis Neuroprotection Neuroprotection Apoptosis_Inhibition->Neuroprotection Bcl2->Apoptosis_Inhibition Bax->Apoptosis_Inhibition

Caption: Akt/GSK-3β signaling pathway activated by this compound.

Notch_Pathway Anisodine Anisodine hydrobromide Notch1 Notch1 Anisodine->Notch1 Upregulates NGF NGF Anisodine->NGF Increases Gap43 Gap43 Anisodine->Gap43 Increases Ischemic_Stroke Ischemic Stroke Ischemic_Stroke->Notch1 Downregulates Hes1 Hes1 Notch1->Hes1 Activates Neural_Remodeling Neural Remodeling (Neuroplasticity) Hes1->Neural_Remodeling NGF->Neural_Remodeling Gap43->Neural_Remodeling Neuroprotection Neuroprotection Neural_Remodeling->Neuroprotection

Caption: Notch signaling pathway in this compound-induced neuroplasticity.

Troubleshooting Guide

Issue 1: High variability in cognitive assessment results (Morris Water Maze).

  • Possible Cause: Inconsistent environmental cues, stress levels in animals, or improper handling.

  • Troubleshooting Steps:

    • Ensure that the spatial cues around the maze are consistent and visible to the animals throughout the experiment.

    • Handle the animals gently and consistently to minimize stress.

    • Acclimatize the animals to the experimental room before starting the trials.

    • Ensure the water temperature is stable.

    • Increase the number of animals per group to improve statistical power.

Issue 2: Weak or no signal in Western blot for phosphorylated proteins (p-Akt, p-GSK-3β).

  • Possible Cause: Protein degradation, insufficient phosphatase inhibition, or low antibody affinity.

  • Troubleshooting Steps:

    • Ensure that tissue samples are collected and processed quickly on ice to prevent protein degradation.

    • Use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors.

    • Optimize the primary antibody concentration and incubation time.

    • Use a positive control to verify the antibody's reactivity.

    • Ensure proper transfer of proteins to the membrane.

Issue 3: High background staining in TUNEL assay.

  • Possible Cause: Over-fixation of tissue, excessive enzyme concentration, or non-specific antibody binding.

  • Troubleshooting Steps:

    • Optimize the fixation time and PFA concentration.

    • Titrate the TdT enzyme concentration to find the optimal level.

    • Include a negative control (without TdT enzyme) to assess non-specific signal.

    • Ensure adequate washing steps to remove unbound reagents.

    • Use a blocking solution appropriate for your tissue and antibodies.

Issue 4: Inconsistent neuroprotective effects of this compound.

  • Possible Cause: Incorrect dosage, issues with drug stability or administration, or variability in the animal model.

  • Troubleshooting Steps:

    • Verify the purity and stability of the this compound compound.

    • Ensure accurate preparation of the dosing solution and precise administration.

    • Conduct a dose-response study to determine the optimal neuroprotective dose for your specific model.

    • Standardize the induction of the neurological injury model to reduce variability between animals.

    • Confirm the timing of drug administration relative to the injury is appropriate to target the desired pathological processes.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Anisodine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of Anisodine hydrobromide in experimental settings.

Troubleshooting Guides & FAQs

Issue 1: Conflicting Reports on Oral Bioavailability

Question: Literature suggests that this compound is "rapidly and completely absorbed" orally, yet its structural analog, scopolamine, has poor and variable oral bioavailability. How should I interpret this for my experiments?

Answer: This is a critical point of consideration. The statement of rapid and complete absorption may refer to the dissolution of the tablet and the initial passage of the drug into the intestinal lumen[1]. However, overall bioavailability can be significantly reduced by other factors. The discrepancy highlights the importance of distinguishing between absorption rate and absolute bioavailability. While this compound may be absorbed quickly from the gastrointestinal tract, its systemic exposure can be limited by factors such as first-pass metabolism and P-glycoprotein (P-gp) efflux[2]. Therefore, researchers should not assume high bioavailability based on rapid absorption characteristics alone and should empirically determine the bioavailability in their experimental model.

Issue 2: Low Systemic Exposure Observed in Preclinical Studies

Question: My in vivo experiments with oral this compound in rats are showing lower than expected plasma concentrations. What are the potential causes and how can I troubleshoot this?

Answer: Low systemic exposure of orally administered this compound is likely due to one or a combination of the following factors:

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. The liver contains enzymes, such as cytochrome P450s, that can metabolize this compound, reducing the amount of active drug that reaches the bloodstream[2]. This is a common issue for many orally administered drugs.

  • P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein found in the intestinal epithelium that actively pumps drugs back into the gut lumen, thereby limiting their absorption[3][4][5]. As this compound is a tropane (B1204802) alkaloid, it is a potential substrate for P-gp.

  • Poor Membrane Permeability: While initial reports suggest good absorption, the physicochemical properties of this compound may still limit its passive diffusion across the intestinal cell membrane.

To troubleshoot this, consider the following experimental approaches:

  • In Vitro Permeability Studies: Conduct a Caco-2 cell permeability assay to assess the intestinal permeability of this compound and determine if it is a substrate for P-gp efflux.

  • Pharmacokinetic Studies with a P-gp Inhibitor: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) in your animal model. A significant increase in plasma concentration compared to administration of this compound alone would indicate that P-gp efflux is a major contributor to its low bioavailability.

  • Investigate First-Pass Metabolism: Compare the pharmacokinetic profile of orally administered this compound with that of an intravenously administered dose. A large difference in the Area Under the Curve (AUC) between the two routes will indicate the extent of first-pass metabolism.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for this compound

Objective: To determine the intestinal permeability of this compound and to assess its potential as a P-glycoprotein (P-gp) substrate.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Assessment (Apical to Basolateral):

    • Add this compound solution (at a known concentration) to the apical (AP) side of the Transwell®.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • Quantify the concentration of this compound in the BL samples using a validated analytical method (e.g., LC-MS/MS).

  • Efflux Assessment (Basolateral to Apical):

    • Add this compound solution to the BL side.

    • Collect samples from the AP side at the same time points.

    • Quantify the drug concentration in the AP samples.

  • P-gp Inhibition: Repeat the permeability and efflux assessments in the presence of a P-gp inhibitor (e.g., verapamil) to determine if the efflux is P-gp mediated.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both AP to BL and BL to AP transport.

    • Calculate the efflux ratio (ER) = Papp (BL to AP) / Papp (AP to BL). An ER significantly greater than 2 suggests the involvement of active efflux. A reduction in the ER in the presence of a P-gp inhibitor confirms P-gp mediated efflux.

Data Presentation

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

Dosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)Reference
5105.6 ± 23.40.5234.5 ± 54.1Not Reported--INVALID-LINK--
10212.3 ± 45.70.5489.2 ± 102.3Not Reported--INVALID-LINK--
20456.8 ± 98.20.5998.7 ± 210.5Not Reported--INVALID-LINK--
i.g. adminNot ReportedNot ReportedNot Reported10.78--INVALID-LINK--

Note: i.g. denotes intragastric administration.

Potential Formulation Strategies to Enhance Oral Bioavailability

For researchers encountering persistent low oral bioavailability, the following formulation strategies can be explored.

Nanoparticle-Based Drug Delivery Systems

Concept: Encapsulating this compound into nanoparticles can protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and facilitate its transport across the intestinal epithelium.

Potential Nanocarriers:

  • Polymeric Nanoparticles: (e.g., PLGA, chitosan) can offer controlled release and mucoadhesive properties.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can enhance lymphatic uptake, thereby bypassing first-pass metabolism[6].

Self-Emulsifying Drug Delivery Systems (SEDDS)

Concept: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This can improve the solubility and absorption of lipophilic drugs[7]. Although this compound is a salt, this strategy could be adapted for a free base form.

Prodrug Approach

Concept: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active drug. A lipophilic prodrug of Anisodine could be synthesized to enhance its membrane permeability.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting cluster_solutions Potential Formulation Solutions problem Low Oral Bioavailability of This compound caco2 Caco-2 Permeability Assay problem->caco2 Assess Permeability & P-gp Efflux pgp_inhibition In Vivo Study with P-gp Inhibitor problem->pgp_inhibition Confirm P-gp Involvement iv_pk IV vs. Oral Pharmacokinetics problem->iv_pk Quantify First-Pass Metabolism nanoparticles Nanoparticle Formulations (e.g., PLGA, SLNs) caco2->nanoparticles sedds Self-Emulsifying Drug Delivery Systems (SEDDS) pgp_inhibition->sedds prodrug Prodrug Synthesis iv_pk->prodrug

Caption: Experimental workflow for troubleshooting and overcoming low oral bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein drug_oral Oral Anisodine Hydrobromide drug_inside Anisodine drug_oral->drug_inside Absorption pgp P-glycoprotein (P-gp) drug_inside->pgp Efflux drug_blood Anisodine to Liver (First-Pass Metabolism) drug_inside->drug_blood

Caption: Barriers to oral absorption of this compound.

References

Technical Support Center: Anisodine Hydrobromide Interactions with Cholinergic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug interactions between anisodine (B1665107) hydrobromide and cholinergic agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of anisodine hydrobromide in the cholinergic system?

This compound is a tropane (B1204802) alkaloid that functions as an anticholinergic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine, thereby inhibiting parasympathetic nerve impulses.[2]

Q2: How does the potency of this compound as a muscarinic antagonist compare to other common anticholinergic drugs?

Q3: What are the expected outcomes when co-administering this compound with a cholinergic agonist (e.g., carbachol, pilocarpine)?

Co-administration of this compound with a cholinergic agonist will result in competitive antagonism. This compound will compete with the agonist for binding to muscarinic receptors. This will manifest as a rightward shift in the concentration-response curve of the cholinergic agonist, meaning a higher concentration of the agonist will be required to produce the same level of response. At sufficiently high concentrations, this compound can abolish the effects of the cholinergic agonist.

Q4: What is the nature of the interaction between this compound and cholinesterase inhibitors (e.g., physostigmine, neostigmine)?

Cholinesterase inhibitors work by preventing the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic transmission.[3][4][5] this compound, being a muscarinic antagonist, will counteract the effects of increased acetylcholine levels. Therefore, the co-administration of this compound and a cholinesterase inhibitor will result in a functional antagonism, where the effects of the two drugs oppose each other.

Q5: Are there any non-cholinergic interactions of this compound that researchers should be aware of?

Yes, in addition to its primary anticholinergic activity, this compound has been shown to possess α1-adrenergic receptor antagonist properties.[6][7] This means it can block the effects of adrenergic agonists like phenylephrine. The potency of this α1-adrenergic blockade is considered to be less than that of prazosin (B1663645) and atropine (B194438).[6]

Troubleshooting Guides

Problem 1: Inconsistent or weaker-than-expected antagonism of a cholinergic agonist in an in vitro organ bath experiment.
  • Possible Cause 1: Inadequate concentration of this compound.

    • Troubleshooting: Ensure that the concentration range of this compound used is sufficient to produce a significant rightward shift in the agonist's concentration-response curve. It is recommended to perform a preliminary experiment with a wide range of this compound concentrations to determine the optimal range for your specific tissue and agonist.

  • Possible Cause 2: Agonist concentration is too high.

    • Troubleshooting: If the concentration of the cholinergic agonist is excessively high, it may overcome the competitive antagonism of this compound. Try reducing the concentration range of the agonist to a level that produces a submaximal response, which will allow for a more sensitive detection of the antagonistic effect.

  • Possible Cause 3: Tissue desensitization.

    • Troubleshooting: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Ensure that there are adequate washout periods between agonist additions and that the tissue is allowed to return to baseline before the next addition.

  • Possible Cause 4: Issues with drug solution stability.

    • Troubleshooting: Prepare fresh solutions of this compound and the cholinergic agonist for each experiment to avoid degradation.

Problem 2: Difficulty in observing a clear competitive shift in a radioligand binding assay.
  • Possible Cause 1: Incorrect concentration of the radioligand.

    • Troubleshooting: The concentration of the radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB) should ideally be at or below its Kd for the receptor to ensure sensitive detection of competitive binding. Using too high a concentration can mask the competitive effect of this compound.

  • Possible Cause 2: Non-specific binding is too high.

    • Troubleshooting: Optimize the assay conditions to minimize non-specific binding. This can include using appropriate blocking agents (e.g., BSA), optimizing the washing steps, and using filter plates pre-treated with polyethyleneimine (PEI).

  • Possible Cause 3: Insufficient incubation time.

    • Troubleshooting: Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium. This should be determined empirically for your specific receptor preparation and ligands.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antagonist properties of anisodine. Note the limited data on its direct interaction with muscarinic receptors.

AntagonistReceptor TargetAssay TypeParameterValueSpeciesTissue/SystemReference
Anisodine α1-AdrenergicRadioligand Binding ([3H]-WB-4101 displacement)Potency OrderPrazosin > Atropine > Anisodamine > Scopolamine > AnisodineRatBrain and Cardiac Membranes[6]
Anisodine α1-AdrenergicFunctional Assay (Phenylephrine antagonism)Potency OrderPrazosin > Atropine > Anisodamine > Scopolamine > AnisodineRatAortic Strips[6]

Key Experimental Protocols

Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for muscarinic receptors using a radiolabeled antagonist like [3H]-N-methylscopolamine ([3H]-NMS).

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • This compound.

  • Atropine (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of [3H]-NMS (typically at or near its Kd).

    • Varying concentrations of this compound or buffer (for total binding).

    • A saturating concentration of atropine (e.g., 1 µM) for non-specific binding determination.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 of this compound, and then calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Organ Bath Assay for Functional Antagonism

This protocol describes how to assess the functional antagonism of this compound against a cholinergic agonist-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat trachea).

  • Organ bath system with a force transducer and data acquisition system.

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Cholinergic agonist (e.g., acetylcholine, carbachol).

  • This compound.

Procedure:

  • Mount the isolated tissue in the organ bath containing aerated PSS.

  • Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes.

  • Perform a cumulative concentration-response curve for the cholinergic agonist to establish a control response.

  • Wash the tissue thoroughly and allow it to return to baseline.

  • Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).

  • In the continued presence of this compound, repeat the cumulative concentration-response curve for the cholinergic agonist.

  • Repeat steps 4-6 with increasing concentrations of this compound.

  • Analyze the data by comparing the EC50 values of the agonist in the absence and presence of the antagonist. A Schild plot analysis can be performed to determine the pA2 value, which is a measure of the antagonist's affinity.

Signaling Pathways and Experimental Workflows

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds G_protein G-protein mAChR->G_protein Activates Effector Effector Enzymes (e.g., PLC, AC) G_protein->Effector Modulates Response Cellular Response Effector->Response Anisodine Anisodine Hydrobromide Anisodine->mAChR Blocks Cholinesterase_Inhibitor Cholinesterase Inhibitor Cholinesterase_Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and points of interaction for this compound and cholinesterase inhibitors.

Experimental_Workflow_Organ_Bath start Start prep_tissue Prepare and Mount Smooth Muscle Tissue start->prep_tissue equilibrate Equilibrate Tissue in Organ Bath prep_tissue->equilibrate control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->control_crc washout1 Washout control_crc->washout1 incubate_antagonist Incubate with This compound washout1->incubate_antagonist treatment_crc Generate Agonist CRC in Presence of Antagonist incubate_antagonist->treatment_crc washout2 Washout treatment_crc->washout2 repeat_exp Repeat with Different Antagonist Concentrations washout2->repeat_exp repeat_exp->incubate_antagonist analysis Data Analysis (EC50 shift, Schild Plot) repeat_exp->analysis After all concentrations end End analysis->end

Caption: Experimental workflow for assessing functional antagonism using an in vitro organ bath.

References

Reducing Anisodine hydrobromide-induced dry mouth and blurred vision in subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Anisodine hydrobromide. The focus is on mitigating the common side effects of dry mouth (xerostomia) and blurred vision.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that leads to dry mouth and blurred vision?

This compound is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] It competitively blocks M1, M2, M3, M4, and M5 muscarinic receptors in the central and peripheral nervous systems.[1]

  • Dry Mouth (Xerostomia): Salivary glands are stimulated by acetylcholine binding to M3 muscarinic receptors. By blocking these receptors, this compound inhibits salivation, leading to the sensation of a dry mouth.[1]

  • Blurred Vision: The sphincter pupillae (constrictor muscle) of the iris and the ciliary muscle in the eye are controlled by the parasympathetic nervous system via M3 muscarinic receptors. This compound blocks these receptors, causing pupil dilation (mydriasis) and paralysis of the ciliary muscle (cycloplegia). This results in an inability to focus on near objects, leading to blurred vision.[1]

Q2: What are the typical side effects observed with this compound administration?

Common side effects are characteristic of anticholinergic drugs and include dry mouth, blurred vision, dizziness, and constipation.[1] In some cases, more severe reactions such as tachycardia (increased heart rate), urinary retention, and confusion may occur, particularly in elderly subjects.[1]

Q3: Are there any known strategies to counteract the dry mouth and blurred vision caused by this compound?

While direct studies on mitigating this compound's specific side effects are limited, the use of a muscarinic acetylcholine receptor agonist, such as pilocarpine (B147212), is a well-established strategy for treating xerostomia and dry eye induced by other anticholinergic medications and radiation therapy.[3][4][5] Pilocarpine directly stimulates muscarinic receptors, thereby counteracting the blocking effect of this compound.[5]

Q4: What should be considered before attempting to mitigate these side effects in an experimental setting?

It is crucial to consider the potential for systemic effects when administering a cholinergic agonist like pilocarpine. While it may alleviate dry mouth and blurred vision, it could also counteract the intended therapeutic effects of this compound if its mechanism of action in the target tissue also relies on muscarinic receptor blockade. Careful dose-response studies are essential to find a balance between side effect management and maintaining therapeutic efficacy.

Troubleshooting Guides

Issue: Subject exhibits significant dry mouth after this compound administration.

Potential Solution:

  • Symptomatic Relief: Provide water or artificial saliva substitutes for temporary relief to maintain subject comfort.

  • Pharmacological Intervention (Experimental): Consider the administration of a muscarinic agonist like pilocarpine. Start with a low dose and titrate upwards while monitoring for both alleviation of dry mouth and any potential interference with the primary experimental outcomes.

Issue: Subject reports blurred vision, impacting study-related tasks.

Potential Solution:

  • Environmental Adjustments: Ensure adequate lighting and provide magnifying aids if near-vision tasks are required.

  • Pharmacological Intervention (Experimental): Topical application of a miotic agent (a substance that constricts the pupil), such as a low-concentration pilocarpine eye drop, could be explored. This local application may minimize systemic effects. However, the potential for systemic absorption and confounding effects on the primary study endpoints must be carefully evaluated.

Quantitative Data

Table 1: Incidence of Anticholinergic Side Effects and Efficacy of Pilocarpine in Managing Xerostomia

ParameterDrug/ConditionPopulationIncidence/EfficacyCitation
Incidence of Dry Mouth Anticholinergic MedicationsPatients taking at least one anticholinergic drug10.6% - 59.2%[6]
Incidence of Dry Eye (Xerophthalmia) Anticholinergic MedicationsPatients taking at least one anticholinergic drug5.1% - 34%[6]
Efficacy of Oral Pilocarpine for Xerostomia Radiation-Induced XerostomiaHead and Neck Cancer PatientsSignificant improvement in global assessments of dry mouth.[7]
Efficacy of As-Needed Pilocarpine for Xerostomia Radiation-Induced XerostomiaHead and Neck Cancer PatientsSignificant reduction in Xerostomia Inventory (XI) scores.[4]
Efficacy of 0.1% Pilocarpine Mouthwash XerostomiaPatients with dry mouthIncreased minor salivary and unstimulated whole salivary secretions up to 1 hour post-use.[8]

Experimental Protocols

Protocol 1: Assessing the Efficacy of Oral Pilocarpine for this compound-Induced Xerostomia in an Animal Model (e.g., Rats)

  • Animal Model: Utilize male Sprague-Dawley rats.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping:

    • Group A: Control (Vehicle for both drugs)

    • Group B: this compound (e.g., 1.2 mg/kg, intraperitoneally) + Vehicle for Pilocarpine

    • Group C: this compound (1.2 mg/kg, i.p.) + Pilocarpine (e.g., 2 mg/kg, orally)

    • Group D: Pilocarpine (2 mg/kg, p.o.) + Vehicle for this compound

  • Drug Administration: Administer this compound or its vehicle. After a predetermined time (e.g., 30 minutes), administer pilocarpine or its vehicle.

  • Saliva Collection: 30 minutes after the second administration, anesthetize the rats. Place pre-weighed cotton balls in the oral cavity for a fixed period (e.g., 10 minutes).

  • Measurement: Remove the cotton balls and weigh them again. The difference in weight represents the amount of saliva secreted.

  • Data Analysis: Compare the mean salivary flow between the groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Evaluating the Reversal of this compound-Induced Mydriasis by Topical Pilocarpine in an Animal Model (e.g., Rabbits)

  • Animal Model: Use albino rabbits due to their large, easily observable pupils.

  • Baseline Measurement: Measure the baseline pupil diameter of both eyes using a calibrated photographic method or a pupillometer.

  • Drug Administration:

    • Instill one drop of this compound solution (e.g., 1%) into one eye (the treated eye).

    • Instill one drop of vehicle into the contralateral eye (the control eye).

  • Mydriasis Assessment: Measure pupil diameter at regular intervals (e.g., 15, 30, 45, and 60 minutes) until maximum dilation is achieved in the treated eye.

  • Pilocarpine Administration: Once maximum mydriasis is confirmed, instill one drop of pilocarpine solution (e.g., 1%) into the treated eye.

  • Reversal Assessment: Continue to measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) to assess the reversal of mydriasis.

  • Data Analysis: Plot the mean pupil diameter over time for both eyes and compare the changes using statistical analysis.

Visualizations

Anisodine_Mechanism cluster_0 Normal Physiological Process cluster_1 This compound Action cluster_2 Pilocarpine Intervention ACh Acetylcholine M3_Receptor Muscarinic M3 Receptor (Salivary Gland/Iris Sphincter) ACh->M3_Receptor Binds to Response Saliva Secretion/ Pupil Constriction M3_Receptor->Response Activates Anisodine Anisodine Hydrobromide Blocked_M3 Blocked Muscarinic M3 Receptor Anisodine->Blocked_M3 Blocks Side_Effect Dry Mouth/ Blurred Vision Blocked_M3->Side_Effect Leads to ACh_No_Bind Acetylcholine ACh_No_Bind->Blocked_M3 Cannot Bind Pilocarpine Pilocarpine (Muscarinic Agonist) Activated_M3 Activated Muscarinic M3 Receptor Pilocarpine->Activated_M3 Binds to & Activates Restored_Response Increased Salivation/ Pupil Constriction Activated_M3->Restored_Response Restores

Caption: Signaling pathway of this compound and Pilocarpine.

Xerostomia_Protocol start Start: Acclimatized Animal Subjects grouping Randomly Assign to 4 Groups: - Control - Anisodine Only - Anisodine + Pilocarpine - Pilocarpine Only start->grouping admin_aniso Administer Anisodine or Vehicle (i.p.) grouping->admin_aniso wait1 Wait 30 Minutes admin_aniso->wait1 admin_pilo Administer Pilocarpine or Vehicle (oral) wait1->admin_pilo wait2 Wait 30 Minutes admin_pilo->wait2 anesthetize Anesthetize Subjects wait2->anesthetize collect_saliva Collect Saliva with Pre-weighed Cotton Balls anesthetize->collect_saliva measure Weigh Cotton Balls to Determine Saliva Volume collect_saliva->measure analyze Statistical Analysis: Compare Salivary Flow Between Groups measure->analyze end End analyze->end

Caption: Experimental workflow for xerostomia assessment.

Mydriasis_Protocol start Start: Acclimatized Rabbit Subjects baseline Measure Baseline Pupil Diameter (Both Eyes) start->baseline admin_aniso Instill Anisodine (Treated Eye) & Vehicle (Control Eye) baseline->admin_aniso assess_mydriasis Measure Pupil Diameter at Intervals until Maximum Dilation admin_aniso->assess_mydriasis admin_pilo Instill Pilocarpine into Treated Eye assess_mydriasis->admin_pilo assess_reversal Measure Pupil Diameter at Intervals to Assess Pupil Constriction admin_pilo->assess_reversal analyze Data Analysis: Plot Pupil Diameter vs. Time assess_reversal->analyze end End analyze->end

Caption: Experimental workflow for mydriasis reversal assessment.

References

Long-term administration challenges of Anisodine hydrobromide in chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Anisodine (B1665107) hydrobromide in long-term administration studies.

Frequently Asked Questions (FAQs)

Q1: What is Anisodine hydrobromide and what is its primary mechanism of action?

This compound is a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus.[1] It functions as a non-specific muscarinic acetylcholine (B1216132) receptor antagonist, meaning it blocks the action of acetylcholine at these receptors.[2] This anticholinergic activity leads to effects such as smooth muscle relaxation and improved microcirculation.[1] The hydrobromide salt form was developed to improve the chemical stability of anisodine.[3][4]

Q2: What are the known side effects of this compound that might be observed in chronic animal studies?

As an anticholinergic agent, this compound can induce a range of physiological effects. In animal studies, particularly at higher doses, observed effects may include changes in cardiovascular and respiratory function.[5] Common anticholinergic side effects that could manifest in animal models include dry mouth, blurred vision (due to pupil dilation), and potential impacts on gastrointestinal motility and urinary function. Long-term studies in rodents would be necessary to fully characterize the toxicological profile.

Q3: Are there any known issues with the stability of this compound in solution for long-term experiments?

While the hydrobromide form is considered more stable than the parent compound, long-term stability in aqueous solutions, especially at physiological pH and temperature, can be a concern for chronic studies.[3][4] As a tropane alkaloid, this compound may be susceptible to hydrolysis, particularly under alkaline conditions. It is crucial to use freshly prepared solutions or conduct stability studies under your specific experimental conditions (vehicle, temperature, light exposure) to ensure consistent dosing throughout a chronic study.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in this compound Solutions

Problem: My this compound solution, prepared in a physiological buffer (e.g., PBS pH 7.4), has become cloudy or has formed a precipitate.

Possible Causes & Solutions:

  • Solubility Limits Exceeded: this compound has finite solubility in aqueous solutions, which can be affected by pH and temperature.

    • Solution: Refer to the solubility data table below. Ensure your desired concentration is below the saturation point for your specific buffer and temperature conditions. If you need a higher concentration, consider using a co-solvent, but be mindful of its potential toxicity in your animal model.

  • pH Shift: The pH of your solution may have changed over time, affecting the ionization state and solubility of the compound.

    • Solution: Buffer your solutions adequately and re-verify the pH before each use, especially for solutions stored for extended periods.

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature may precipitate when stored at a lower temperature (e.g., 4°C).

    • Solution: If refrigeration is necessary for stability, prepare a more dilute stock solution that remains soluble at the storage temperature. Alternatively, allow the solution to return to room temperature and ensure complete re-dissolution before administration.

  • Interaction with Vehicle Components: Components of your formulation vehicle may be incompatible with this compound.

    • Solution: Simplify your vehicle composition as much as possible. If using complex media, perform a small-scale compatibility test by mixing the components and observing for any precipitation over your intended storage period.

Issue 2: Inconsistent Experimental Results in a Chronic Study

Problem: I am observing high variability in my experimental outcomes over the course of a multi-week or multi-month study.

Possible Causes & Solutions:

  • Compound Degradation: this compound in your dosing solution may be degrading over time, leading to a decrease in the effective dose administered.

    • Solution: Prepare fresh dosing solutions at regular, validated intervals. Conduct a stability-indicating analysis (e.g., HPLC) on your dosing solution stored under the same conditions as your experimental stock to determine its stability period. The workflow for a forced degradation study to identify potential degradation products is outlined below.

  • Inaccurate Dosing: Issues with the administration method (e.g., inconsistent injection volumes, leakage from osmotic pumps) can lead to variable dosing.

    • Solution: For continuous infusion studies using osmotic pumps, ensure proper pump priming and surgical implantation techniques to prevent leakage or blockage. The general workflow for subcutaneous osmotic pump implantation is provided below. For intermittent dosing, ensure accurate calibration of injection equipment and consistent administration technique.

  • Development of Tolerance: Chronic exposure to an antagonist like this compound could potentially lead to receptor upregulation or other adaptive physiological responses in the animal model, resulting in a diminished effect over time.

    • Solution: This is a pharmacological consideration. Incorporate appropriate control groups and consider including multiple time-point assessments in your study design to evaluate potential changes in response over time.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₇H₂₂BrNO₅[6]
Molecular Weight 400.27 g/mol [6]
Storage (Short-term) 0 - 4 °C, dry, dark[6]
Storage (Long-term) -20 °C, dry, dark[6]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Solution

This protocol outlines a general procedure to assess the stability of this compound in solution and to generate potential degradation products for analytical method development.

  • Prepare a Stock Solution: Dissolve this compound in the intended vehicle (e.g., saline, PBS) to a known concentration (e.g., 1 mg/mL).

  • Aliquot for Stress Conditions: Distribute the stock solution into separate, appropriate containers for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature or a slightly elevated temperature for a defined period.

    • Oxidation: Add a small volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep at room temperature and protected from light.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the solution to a controlled light source (e.g., UV and/or visible light) at a constant temperature.

  • Sample Collection and Analysis: At specified time points, withdraw samples from each condition. Neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a suitable analytical method like HPLC with UV or MS detection to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: Chronic Subcutaneous Administration via Osmotic Pump in Rodents

This protocol provides a general guideline for the long-term, continuous subcutaneous administration of this compound using an osmotic pump.

  • Pump and Dose Selection:

    • Choose an osmotic pump model with a suitable reservoir volume and delivery rate for your desired dose and study duration.

    • Calculate the required concentration of this compound solution based on the pump's delivery rate and the target dose for the animal's body weight.

  • Solution Preparation and Pump Filling:

    • Prepare a sterile solution of this compound in a vehicle compatible with the osmotic pump and your animal model (e.g., sterile saline). Ensure the solution is stable for the duration of the infusion at 37°C.

    • Under sterile conditions, fill the osmotic pumps with the dosing solution according to the manufacturer's instructions.

  • Pump Priming (if required): Some pump models require pre-incubation in sterile saline at 37°C to ensure immediate and consistent delivery upon implantation. Follow the manufacturer's recommendations.

  • Surgical Implantation:

    • Anesthetize the animal using an approved protocol.

    • Shave and aseptically prepare the surgical site, typically on the back between the scapulae.

    • Make a small incision in the skin. Using a hemostat, create a subcutaneous pocket large enough to accommodate the pump.

    • Insert the filled osmotic pump into the pocket, with the delivery portal facing away from the incision.

    • Close the incision with wound clips or sutures.

  • Post-operative Care:

    • Administer analgesics as per your approved animal care protocol.

    • Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications.

    • Regularly check the implantation site for signs of inflammation or infection throughout the study.

Visualizations

experimental_workflow cluster_prep Preparation cluster_surgery Surgical Implantation cluster_postop Post-Operative & Study Period prep_solution Prepare Sterile Anisodine HBr Solution fill_pump Fill Osmotic Pump prep_solution->fill_pump prime_pump Prime Pump (as required) fill_pump->prime_pump anesthetize Anesthetize Animal prime_pump->anesthetize implant_pump Subcutaneously Implant Pump anesthetize->implant_pump close_incision Close Incision implant_pump->close_incision postop_care Post-Operative Analgesia & Care close_incision->postop_care monitoring Chronic Study Monitoring (Behavioral, Physiological) postop_care->monitoring data_collection Data Collection & Analysis monitoring->data_collection

Caption: Workflow for Chronic Subcutaneous Infusion via Osmotic Pump.

signaling_pathway Anisodine Anisodine Hydrobromide mAChR Muscarinic Acetylcholine Receptors (mAChRs) Anisodine->mAChR Blocks Downstream Downstream Signaling (e.g., Smooth Muscle Contraction, Glandular Secretion) mAChR->Downstream Initiates ACh Acetylcholine (ACh) ACh->mAChR Activates

Caption: Antagonistic Mechanism of this compound at Muscarinic Receptors.

troubleshooting_precipitation start Precipitation/Cloudiness in Anisodine HBr Solution q1 Is concentration > known solubility limit? start->q1 s1 Reduce concentration or use co-solvent q1->s1 Yes q2 Has pH shifted? q1->q2 No s2 Re-buffer and verify pH q2->s2 Yes q3 Was solution stored at a lower temperature? q2->q3 No s3 Warm to RT and re-dissolve or prepare a more dilute stock q3->s3 Yes s4 Perform compatibility test with vehicle components q3->s4 No

Caption: Troubleshooting Logic for this compound Solution Precipitation.

References

Technical Support Center: Improving the Purity of Synthesized Anisodamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Anisodamine hydrobromide for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in synthetically produced Anisodamine hydrobromide?

A1: The most significant impurities in synthetic Anisodamine hydrobromide are its stereoisomers. Anisodamine has multiple chiral centers, and the synthesis process can result in a mixture of up to four isomers.[1][2] The separation of these isomers is a primary challenge in purification. Other potential impurities can include unreacted starting materials, byproducts from side reactions during synthesis, and degradation products.

Q2: What are the common methods for purifying crude Anisodamine hydrobromide?

A2: The most effective methods for purifying Anisodamine hydrobromide and separating its isomers are preparative High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization.[1][2] Standard recrystallization may also be used as an initial purification step to remove non-isomeric impurities.

Q3: What level of purity can be realistically achieved for Anisodamine hydrobromide?

A3: Through techniques like preparative HPLC or diastereomeric salt crystallization, it is possible to achieve a purity of over 95% for each of the separated isomers.[1][2] The final purity will depend on the chosen method and the optimization of the experimental conditions.

Q4: Can I use standard recrystallization to separate the stereoisomers of Anisodamine hydrobromide?

A4: Standard recrystallization is generally not effective for separating enantiomers, as they have identical physical properties in an achiral environment. However, it can be useful for removing other types of impurities. To separate stereoisomers through crystallization, a chiral resolving agent must be used to form diastereomeric salts, which have different solubilities.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of isomers in preparative HPLC - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Flow rate is too high.- Column overloading.- Screen different types of chiral columns (e.g., polysaccharide-based).- Adjust the mobile phase by varying the organic modifier (e.g., methanol (B129727), acetonitrile) and adding additives like trifluoroacetic acid or diethylamine (B46881).- Reduce the flow rate to increase interaction time with the stationary phase.- Decrease the injection volume or the concentration of the sample.
Difficulty in forming crystals during diastereomeric salt resolution - Unsuitable solvent system.- Incorrect ratio of Anisodamine to chiral resolving agent.- Solution is not supersaturated.- Screen a variety of solvents and solvent mixtures to find one where the desired diastereomeric salt has low solubility.- Experiment with different stoichiometric ratios of the resolving agent.- Slowly add an anti-solvent to induce precipitation or gently evaporate some of the solvent to increase the concentration.
Low yield of purified Anisodamine hydrobromide - Loss of product during multiple purification steps.- Degradation of the compound during purification.- Optimize each step to minimize transfers and handling.- Anisodamine has an ester group that can be susceptible to hydrolysis under harsh acidic or basic conditions. Ensure pH is controlled throughout the process.
Purified product is an oil instead of a solid - Presence of residual solvent.- Remaining impurities inhibiting crystallization.- Ensure the product is thoroughly dried under high vacuum.- Attempt trituration with a non-polar solvent to induce solidification and wash away impurities.

Quantitative Data on Purification Methods

Purification MethodStarting Purity (Crude)Achievable PurityKey Considerations
Recrystallization Variable>90% (for non-isomeric impurities)Ineffective for separating stereoisomers. Good as a preliminary purification step.
Preparative HPLC >90%>95% (for each isomer)[1][2]Requires specialized chiral columns and method development. Can be costly for large-scale purification.
Diastereomeric Salt Crystallization >90%>95% (for each isomer)[1]Requires a suitable chiral resolving agent and extensive solvent screening. Can be more cost-effective for larger scales than preparative HPLC.

Experimental Protocols

Preparative HPLC for Isomer Separation

This protocol is a general guideline and should be optimized for your specific instrumentation and crude sample.

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns like Chiralpak AD-H are often effective for separating tropane (B1204802) alkaloid isomers.[2]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC could be a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, with a small amount of an amine modifier like diethylamine (e.g., Hexane:Isopropanol:Diethylamine 80:20:0.1 v/v/v). For reversed-phase, a mixture of acetonitrile (B52724) or methanol and water with an acidic modifier like trifluoroacetic acid might be used.

  • Sample Preparation: Dissolve the crude Anisodamine hydrobromide in the mobile phase at a concentration suitable for preparative scale injections without causing column overload.

  • Chromatographic Conditions:

    • Flow Rate: Typically lower than analytical scale to improve resolution (e.g., 5-20 mL/min for a 20 mm ID column).

    • Temperature: Maintain a constant column temperature (e.g., 25 °C).

    • Detection: UV detection at a wavelength where Anisodamine hydrobromide absorbs (e.g., 210 nm).

  • Fraction Collection: Collect the eluting peaks corresponding to the different isomers in separate fractions.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure. The resulting purified isomer can then be converted back to the hydrobromide salt if necessary.

Diastereomeric Salt Crystallization

This protocol outlines the general steps for chiral resolution via diastereomeric salt formation.

  • Selection of Resolving Agent: Choose an enantiomerically pure chiral acid (since Anisodamine is a base), such as tartaric acid derivatives (e.g., di-p-toluoyl-tartaric acid) or camphorsulfonic acid.

  • Salt Formation:

    • Dissolve the crude Anisodamine free base in a suitable solvent (e.g., methanol, ethanol).

    • In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

    • Mix the two solutions. The diastereomeric salts will form in the solution.

  • Fractional Crystallization:

    • The goal is to find a solvent system where one of the diastereomeric salts is significantly less soluble than the other. This often requires screening various solvents and solvent mixtures.

    • Once a suitable solvent is found, dissolve the mixture of diastereomeric salts in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly. The less soluble diastereomer should crystallize out.

    • Collect the crystals by filtration.

  • Liberation of the Pure Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Make the solution basic (e.g., with sodium bicarbonate or dilute sodium hydroxide) to deprotonate the chiral resolving agent.

    • Extract the free base of the purified Anisodamine isomer with an organic solvent (e.g., dichloromethane).

    • Wash and dry the organic extract.

  • Hydrobromide Salt Formation:

    • Dissolve the purified Anisodamine free base in a suitable solvent (e.g., ethanol).

    • Add a solution of hydrobromic acid dropwise until the solution is slightly acidic.

    • The Anisodamine hydrobromide salt should precipitate.

    • Collect the crystals by filtration and dry them under vacuum.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_methods Isomer Separation Techniques cluster_end Final Product crude Crude Synthetic Anisodamine Hydrobromide (Mixture of Isomers) recrystallization Optional Recrystallization (Removes non-isomeric impurities) crude->recrystallization Initial Cleanup isomer_sep Isomer Separation crude->isomer_sep recrystallization->isomer_sep hplc Preparative Chiral HPLC isomer_sep->hplc Method 1 dsc Diastereomeric Salt Crystallization isomer_sep->dsc Method 2 pure Purified Anisodamine Hydrobromide (Single Isomer, >95% Purity) hplc->pure dsc->pure

Caption: Purification workflow for Anisodamine hydrobromide.

signaling_pathway cluster_receptor Receptor Antagonism cluster_downstream Downstream Effects cluster_cellular Cellular Response anisodamine Anisodamine Hydrobromide mAChR Muscarinic Acetylcholine Receptors (mAChRs) anisodamine->mAChR blocks alpha1AR α1-Adrenergic Receptors anisodamine->alpha1AR blocks inhibition Inhibition of Parasympathetic Nervous System mAChR->inhibition leads to vasodilation Vasodilation alpha1AR->vasodilation leads to response Physiological Response (e.g., smooth muscle relaxation, improved microcirculation) inhibition->response vasodilation->response

Caption: Simplified signaling pathway of Anisodamine hydrobromide.

References

Validation & Comparative

Anisodamine Hydrobromide vs. Scopolamine: A Comparative Guide on Anticholinergic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Anisodamine (B1666042) hydrobromide and scopolamine (B1681570) are both potent anticholinergic agents belonging to the tropane (B1204802) alkaloid class of compounds. While structurally related and sharing a core mechanism of action, they exhibit distinct pharmacokinetic profiles and clinical applications, primarily driven by differences in their ability to cross the blood-brain barrier. This guide provides an objective comparison of their anticholinergic effects, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Both anisodamine and scopolamine exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1][2] Acetylcholine (ACh) is a key neurotransmitter in the parasympathetic nervous system, and by blocking its action at M1-M5 receptor subtypes, these drugs inhibit parasympathetic nerve impulses.[3][4]

  • Scopolamine acts as a non-selective antagonist at all five muscarinic receptor subtypes (M1-M5).[3][5] It readily penetrates the blood-brain barrier, leading to significant central nervous system (CNS) effects by blocking cholinergic transmission in the brain.[6] This central activity is crucial for its use in preventing motion sickness and postoperative nausea and vomiting (PONV).[5][6]

  • Anisodamine , a naturally occurring derivative of atropine, is also a non-specific cholinergic antagonist.[2][7] However, a key differentiator is its lower ability to cross the blood-brain barrier compared to scopolamine.[8] This results in predominantly peripheral anticholinergic effects with fewer CNS side effects, making it a subject of interest for conditions where peripheral action is desired without central impairment.[9][10] Anisodamine has also been noted to possess anti-inflammatory and vasodilatory properties, which are leveraged in its primary clinical use in China for treating septic shock and gastrointestinal spasms.[7][11][12]

Anticholinergic_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drugs Antagonists ACh_storage ACh mAChR Muscarinic Receptor (M1-M5) ACh_storage->mAChR  Binds & Activates Effect Physiological Response mAChR->Effect  Signal Transduction (Parasympathetic Effect) Anisodamine Anisodamine Anisodamine->mAChR  Blocks Scopolamine Scopolamine Scopolamine->mAChR  Blocks

Caption: Mechanism of muscarinic receptor antagonism by Anisodamine and Scopolamine.

Pharmacokinetic Profile

Significant differences in the pharmacokinetic profiles of anisodamine and scopolamine have been observed in animal studies, which may explain their varied clinical applications and side effect profiles.

ParameterAnisodamineScopolamineSource
Administration Route Intravenous, Intramuscular, OralTransdermal, Oral, Intravenous, Subcutaneous[5][7][13]
Oral Bioavailability (in rats) 10.78%2.52%[14]
Peak Plasma Conc. (Cmax) (i.v. in rats) 267.50 ± 33.16 ng/mL483.75 ± 78.13 ng/mL[14]
Elimination Half-life ~2-3 hours (humans)~5 hours (humans)[2][5]
Metabolism LiverLiver (primarily CYP3A4)[5]
Urinary Excretion (in rats) 54.86%8.69%[14]

Comparative Anticholinergic Effects and Side Effect Profile

The differing CNS penetrability of the two drugs leads to a distinct separation in their therapeutic uses and adverse effects.

FeatureAnisodamine HydrobromideScopolamine
Primary Therapeutic Uses Septic shock, circulatory disorders, acute gastrointestinal/bowel spasms, organophosphorus poisoning.[2][7][15]Motion sickness, postoperative nausea and vomiting (PONV), pre-anesthetic medication to reduce secretions.[5][16]
Central Nervous System (CNS) Effects Minimal to low CNS effects due to poor blood-brain barrier penetration.[8][9]Significant CNS effects including drowsiness, dizziness, confusion, agitation, hallucinations, and amnesia, especially in the elderly.[5][6][17]
Peripheral Effects Strong peripheral effects: smooth muscle relaxation, reduced glandular secretions, improved microcirculation.[7][18]Pronounced peripheral effects: dry mouth, blurred vision, pupil dilation, reduced sweating, decreased GI motility.[5]
Common Adverse Effects Dry mouth, blurred vision, thirst, constipation, urinary retention, tachycardia.[7][9]Dry mouth (most common), drowsiness, dizziness, blurred vision.[16][19]
Serious Adverse Effects Acute urinary retention, severe constipation, confusion (especially in elderly), nodal arrhythmia.[7][9][20]Acute toxic psychosis, agitation, delusions, paranoia, urinary retention, bowel obstruction.[17][21]

Experimental Data and Protocols

A comparative study on the pharmacokinetics of several anticholinergic agents, including anisodamine and scopolamine, was conducted in rats, providing key quantitative data.[14]

Experimental Protocol: Pharmacokinetic Study in Rats
  • Objective: To compare the pharmacokinetic parameters of anisodamine and scopolamine following intravenous (i.v.) and intragastric (i.g.) administration in rats.[14]

  • Subjects: Male Wistar rats.

  • Drug Administration:

    • Intravenous (i.v.): A single dose of anisodamine or scopolamine was administered via the tail vein.

    • Intragastric (i.g.): A single dose was administered via oral gavage to fasted rats.

  • Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the jugular vein into heparinized tubes at specified time points pre- and post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours).

  • Sample Processing: Plasma was separated by centrifugation and stored at -20°C until analysis.

  • Analytical Method: A sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was established to determine the plasma concentrations of anisodamine and scopolamine.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (F%).[14]

PK_Workflow cluster_subjects Subjects & Dosing cluster_sampling Sampling & Analysis cluster_output Data Output Subjects Wistar Rats Dosing_IV IV Dosing (Anisodamine or Scopolamine) Subjects->Dosing_IV Dosing_IG Intragastric Dosing (Anisodamine or Scopolamine) Subjects->Dosing_IG Sampling Serial Blood Sampling (Jugular Vein) Dosing_IV->Sampling Dosing_IG->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Params Pharmacokinetic Parameters (Cmax, AUC, t1/2, F%) Analysis->PK_Params

Caption: Experimental workflow for the comparative pharmacokinetic study.

Conclusion

Anisodamine hydrobromide and scopolamine, while both non-selective muscarinic antagonists, present a clear divergence in their clinical profiles based on their ability to penetrate the central nervous system.

  • Scopolamine remains a first-line agent for indications requiring central anticholinergic action, such as motion sickness and PONV, where its CNS effects are therapeutically beneficial.[6][19] Researchers must, however, remain cautious of its potential for significant central side effects like delirium, especially in vulnerable populations such as the elderly.[6]

  • Anisodamine hydrobromide serves as a valuable alternative when potent peripheral anticholinergic effects are desired with minimal CNS compromise.[8][9] Its utility in improving microcirculation and treating conditions like septic shock and severe gastrointestinal colic highlights its distinct therapeutic niche.[2][15] For drug development professionals, anisodamine's structure and profile could serve as a scaffold for designing novel peripherally-selective anticholinergic agents with improved safety and tolerability.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Anisodine Hydrobromide and Atropine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic properties of two anticholinergic agents, anisodine (B1665107) hydrobromide and atropine (B194438), based on experimental data from studies in rats. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

Data Summary

The pharmacokinetic parameters of anisodine hydrobromide and atropine were determined following single-dose intravenous (i.v.) and intragastric (i.g.) administration in rats. A key comparative study established a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to analyze the differences in their pharmacokinetic profiles.[1]

Table 1: Comparative Pharmacokinetic Parameters of this compound and Atropine in Rats

Pharmacokinetic ParameterThis compoundAtropineAdministration RouteReference
Maximum Plasma Concentration (Cmax) 340.50 ± 44.52 ng/mL274.25 ± 53.66 ng/mLIntravenous (i.v.)[1][2][3]
Oral Bioavailability 80.45%21.62%Intragastric (i.g.)[1][2]
Urinary Excretion Rate 32.67%11.33%Not Specified[1][2]

Note: The exact dosages used to obtain the Cmax and bioavailability data in the primary comparative study were not specified in the available literature. Other studies have used intravenous doses of 5 mg/kg for this compound and 10 mg/kg for atropine, and an oral dose of 50 mg/kg for atropine.[4][5]

Key Observations from Experimental Data

From the available data, it is evident that after intravenous administration, this compound reaches a higher maximum plasma concentration compared to atropine.[1][2][3] Perhaps the most significant difference lies in their oral bioavailability. This compound exhibits a substantially higher oral bioavailability (80.45%) in rats compared to atropine (21.62%).[1][2] This suggests that this compound is more efficiently absorbed from the gastrointestinal tract. Furthermore, the urinary excretion rate of this compound is almost three times higher than that of atropine, indicating differences in their elimination pathways.[1][2]

Experimental Protocols

While the detailed experimental protocol from the direct comparative study is not fully available, a general methodology can be synthesized from various pharmacokinetic studies on these compounds in rats.

1. Animal Model

  • Species: Sprague-Dawley or Wistar rats are commonly used.[5]

  • Health Status: Healthy, adult male and female rats are typically selected.

  • Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with free access to food and water. A fasting period (e.g., 12 hours) is usually implemented before drug administration.

2. Drug Administration

  • Intravenous (i.v.) Administration: The drug is dissolved in a suitable vehicle (e.g., saline) and administered as a single bolus injection into a tail vein.

  • Intragastric (i.g.) Administration: The drug is administered orally via gavage.

3. Blood Sample Collection

  • Blood samples are collected from the jugular vein or retro-orbital plexus at predetermined time points after drug administration.

  • The collected blood is placed in heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

4. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific LC-MS/MS method is generally employed for the simultaneous determination of anisodine and atropine in rat plasma.[1]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like methanol (B129727) or by liquid-liquid extraction.

  • Chromatographic Separation: Separation is achieved on a C18 analytical column with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.

G cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_analysis Analytical Phase cluster_data_analysis Data Analysis Phase animal_acclimatization Animal Acclimatization group_allocation Group Allocation (i.v. & i.g. for each drug) animal_acclimatization->group_allocation fasting Overnight Fasting group_allocation->fasting drug_admin Drug Administration (i.v. or i.g.) fasting->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Plasma Sample Storage (-20°C to -80°C) plasma_separation->sample_storage sample_prep Plasma Sample Preparation (e.g., Protein Precipitation) sample_storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_acquisition Data Acquisition lcms_analysis->data_acquisition pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) data_acquisition->pk_modeling parameter_calc Calculation of Parameters (Cmax, AUC, t1/2, etc.) pk_modeling->parameter_calc stat_analysis Statistical Comparison parameter_calc->stat_analysis report report stat_analysis->report Final Report

Caption: Experimental workflow for the comparative pharmacokinetic analysis.

References

A Comparative Analysis of Anisodine Hydrobromide and Alternative Neuroprotective Agents for Post-Stroke Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Anisodine (B1665107) hydrobromide against two other neuroprotective agents, Edaravone (B1671096) and Nerinetide, for their potential therapeutic application in post-stroke recovery. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data to inform future research and development.

Executive Summary

Ischemic stroke remains a leading cause of long-term disability and mortality worldwide. Neuroprotective agents, which aim to salvage threatened brain tissue in the ischemic penumbra, represent a critical area of therapeutic development. This guide evaluates the efficacy and mechanisms of three such agents: Anisodine hydrobromide, a muscarinic acetylcholine (B1216132) receptor antagonist; Edaravone, a free radical scavenger; and Nerinetide, a postsynaptic density protein 95 (PSD-95) inhibitor. Each compound has demonstrated neuroprotective effects through distinct molecular pathways, with varying degrees of success in clinical trials. This document presents a comprehensive comparison of their performance based on available experimental data.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data from preclinical and clinical studies on this compound, Edaravone, and Nerinetide.

Table 1: Preclinical Efficacy in Animal Models of Ischemic Stroke
Neuroprotective AgentAnimal ModelKey Efficacy EndpointsResultsCitation(s)
This compound MCAO RatsInfarct Volume ReductionSignificantly decreased cerebral infarction area.[1]
MCAO RatsNeurological Deficit ScoreSignificantly decreased Longa stroke scores.[1]
Edaravone Focal Cerebral Ischemia (Systematic Review)Functional Outcome Improvement30.3% improvement (95% CI 23.4-37.2%).[2]
Focal Cerebral Ischemia (Systematic Review)Structural Outcome Improvement (Infarct Volume)25.5% reduction (95% CI 21.1-29.9%).[2]
MCAO Rats (Oral Administration)Infarct Area ReductionSignificant dose-dependent reduction.[3]
Nerinetide Primate and Rat ModelsInfarct Volume ReductionReduced infarct volumes and slowed infarct growth.[4][5]
tMCAO Mice (Replication Study)Infarct Volume ReductionNo significant difference compared to vehicle.[6]
Table 2: Clinical Efficacy in Acute Ischemic Stroke Patients
Neuroprotective AgentClinical Trial/StudyKey Efficacy EndpointsResultsCitation(s)
This compound Meta-analysis of 11 RCTs (n=1,337)NIHSS Score ReductionMean Difference = -1.53 (95% CI: -1.94 to -1.12), p < 0.00001.[7][8]
Meta-analysis of 4 RCTsmRS Score ReductionMean Difference = -0.89 (95% CI: -0.97 to -0.81), p < 0.00001.[7][8]
Meta-analysis of 11 RCTsClinical Efficacy (as defined by authors)Risk Ratio = 1.2 (95% CI: 1.08 to 1.34), p = 0.001.[7][8]
Edaravone Meta-analysis of 4 RCTs (n=2,069)Improvement in Neurological Impairment (mRS 0-2 or NIHSS reduction)Risk Ratio = 1.54 (95% CI: 1.27-1.87), p < 0.01.[9]
Randomized Controlled Trial (n=50)Favorable Outcome (mRS ≤2 at 90 days)72% in Edaravone group vs. 40% in placebo group, p < 0.005.[10]
Multicenter RCT (n=252)Favorable Functional Outcome (mRS)Significant improvement compared to placebo (p = 0.0382).[11]
Nerinetide ESCAPE-NA1 (No Alteplase Subgroup, n=446)Favorable Outcome (mRS 0-2 at 90 days)59.4% in Nerinetide group vs. 49.8% in placebo group (aRR 1.18, 95% CI 1.01-1.38).[12][13][14]
ESCAPE-NA1 (No Alteplase Subgroup)Infarct Growth ReductionMedian infarct growth: 19.6 mL (Nerinetide) vs. 34.9 mL (placebo), p = 0.008.[4][5]
ESCAPE-NA1 (Overall Population, n=1,105)Favorable Outcome (mRS 0-2 at 90 days)No significant difference compared to placebo.[12]

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these agents are mediated by distinct molecular mechanisms.

This compound

This compound is a non-selective muscarinic acetylcholine receptor antagonist.[6][15] Its neuroprotective effects are attributed to a combination of actions, including:

  • Anti-inflammatory and Anti-oxidative Effects: Reduces oxidative stress and inflammatory responses in the ischemic brain.[7]

  • Inhibition of Neuronal Apoptosis: Prevents programmed cell death in neurons.[7][16]

  • Improved Cerebral Microcirculation: Enhances blood flow to the ischemic penumbra.[7]

  • Modulation of Signaling Pathways: Activates the ERK1/2 and Notch signaling pathways, which are involved in cell survival and neurogenesis.[1][7][17] It also activates the Akt/GSK-3β signaling pathway, further contributing to its anti-apoptotic effects.[16]

G cluster_stroke Ischemic Stroke cluster_anisodine This compound cluster_pathways Signaling Pathways cluster_outcomes Neuroprotective Outcomes Ischemia/Reperfusion Ischemia/Reperfusion Muscarinic Receptors Muscarinic Receptors Ischemia/Reperfusion->Muscarinic Receptors Dysregulation Anisodine Anisodine Anisodine->Muscarinic Receptors Antagonizes Notch Notch Anisodine->Notch Activates Improved Microcirculation Improved Microcirculation Anisodine->Improved Microcirculation ERK1/2 ERK1/2 Muscarinic Receptors->ERK1/2 Akt/GSK-3β Akt/GSK-3β Muscarinic Receptors->Akt/GSK-3β Anti-inflammation Anti-inflammation Muscarinic Receptors->Anti-inflammation Anti-oxidative Stress Anti-oxidative Stress Muscarinic Receptors->Anti-oxidative Stress Anti-apoptosis Anti-apoptosis ERK1/2->Anti-apoptosis Akt/GSK-3β->Anti-apoptosis Neurogenesis Neurogenesis Notch->Neurogenesis

This compound Signaling Pathway
Edaravone

Edaravone is a potent free radical scavenger.[18] Its primary mechanism involves the reduction of oxidative stress, a key contributor to neuronal damage in stroke.[19] Edaravone's neuroprotective actions include:

  • Scavenging of Free Radicals: Directly neutralizes hydroxyl radicals and peroxynitrite.[18][20]

  • Activation of Nrf2 Pathway: Upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which in turn increases the expression of antioxidant enzymes.[19]

  • Activation of GDNF/RET Signaling: Induces the expression of the glial cell line-derived neurotrophic factor (GDNF) receptor RET, activating a key neurotrophic signaling pathway.[21]

G cluster_stroke Ischemic Stroke cluster_edaravone Edaravone cluster_pathways Signaling Pathways cluster_outcomes Neuroprotective Outcomes Ischemia/Reperfusion Ischemia/Reperfusion Free Radicals Free Radicals Ischemia/Reperfusion->Free Radicals Increases Edaravone Edaravone Edaravone->Free Radicals Scavenges Nrf2 Nrf2 Edaravone->Nrf2 Activates GDNF/RET GDNF/RET Edaravone->GDNF/RET Activates Reduced Oxidative Stress Reduced Oxidative Stress Increased Antioxidant Enzymes Increased Antioxidant Enzymes Nrf2->Increased Antioxidant Enzymes Neurotrophic Support Neurotrophic Support GDNF/RET->Neurotrophic Support

Edaravone Signaling Pathway
Nerinetide

Nerinetide is a peptide that disrupts the interaction between the N-methyl-D-aspartate receptor (NMDAR) and the postsynaptic density protein 95 (PSD-95).[15][22][23] This action specifically targets excitotoxicity, a major mechanism of neuronal death in stroke. The key steps in its mechanism are:

  • Inhibition of PSD-95: Nerinetide binds to PSD-95, preventing its interaction with the NMDAR.[15][23]

  • Uncoupling of nNOS: By disrupting the NMDAR-PSD-95 complex, Nerinetide prevents the activation of neuronal nitric oxide synthase (nNOS), which is brought into proximity of the NMDAR by PSD-95.[15][24]

  • Reduction of Nitric Oxide Production: The inhibition of nNOS activation leads to decreased production of nitric oxide, a key mediator of excitotoxicity.[15][25]

G cluster_stroke Ischemic Stroke cluster_nerinetide Nerinetide cluster_complex Excitotoxicity Complex cluster_outcomes Neuroprotective Outcomes Glutamate Release Glutamate Release NMDAR Activation NMDAR Activation Glutamate Release->NMDAR Activation Nerinetide Nerinetide PSD-95 PSD-95 Nerinetide->PSD-95 Inhibits Interaction NMDAR NMDAR NMDAR->PSD-95 nNOS nNOS PSD-95->nNOS Reduced NO Production Reduced NO Production Reduced Excitotoxicity Reduced Excitotoxicity Reduced NO Production->Reduced Excitotoxicity

Nerinetide Signaling Pathway

Experimental Protocols

A general overview of the key experimental protocols used in the cited studies is provided below.

Animal Model of Ischemic Stroke
  • Model: Middle Cerebral Artery Occlusion (MCAO) is a widely used model to mimic human ischemic stroke in rodents.

  • Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, leading to focal cerebral ischemia. Reperfusion is achieved by withdrawing the filament after a defined period (e.g., 60 or 90 minutes).

  • Assessment of Infarct Volume: Following a survival period (e.g., 24 hours or 7 days), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.

Neurological Deficit Scoring
  • Purpose: To assess the functional impairment after stroke.

  • Methods:

    • Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions.

    • Bederson Scale: A grading scale based on forelimb flexion and circling behavior.

    • Longa Scale: A five-point scale assessing the severity of neurological deficits.

Clinical Assessment Scales
  • Modified Rankin Scale (mRS): A 7-point scale for measuring the degree of disability or dependence in the daily activities of people who have suffered a stroke. A score of 0-2 is generally considered a favorable outcome.[26]

  • National Institutes of Health Stroke Scale (NIHSS): A systematic assessment tool that measures stroke-related neurological deficit. A decrease in the score indicates improvement.

Biochemical Assays
  • Oxidative Stress Markers: Measurement of malondialdehyde (MDA) levels and superoxide (B77818) dismutase (SOD) activity in brain tissue homogenates.

  • Apoptosis Markers: Western blot analysis for the expression of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Inflammatory Markers: Enzyme-linked immunosorbent assay (ELISA) for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue or serum.

G cluster_preclinical Preclinical Workflow cluster_clinical Clinical Trial Workflow MCAO Model MCAO Model Drug Administration Drug Administration MCAO Model->Drug Administration Neurological Scoring Neurological Scoring Drug Administration->Neurological Scoring Infarct Volume Measurement Infarct Volume Measurement Neurological Scoring->Infarct Volume Measurement Biochemical Assays Biochemical Assays Infarct Volume Measurement->Biochemical Assays Patient Enrollment Patient Enrollment Randomization Randomization Patient Enrollment->Randomization Treatment/Placebo Treatment/Placebo Randomization->Treatment/Placebo Clinical Assessment (NIHSS, mRS) Clinical Assessment (NIHSS, mRS) Treatment/Placebo->Clinical Assessment (NIHSS, mRS) Follow-up Follow-up Clinical Assessment (NIHSS, mRS)->Follow-up

Experimental Workflow Overview

Conclusion

This compound, Edaravone, and Nerinetide each present a unique approach to neuroprotection in the context of ischemic stroke. This compound demonstrates broad-spectrum effects, including anti-inflammatory, anti-apoptotic, and circulation-enhancing properties, with promising clinical data from a meta-analysis of studies in China. Edaravone, a clinically approved drug in some countries, effectively mitigates oxidative stress, a key pathological event in stroke. Nerinetide offers a targeted approach to excitotoxicity, with clinical evidence suggesting efficacy in a specific subpopulation of stroke patients.

Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these agents. The choice of a neuroprotective agent for future clinical development may depend on the specific characteristics of the target patient population and the therapeutic window of opportunity. The detailed experimental data and mechanistic insights provided in this guide aim to facilitate such future investigations.

References

A Comparative Guide to the Efficacy of Anisodine Hydrobromide and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of anisodine (B1665107) hydrobromide against other prominent neuroprotective agents, including butylphthalide (B1668128) (NBP), citicoline, and edaravone (B1671096). The information is compiled from preclinical studies, with a focus on experimental data from rodent models of cerebral ischemia.

Executive Summary

Anisodine hydrobromide, a tropane (B1204802) alkaloid and muscarinic receptor antagonist, has demonstrated significant neuroprotective effects in models of cerebral ischemia. Its efficacy is attributed to a multifaceted mechanism of action that includes anti-inflammatory, anti-apoptotic, and anti-oxidative stress pathways. This guide presents available quantitative data from various studies to facilitate a comparative assessment of its performance against butylphthalide, a compound derived from celery seeds; citicoline, a naturally occurring nucleotide; and edaravone, a free radical scavenger. While direct head-to-head comparative studies are limited, this guide synthesizes data from similar experimental models to offer a comprehensive overview.

Comparative Efficacy Data

The following tables summarize quantitative data on the neuroprotective effects of this compound, butylphthalide, citicoline, and edaravone from preclinical studies in rodent models of cerebral ischemia. It is important to note that the experimental conditions, such as the animal species, model of ischemia, drug dosage, and administration route, may vary between studies, which can influence the outcomes.

Table 1: Effect on Infarct Volume in Rodent Models of Middle Cerebral Artery Occlusion (MCAO)

AgentSpeciesDose and RouteInfarct Volume Reduction (%) vs. ControlCitation
This compound Rat0.6 mg/kg, i.v.Data not explicitly quantified as % reduction in available sources. Studies report significant reduction.[1][2]
Butylphthalide (NBP) Rat90 mg/kg for 3 daysSignificantly reduced infarct volume compared to control.[3]
Citicoline Rat250 mg/kg, i.p. daily for 7 daysIn combination with MK-801, reduced infarct volume by 52%. Ineffective alone at this dose in one study.[4]
Citicoline Rat40-60 mM via brain ECSSignificantly smaller infarct volume compared to control.[5]
Edaravone Rat3 mg/kg, i.p.Data not explicitly quantified as % reduction in available sources. Studies report significant reduction.[6]

Table 2: Improvement in Neurological Deficit Scores in Rodent Models of Cerebral Ischemia

AgentSpeciesNeurological Score ScaleImprovement vs. ControlCitation
This compound MouseNot specifiedImproved post-stroke neurological function.[7]
This compound RatBederson scaleSignificantly improved neurological function.[8]
Butylphthalide (NBP) RatNeurological defect scoreSignificantly lower (better) scores compared to the ischemia/reperfusion group.[9]
Citicoline RatNeurological deficiency scoreSignificantly smaller scores in the 40-60 mM treatment groups.[5]
Edaravone RatLonga's 5-point systemImproved neurological scores after intervention.[10]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these agents are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound Signaling Pathways

This compound exerts its neuroprotective effects by modulating key signaling pathways involved in cell survival and apoptosis. One of the primary pathways is the Akt/GSK-3β signaling pathway . By promoting the phosphorylation of Akt, it inactivates GSK-3β, which in turn leads to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax.[11] Additionally, this compound has been shown to activate the ERK1/2 signaling pathway , which is also involved in promoting cell survival and neuroprotection.[5]

This compound Signaling cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Cellular Outcome AH This compound Akt Akt AH->Akt Activates ERK ERK1/2 AH->ERK Activates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b Inhibits Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Survival Neuronal Survival pGSK3b->Survival Promotes Bcl2->Survival Promotes Apoptosis Apoptosis Bax->Apoptosis Induces pERK p-ERK1/2 (Active) ERK->pERK pERK->Survival Promotes

Caption: this compound Signaling Pathways.

Comparative Signaling Pathways

Butylphthalide, citicoline, and edaravone also act on various pathways to confer neuroprotection. Butylphthalide is known to activate the Nrf2/HO-1 pathway , a key regulator of antioxidant defense, and inhibit the pro-inflammatory TLR4/NF-κB pathway .[12][13] Citicoline contributes to membrane stability and reduces oxidative stress, though its specific signaling cascades are less clearly defined in the context of ischemia. Edaravone primarily acts as a potent free radical scavenger, thereby reducing oxidative damage to neurons and other cells in the neurovascular unit.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common experimental protocols used in the cited studies.

Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

A widely used model to mimic human ischemic stroke in rodents.[14][15]

  • Animal Species: Typically adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice.

  • Anesthesia: Animals are anesthetized, commonly with pentobarbital (B6593769) sodium or isoflurane.

  • Procedure:

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected distally.

    • A nylon monofilament (e.g., 4-0 for rats) with a blunted tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • For transient MCAO, the filament is withdrawn after a specific period (e.g., 90-120 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Confirmation of Ischemia: Laser Doppler flowmetry can be used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.

MCAO Experimental Workflow start Anesthetize Animal expose_arteries Expose Carotid Arteries start->expose_arteries ligate_eca Ligate External Carotid Artery expose_arteries->ligate_eca insert_filament Insert Filament into Internal Carotid Artery ligate_eca->insert_filament occlude_mca Occlude Middle Cerebral Artery insert_filament->occlude_mca reperfusion Withdraw Filament (Reperfusion) occlude_mca->reperfusion post_op Post-operative Care reperfusion->post_op evaluation Neurological & Histological Evaluation post_op->evaluation

Caption: MCAO Experimental Workflow.

Assessment of Neuroprotective Efficacy
  • Neurological Deficit Scoring: Behavioral tests are used to assess motor and sensory deficits. A common scale is a 5-point scale (0 = no deficit, 4 = severe deficit) or the Bederson scale.[8][9][10]

  • Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method. Brains are sectioned and incubated in TTC solution. Viable tissue stains red, while infarcted tissue remains white. The infarct volume is then calculated using image analysis software.[16]

  • Histological Analysis:

    • Nissl Staining: Used to assess neuronal survival. Healthy neurons have distinct Nissl bodies, which are lost in damaged neurons.

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: Detects DNA fragmentation, a hallmark of apoptosis, to quantify the number of apoptotic cells.

Conclusion

This compound demonstrates significant neuroprotective potential in preclinical models of cerebral ischemia, operating through multiple signaling pathways to reduce neuronal death and improve functional outcomes. While direct comparative efficacy data against other neuroprotective agents from single, standardized studies are scarce, the available evidence suggests it is a promising candidate for further investigation. Butylphthalide, citicoline, and edaravone also show neuroprotective effects, each with distinct mechanistic profiles. The choice of a neuroprotective agent for clinical development will likely depend on the specific context of the neurological injury, the therapeutic window, and the desired mechanistic action. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of this compound as a potential therapeutic agent for neuroprotection.

References

Cross-study validation of Anisodine hydrobromide's effect on cerebral circulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anisodine (B1665107) hydrobromide, an anticholinergic agent derived from the plant Anisodus tanguticus, has demonstrated potential in improving cerebral circulation, particularly in the context of ischemic events. This guide provides a cross-study validation of its effects, comparing its performance with established cerebral vasodilators, Nimodipine (B1678889) and Nicergoline (B1678741). The following analysis is based on a synthesis of clinical trial data and preclinical research, offering a comprehensive overview for researchers and drug development professionals.

Mechanism of Action: A Multifaceted Approach

Anisodine hydrobromide primarily acts as a muscarinic acetylcholine (B1216132) receptor antagonist. By blocking these receptors, it induces vasodilation and improves microcirculation.[1] Beyond this primary mechanism, research suggests a cascade of neuroprotective effects, including anti-inflammatory, anti-oxidative, and anti-apoptotic actions.[1] These effects are potentially mediated through the regulation of several signaling pathways, including the ERK1/2, Akt/GSK-3β, and Notch pathways.[1]

Quantitative Comparison of Cerebral Blood Flow Enhancement

The following tables summarize the quantitative data from various studies on the effects of this compound, Nimodipine, and Nicergoline on cerebral circulation parameters.

Table 1: this compound - Efficacy in Acute Ischemic Stroke (AIS)

ParameterEffect Size (Meta-analysis of 11 RCTs, n=1337)95% Confidence Intervalp-valueCitation
Relative Cerebral Blood Volume (rCBV)Standardized Mean Difference (SMD) = 0.28(0.02, 0.53)0.03[1][2]
National Institutes of Health Stroke Scale (NIHSS)Mean Difference (MD) = -1.53(-1.94, -1.12)< 0.00001[1][2]
Modified Rankin Scale (mRS)MD = -0.89(-0.97, -0.81)< 0.00001[1][2]
Barthel Index (BI)MD = 10.65(4.30, 17.00)0.001[1][2]

Table 2: Nimodipine - Efficacy in Cerebral Vasospasm and Ischemia

ParameterEffectPatient PopulationCitation
Cerebral Blood Flow (CBF)~8% increaseHealthy Volunteers[3]
Cerebral Blood Flow (CBF)~2-fold increase (0.1 µg/kg/min IV)Rabbits[4]
Mean Flow Velocity (MFV) in Middle Cerebral Artery (MCA)Gradual decrease from 81.9 ± 23.2 cm/s to 69.3 ± 18.7 cm/s over 90 daysReversible Cerebral Vasoconstriction Syndrome (n=32)[5][6][7]
Neurological Deficit (related to vasospasm)66% risk reduction in death or disabilitySubarachnoid Hemorrhage[8]

Table 3: Nicergoline - Efficacy in Cerebral Ischemia and Dementia

ParameterEffectPatient PopulationCitation
Linear Systolic Blood Flow Velocity (LBFVsys)IncreasedPost-ischemic stroke[9][10]
Blood Flow Velocity in Right Middle Cerebral ArteryIncreased from 58.31 ± 10.15 cm/s to 65.79 ± 9.74 cm/sCerebral Infarction (n=30)[11]
Regional Cerebral Blood Flow (rCBF)Significant increase in superior frontal, precentral, and postcentral gyrusEarly Alzheimer's Disease (n=16)[12]
Cognitive Function (MMSE)2.86 point improvement vs. placebo at 12 monthsDementia[13]

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to facilitate replication and further investigation.

This compound Administration in Acute Ischemic Stroke

A systematic review and meta-analysis of 11 randomized controlled trials (RCTs) evaluated the efficacy of this compound injection in patients with Acute Ischemic Stroke (AIS).[2] While specific dosages and durations varied across the individual trials, a common protocol involved the intravenous administration of this compound as an adjunct to standard AIS treatment.[14] The treatment duration in the included studies ranged from 7 to 30 days.[1]

Nimodipine Administration
  • Oral Administration for Subarachnoid Hemorrhage: The standard prophylactic dose is 60 mg every 4 hours for 21 consecutive days, initiated within 96 hours of the hemorrhage.[15]

  • Intravenous Infusion for Cerebral Vasospasm: Continuous intravenous infusion is often initiated at a rate of 1 mg/hour and titrated up to 2 mg/hour based on patient tolerance, particularly blood pressure.[15] For intra-arterial administration in severe vasospasm, a bolus of 0.8 mg may be given slowly, followed by a second bolus, or a continuous infusion of 4 mg/hour for 2 hours.[16]

Nicergoline Administration
  • Intravenous Infusion for Post-Ischemic Stroke: In a study on patients in the recovery period of atherothrombotic ischemic stroke, Nicergoline was administered at a dose of 4 mg via intravenous drip for 10 days.[9][10]

  • Oral Administration for Dementia and Cognitive Impairment: For long-term treatment of dementia, a common dosage is 30 mg twice daily.[12][17] In a double-blind, cross-over trial for mild ischemic stroke, patients received 60 mg of Nicergoline daily for 3 months.[18]

Measurement of Cerebral Blood Flow and Neurological Deficits
  • Transcranial Doppler (TCD) Ultrasound: This non-invasive technique is widely used to measure blood flow velocity in the major cerebral arteries, such as the Middle Cerebral Artery (MCA). The protocol involves placing a transducer on the temporal bone to insonate the MCA and record the Doppler shift, from which flow velocity is calculated.

  • Neurological Deficit Scoring:

    • National Institutes of Health Stroke Scale (NIHSS): A 15-item scale that quantifies neurological deficits across various domains including consciousness, eye movements, visual fields, motor function, sensation, and language. Scores range from 0 (no deficit) to 42 (severe stroke).

    • Modified Rankin Scale (mRS): A 7-point scale (0-6) that assesses the degree of disability or dependence in daily activities. A score of 0 indicates no symptoms, while a score of 6 indicates death.

    • Barthel Index (BI): A 10-item scale that measures performance in activities of daily living. Scores range from 0 to 100, with higher scores indicating greater independence.

Signaling Pathways

The neuroprotective and vasodilatory effects of this compound are believed to be mediated by complex intracellular signaling cascades. The following diagrams illustrate two of the key pathways implicated in its mechanism of action.

Akt_GSK3b_Pathway Anisodine Anisodine Hydrobromide mAChR Muscarinic Acetylcholine Receptor (mAChR) Anisodine->mAChR Blocks PI3K PI3K mAChR->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Survival Cell Survival & Neuroprotection Akt->Survival Promotes Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Promotes

Caption: Akt/GSK-3β signaling pathway modulated by this compound.

Notch_Signaling_Pathway Anisodine Anisodine Hydrobromide Notch_Receptor Notch Receptor Anisodine->Notch_Receptor Activates S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage Notch_Ligand Notch Ligand (on adjacent cell) Notch_Ligand->Notch_Receptor Binds S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to CSL CSL (Transcription Factor) NICD->CSL Binds to Target_Genes Target Gene Expression (e.g., Hes, Hey) CSL->Target_Genes Activates Neurogenesis Neurogenesis & Neural Repair Target_Genes->Neurogenesis Promotes

Caption: Notch signaling pathway potentially activated by this compound.

Conclusion

This compound demonstrates a statistically significant, albeit modest, improvement in relative cerebral blood volume in patients with acute ischemic stroke. Its beneficial effects on neurological outcomes, as measured by various clinical scales, are also noteworthy. When compared to Nimodipine and Nicergoline, this compound presents a distinct mechanistic profile with its anticholinergic and multifaceted neuroprotective actions. Nimodipine is a potent vasodilator with established efficacy in preventing vasospasm-related deficits after subarachnoid hemorrhage. Nicergoline also improves cerebral blood flow and has shown cognitive benefits in dementia.

The choice of agent will depend on the specific clinical context, including the underlying pathology (e.g., ischemic stroke, vasospasm, or chronic cognitive decline) and the desired therapeutic outcome. Further head-to-head clinical trials are warranted to directly compare the efficacy and safety of this compound with these alternatives in various cerebrovascular and neurological disorders. The detailed experimental protocols and signaling pathway information provided in this guide aim to facilitate such future research and development efforts.

References

Anisodamine Hydrobromide for Ischemic Stroke: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data on anisodamine (B1666042) hydrobromide for the treatment of acute ischemic stroke (AIS). Drawing from a recent meta-analysis, we present a comparative overview of its efficacy and safety profile against conventional therapies. This document is intended to inform researchers, scientists, and drug development professionals on the current evidence base for this potential therapeutic agent.

Efficacy and Safety Profile of Anisodamine Hydrobromide in Acute Ischemic Stroke

A 2023 systematic review and meta-analysis pooled data from 11 randomized controlled trials (RCTs) involving 1,337 patients with AIS.[1][2][3][4][5] The findings suggest that anisodamine hydrobromide injection, when used as a supplementary treatment to conventional therapy, offers significant improvements in neurological function and clinical outcomes.

Key Efficacy Outcomes

The meta-analysis revealed statistically significant improvements in several key efficacy endpoints for patients receiving anisodamine hydrobromide.[1][2][6] Notably, the treatment was associated with a reduction in the National Institutes of Health Stroke Scale (NIHSS) score, a measure of stroke severity, and the modified Rankin Scale (mRS) score, which assesses disability.[1][2][6] Furthermore, patients treated with anisodamine showed an increased Barthel Index (BI) score, indicating improved performance in daily living activities.[1][2] The overall clinical efficacy was also reported to be higher in the anisodamine group.[1][2][6]

Efficacy OutcomeTestResult95% Confidence Intervalp-value
Neurological DeficitNIHSS Score (MD)-1.53(-1.94, -1.12)< 0.00001
Functional DisabilitymRS Score (MD)-0.89(-0.97, -0.81)< 0.00001
Activities of Daily LivingBarthel Index (MD)10.65(4.30, 17.00)0.001
Clinical EfficacyRisk Ratio (RR)1.2(1.08, 1.34)0.001
Cerebral PerfusionRelative Cerebral Blood Volume (SMD)0.28(0.02, 0.53)0.03
Cerebral PerfusionRelative Time to Peak (SMD)-0.81(-1.08, -0.55)< 0.00001

MD: Mean Difference, RR: Risk Ratio, SMD: Standardized Mean Difference. Data from a meta-analysis of 11 RCTs.[1][2]

Safety and Tolerability

The meta-analysis found no statistically significant difference in the rate of adverse events between the anisodamine hydrobromide supplemental group and the control group receiving conventional therapy alone.[1][2][4] This suggests a favorable safety profile for anisodamine hydrobromide in the context of AIS treatment.

Experimental Protocols

The included studies in the meta-analysis were randomized controlled trials comparing anisodamine hydrobromide injection combined with conventional therapy to conventional therapy alone.

Patient Population

The studies enrolled patients diagnosed with acute ischemic stroke. The time from symptom onset to hospital admission was within 72 hours for all included studies.[1] A total of 1,337 patients were included across the 11 RCTs, with 668 in the trial group and 669 in the control group.[1]

Intervention and Control
  • Trial Group: Received anisodamine hydrobromide injection in conjunction with conventional therapy. The duration of anisodamine treatment ranged from 7 to 30 days.[1]

  • Control Group: Received conventional therapy alone.

Outcome Measures

The primary and secondary outcome measures assessed in the included trials were:

  • Primary Outcomes:

    • National Institutes of Health Stroke Scale (NIHSS)

    • Modified Rankin Scale (mRS)

    • Barthel Index (BI)

  • Secondary Outcomes:

    • Clinical Efficacy Rate

    • Computed Tomography Perfusion (CTP) parameters (e.g., relative cerebral blood volume, relative time to peak)

    • Adverse Reactions

Mechanism of Action

Anisodamine is known to act as an antagonist of M-cholinergic receptors.[7] Its therapeutic effects in ischemic stroke are also attributed to its ability to activate the ERK1/2 signaling pathway and regulate ATPase activity.[1] A combination of neostigmine (B1678181) and anisodamine has been shown to be neuroprotective by activating the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), which in turn reduces the expression of pro-inflammatory cytokines.[8]

Visualizing the Research and Mechanisms

To better understand the experimental workflow and the proposed signaling pathway, the following diagrams are provided.

cluster_0 Meta-Analysis Workflow start Database Search (Chinese and English Databases up to May 2023) inclusion Inclusion of Randomized Controlled Trials (RCTs) of Anisodamine for Acute Ischemic Stroke start->inclusion quality Methodological Quality Assessment (Cochrane Collaboration Risk of Bias Tool) inclusion->quality extraction Data Extraction (NIHSS, mRS, Barthel Index, etc.) quality->extraction analysis Statistical Analysis (RevMan 5.3) extraction->analysis results Pooled Results (Efficacy and Safety Outcomes) analysis->results

Caption: Workflow of the systematic review and meta-analysis process.

cluster_1 Proposed Anisodamine Signaling Pathway in Ischemic Stroke Anisodamine Anisodamine alpha7nAChR α7nAChR Activation Anisodamine->alpha7nAChR ERK12 ERK1/2 Signaling Pathway Activation Anisodamine->ERK12 Inflammation Reduced Pro-inflammatory Cytokines alpha7nAChR->Inflammation Neuroprotection Neuroprotection ERK12->Neuroprotection Inflammation->Neuroprotection

Caption: Simplified proposed signaling pathway of Anisodamine in neuroprotection.

Conclusion

The available evidence from a recent meta-analysis suggests that anisodamine hydrobromide injection is an effective and safe supplementary treatment for acute ischemic stroke.[1][2][3][4][5] It appears to improve neurological function, reduce disability, and enhance activities of daily living. While these findings are promising, the authors of the meta-analysis note the limitations of the included RCTs and call for larger, multi-center, high-quality trials to further validate these results.[1][2][4] For drug development professionals, anisodamine hydrobromide represents a potential candidate for further investigation and development in the management of ischemic stroke.

References

Anisodine Hydrobromide: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the translational potential of a compound from preclinical laboratory settings to whole-organism responses is paramount. This guide provides a comprehensive comparison of the in vivo and in vitro experimental results for Anisodine hydrobromide, a tropane (B1204802) alkaloid with significant neuroprotective and circulatory effects.

This compound, derived from the plant Anisodus tanguticus, has demonstrated therapeutic potential, particularly in the context of ischemic stroke and other vascular and neurological conditions.[1] Its primary mechanism of action lies in its role as a non-specific antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are pivotal in regulating a wide array of physiological functions.[1][2][3] This guide synthesizes key experimental findings from both in vivo animal models and in vitro cell-based assays to offer a clearer understanding of its pharmacological profile.

Quantitative Data Summary: In Vivo vs. In Vitro

The following tables summarize the key quantitative data from various studies, providing a side-by-side comparison of the observed effects of this compound in different experimental systems.

Table 1: In Vivo Pharmacokinetics and Efficacy

ParameterSpeciesDosingKey Findings
Pharmacokinetics Rat5, 10, and 20 mg/kg (oral)Rapidly and extensively distributed to various tissues.[4]
Pharmacokinetics Beagle Dog0.1, 0.3, and 0.9 mg/kg (IV)High plasma clearance and tissue distribution with no accumulation.
Neuroprotection Rat (Chronic Cerebral Hypoperfusion)0.3, 0.6, and 1.2 mg/kgSignificantly improved cognitive deficits and reduced neuronal apoptosis.[5]
Cardiovascular Effects Conscious Dog0.1, 0.4, 1.6, and 6.4 mg/kg (IV)Increased heart rate and blood pressure at doses above 0.4 mg/kg.[2]
Neurological Recovery Mouse (Ischemic Stroke)Not specifiedImproved post-stroke neurological function, increased neurite intersections and dendritic spine density.[4]

Table 2: In Vitro Cellular Effects

Cell TypeExperimental ModelTreatment ConcentrationKey Findings
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3)Hypoxia/Reoxygenation (H/R)Not specifiedSuppressed H/R-induced M2 and M4-mAChR expression; inhibited NO and ROS production.
Microglial (HM) and Astrocyte (SVG12) cellsHypoxia/Reoxygenation (H/R)Not specifiedReduced exacerbated M1, M2, M4, and M5 receptor expression in H/R-treated brain tissues and M2 receptors in H/R-treated cells.[2]

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective and circulatory benefits through the modulation of several key signaling pathways. Its primary action as a muscarinic antagonist initiates a cascade of downstream effects that mitigate the cellular damage associated with ischemic events.

Muscarinic Receptor Antagonism and Downstream Effects

In vitro studies on human cerebral microvascular endothelial cells subjected to hypoxia/reoxygenation (H/R) have shown that this compound can suppress the upregulation of M2 and M4 muscarinic acetylcholine receptors. This action is crucial as overstimulation of these receptors during an ischemic event can lead to cellular damage. By blocking these receptors, this compound inhibits the production of nitric oxide (NO) and reactive oxygen species (ROS), both of which are key mediators of oxidative stress and cellular injury in the context of ischemia-reperfusion.

Anisodine Anisodine mAChRs Muscarinic Acetylcholine Receptors (M2, M4) Anisodine->mAChRs Antagonizes NO_ROS Nitric Oxide (NO) & Reactive Oxygen Species (ROS) Production mAChRs->NO_ROS Stimulates Oxidative_Stress Oxidative Stress & Cellular Injury NO_ROS->Oxidative_Stress Induces

Muscarinic receptor antagonism by this compound.
Activation of Pro-Survival Signaling Pathways

In vivo studies in animal models of cerebral ischemia have revealed that this compound promotes neuroprotection by activating pro-survival signaling pathways, including the Akt/GSK-3β and ERK1/2 pathways.

The Akt/GSK-3β pathway is a critical regulator of cell survival and apoptosis. This compound has been shown to increase the phosphorylation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β).[5] The inactivation of GSK-3β prevents it from promoting apoptosis, thereby enhancing neuronal survival.

The ERK1/2 pathway , part of the mitogen-activated protein kinase (MAPK) cascade, is also implicated in the neuroprotective effects of this compound. Activation of ERK1/2 signaling is known to promote cell survival and plasticity, which is crucial for recovery after an ischemic event.[2]

cluster_0 This compound Effects cluster_1 Downstream Consequences Anisodine Anisodine Akt p-Akt ↑ Anisodine->Akt ERK p-ERK1/2 ↑ Anisodine->ERK GSK3b GSK-3β (inactive) Akt->GSK3b Inhibits Survival Neuronal Survival ↑ ERK->Survival Plasticity Neuronal Plasticity ↑ ERK->Plasticity Apoptosis Apoptosis ↓ GSK3b->Apoptosis Promotes

Pro-survival signaling pathways activated by this compound.
Modulation of the Notch Signaling Pathway

Recent in vivo studies in a mouse model of ischemic stroke suggest that this compound may also exert its therapeutic effects by modulating the Notch signaling pathway.[3][4] The Notch pathway is a highly conserved signaling system that plays a critical role in cell fate decisions, proliferation, and apoptosis. In the context of stroke, the role of Notch signaling is complex, with evidence suggesting both detrimental and beneficial effects depending on the timing and context of its activation. The study in mice demonstrated that this compound treatment led to increased levels of Notch1 and its downstream target Hes1, which was associated with improved neurological function and enhanced neuroplasticity.[4]

Anisodine Anisodine Notch1 Notch1 ↑ Anisodine->Notch1 Hes1 Hes1 ↑ Notch1->Hes1 Neuroplasticity Neuroplasticity ↑ Hes1->Neuroplasticity Neurological_Function Improved Neurological Function Neuroplasticity->Neurological_Function

Modulation of the Notch signaling pathway by this compound.

Experimental Protocols

In Vivo: Rat Model of Chronic Cerebral Hypoperfusion
  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of Hypoperfusion: Permanent ligation of the bilateral common carotid arteries (two-vessel occlusion, 2-VO).

  • Treatment: this compound administered at doses of 0.3, 0.6, and 1.2 mg/kg.

  • Assessment of Cognitive Function: Morris Water Maze test to evaluate learning and memory.

  • Evaluation of Neuronal Damage: Nissl staining and TUNEL staining to assess neuronal survival and apoptosis, respectively.

  • Biochemical Analysis: Measurement of neurotransmitter levels (5-HT, NA, Ach), acetylcholinesterase (AchE) activity, and protein expression of Bcl-2, Bax, p-Akt, and p-GSK-3β by Western blot.[5]

In Vitro: Hypoxia/Reoxygenation (H/R) Model in Human Cerebral Microvascular Endothelial Cells (hCMEC/D3)
  • Cell Culture: hCMEC/D3 cells are cultured under standard conditions.

  • Induction of H/R: Cells are subjected to a period of hypoxia (low oxygen) followed by reoxygenation to mimic the conditions of ischemia-reperfusion injury.

  • Treatment: this compound is added to the cell culture medium.

  • Analysis of Receptor Expression: Western blotting is used to detect the expression levels of M2 and M4 muscarinic acetylcholine receptors.

  • Measurement of NO and ROS: Nitric oxide production is measured using the Griess reaction, and intracellular reactive oxygen species levels are quantified using fluorescent probes like DCFH-DA.

  • Assessment of Apoptosis: Apoptosis can be evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Conclusion

The compiled data from both in vivo and in vitro studies provide a multi-faceted view of the pharmacological effects of this compound. In vivo, it demonstrates clear neuroprotective and cardiovascular effects at specific dose ranges. In vitro, the compound's mechanism of action is further elucidated, highlighting its ability to counteract the cellular stress induced by hypoxia/reoxygenation through the antagonism of muscarinic receptors and the modulation of key signaling pathways.

A critical aspect for future research is to bridge the quantitative gap between the effective in vitro concentrations and the in vivo plasma and tissue concentrations that yield therapeutic benefits. Such data would be invaluable for refining dosing strategies and predicting clinical efficacy. Nevertheless, the existing evidence strongly supports the continued investigation of this compound as a promising therapeutic agent for ischemic stroke and related neurovascular disorders.

References

Anisodamine Hydrobromide: A Comparative Analysis of its Muscarinic Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Anisodamine hydrobromide's mechanism of action with other well-established muscarinic receptor antagonists, supported by available experimental data. The focus is on the validation of its mechanism through receptor binding assays, offering a valuable resource for researchers in pharmacology and drug development.

Unveiling the Mechanism: A Look at Receptor Affinities

Anisodamine hydrobromide is a naturally occurring tropane (B1204802) alkaloid that acts as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its mechanism of action is similar to other anticholinergic drugs like atropine (B194438) and scopolamine, involving the competitive inhibition of acetylcholine at all five muscarinic receptor subtypes (M1-M5). Additionally, Anisodamine has been reported to exhibit antagonist activity at α1-adrenergic receptors.[1]

To objectively compare the binding profile of Anisodamine hydrobromide with its alternatives, the following table summarizes the available quantitative data from receptor binding assays. The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (nM)IC50 (nM)
Atropine M11.27 ± 0.36[2]2.22 ± 0.60[2]
M23.24 ± 1.16[2]4.32 ± 1.63[2]
M32.21 ± 0.53[2]4.16 ± 1.04[2]
M40.77 ± 0.43[2]2.38 ± 1.07[2]
M52.84 ± 0.84[2]3.39 ± 1.16[2]
Scopolamine M10.83[3]-
M25.3[3]-
M30.34[3]-
M40.38[3]-
M50.34[3]-
Anisodamine α1-adrenergic-pA2 = 4.81 ± 0.11 (vs Norepinephrine)[4]
pA2 = 4.86 ± 0.20 (vs Phenylephrine)[4]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of antagonist potency.

Visualizing the Molecular Interactions

To better understand the mechanism of action, the following diagrams illustrate the relevant signaling pathways and the experimental workflow for a receptor binding assay.

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_gq Gq Signaling Pathway ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds & Activates Anisodamine Anisodamine (Antagonist) Anisodamine->mAChR Blocks Gq Gq protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Signaling pathway of M1, M3, and M5 muscarinic receptors.

gi_signaling cluster_receptor Muscarinic Receptor Activation cluster_gi Gi Signaling Pathway ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M2, M4) ACh->mAChR Binds & Activates Anisodamine Anisodamine (Antagonist) Anisodamine->mAChR Blocks Gi Gi protein mAChR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response

Caption: Signaling pathway of M2 and M4 muscarinic receptors.

binding_assay_workflow prep 1. Membrane Preparation (Cells/tissues expressing mAChRs) radioligand 2. Incubation (Membranes + Radioligand + Competitor) prep->radioligand filtration 3. Separation (Rapid filtration to separate bound and free radioligand) radioligand->filtration wash 4. Washing (Remove non-specifically bound radioligand) filtration->wash scintillation 5. Detection (Quantification of radioactivity using a scintillation counter) wash->scintillation analysis 6. Data Analysis (Determine Ki or IC50 values) scintillation->analysis

Caption: Experimental workflow for a receptor binding assay.

Experimental Protocols: A Guide to Validation

The validation of Anisodamine hydrobromide's mechanism of action relies on robust and well-defined experimental protocols. A standard method for determining the binding affinity of a compound to a receptor is the radioligand binding assay.

Radioligand Competition Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of Anisodamine hydrobromide and its alternatives for the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell lines individually expressing human M1, M2, M3, M4, or M5 receptors.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

  • Non-labeled competitors: Anisodamine hydrobromide, Atropine, Scopolamine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the specific muscarinic receptor subtype to a high density.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane preparation (typically 20-50 µg of protein) to each well.

    • Add increasing concentrations of the non-labeled competitor (Anisodamine hydrobromide, Atropine, or Scopolamine).

    • Add a fixed concentration of the radioligand ([³H]-NMS), typically at a concentration close to its Kd value.

    • To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding for each competitor concentration.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This comprehensive guide provides a framework for understanding and validating the mechanism of Anisodamine hydrobromide through receptor binding assays. The provided data and protocols can serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this and other related compounds.

References

Anisodine Hydrobromide in Combination with Butylphthalide for Enhanced Efficacy in Ischemic Stroke: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Anisodine Hydrobromide when used in combination with other stroke therapies, with a particular focus on its synergistic effects with Butylphthalide. The information presented is based on available preclinical and clinical data, offering insights into the potential of this combination therapy for the treatment of acute ischemic stroke (AIS).

Preclinical Evidence: Insights from a Murine Model of Ischemic Stroke

The neuroprotective effects of this compound have been investigated in preclinical studies, often utilizing the middle cerebral artery occlusion (MCAO) model in rodents to mimic ischemic stroke.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

A widely accepted method for inducing focal cerebral ischemia in mice involves the intraluminal filament technique to occlude the middle cerebral artery.

Objective: To create a reproducible model of ischemic stroke to evaluate the efficacy of therapeutic agents.

Procedure:

  • Animal Preparation: Male C57BL/6 mice are anesthetized, and their body temperature is maintained at 37°C.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a small incision is made.

  • Occlusion: A silicon-coated monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Neurological Assessment: Post-surgery, neurological deficits are evaluated using a scoring system.

  • Histological Analysis: Brain tissue is collected for analysis of infarct volume and cellular changes.

Experimental Workflow: MCAO Model

MCAO_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Anesthesia Anesthesia Induction Temp_Control Body Temperature Maintenance (37°C) Anesthesia->Temp_Control Incision Midline Neck Incision Temp_Control->Incision Vessel_Exposure Expose CCA, ECA, ICA Incision->Vessel_Exposure Ligation Ligate ECA Vessel_Exposure->Ligation Filament_Insertion Insert Filament into ICA via ECA Ligation->Filament_Insertion Occlusion Occlude MCA Origin Filament_Insertion->Occlusion Reperfusion Withdraw Filament (Reperfusion) Occlusion->Reperfusion 60-90 min Neuro_Assessment Neurological Deficit Scoring Reperfusion->Neuro_Assessment Histology Histological Analysis (Infarct Volume) Neuro_Assessment->Histology Notch_Pathway Anisodine Anisodine Hydrobromide Notch1 Notch1 Anisodine->Notch1 Activates Hes1 Hes1 Notch1->Hes1 Upregulates Neurogenesis Neural Proliferation & Migration Hes1->Neurogenesis Plasticity Neuronal Plasticity (Dendritic & Axonal Remodeling) Neurogenesis->Plasticity Recovery Neurological Function Recovery Plasticity->Recovery PI3K_Akt_Pathway Anisodine Anisodine Hydrobromide PI3K PI3K Anisodine->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Anti_Apoptosis Inhibition of Apoptosis Akt->Anti_Apoptosis Oxidative_Stress Reduction of Oxidative Stress Akt->Oxidative_Stress Neuroprotection Neuroprotection Anti_Apoptosis->Neuroprotection Oxidative_Stress->Neuroprotection

Safety Operating Guide

Proper Disposal of Anisodine Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Anisodine hydrobromide is critical for ensuring personnel safety and environmental protection. Due to its significant acute toxicity, this compound must be managed as hazardous waste. Improper disposal can lead to severe health risks and environmental contamination.[1][2][3] This guide provides detailed procedures for the proper handling and disposal of this compound in a research or drug development setting.

Hazard Identification and Safety Precautions

This compound is classified as a highly toxic substance. The primary routes of exposure are inhalation and ingestion, both of which can be fatal.[4] Adherence to strict safety protocols is mandatory when handling this compound.

Key Hazard Information:

Hazard CategoryGHS CodeHazard StatementSource
Acute Toxicity, OralH300Fatal if swallowed.[4]
Acute Toxicity, InhalationH330Fatal if inhaled.[4]

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal preparation, personnel must wear:

  • Respiratory Protection: A properly fitted respirator is essential, especially when handling powders or creating aerosols.[4] Work should be conducted in a chemical fume hood.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles must be worn.[5]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[5]

Step-by-Step Disposal Procedure

Disposal of this compound must be handled through a licensed hazardous waste management company.[4][6] It should never be disposed of down the drain or in regular trash.[2][6]

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

  • Segregate this compound waste from all other waste streams at the point of generation to prevent cross-contamination.

Step 2: Waste Containment and Labeling

  • Primary Container: Place the waste in a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Acutely Toxic," "Poison").

Step 3: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[4]

  • The storage area should be locked and accessible only to trained personnel.[4]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • The EHS department will coordinate with a licensed hazardous waste disposal contractor for final treatment, which typically involves incineration at a permitted facility.[3][6]

Step 5: Documentation

  • Maintain meticulous records of the waste generated, including the quantity and date of disposal, to ensure regulatory compliance.[3]

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, prevent the spread of the powder or liquid.

  • Do not attempt to clean up a significant spill without appropriate training and PPE, including respiratory protection.[5]

  • Contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Is this waste contaminated with this compound? A->B C Segregate as Hazardous Waste B->C Yes H Manage as Non-Hazardous Waste (Follow Institutional Protocols) B->H No D Place in designated, sealed, and labeled container C->D E Store in secure Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Disposal by Licensed Hazardous Waste Contractor (e.g., Incineration) F->G

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Anisodine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Anisodine hydrobromide, a tropane (B1204802) alkaloid used as an antispasmodic and anticholinergic agent.[1] Adherence to these procedures is critical due to the compound's toxicity.

Hazard Summary: this compound is classified as a hazardous substance. It is fatal if swallowed or inhaled and toxic in contact with skin.[2][3]

Personal Protective Equipment (PPE)

A comprehensive assessment of risk should be conducted for any non-sterile compounding involving hazardous drugs.[4] The following table summarizes the recommended personal protective equipment to be used when handling this compound to minimize exposure and ensure personal safety.[2][3][5][6]

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of chemotherapy gloves meeting ASTM International standard D6978. Nitrile or neoprene gloves are preferred.[4]
Body Protection GownA disposable, polyethylene-coated polypropylene (B1209903) gown or other laminate material resistant to hazardous product permeability.[4]
Eye & Face Protection Goggles and Face ShieldChemical safety goggles and a face shield, or a full face-piece respirator.[4]
Respiratory Protection RespiratorAn appropriate respirator is necessary, especially in case of inadequate ventilation or when handling the powder form to avoid inhalation of dust.[2][5]
Head & Foot Protection CoversDisposable head, hair (including beard and moustache), and shoe covers.[4]

Experimental Protocol: Weighing and Solubilizing this compound

This protocol outlines the step-by-step procedure for safely weighing and preparing a stock solution of this compound.

Objective: To accurately weigh a specific amount of this compound powder and dissolve it in a suitable solvent to create a stock solution of a desired concentration.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile water, DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

  • Appropriate waste container

Procedure:

  • Preparation:

    • Ensure the work area is clean and decontaminated.

    • Work within a certified chemical fume hood or other ventilated enclosure.[5][6]

    • Don all required personal protective equipment as specified in the table above.

  • Weighing:

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper/boat. Avoid creating dust.[5]

    • Record the exact weight of the compound.

  • Solubilization:

    • Carefully transfer the weighed powder into a volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent to the flask to wet the powder.

    • Gently swirl the flask to begin dissolving the powder.

    • Continue to add the solvent in increments until the desired final volume is reached.

    • Use a vortex mixer or sonicator if necessary to ensure complete dissolution.

  • Storage:

    • Clearly label the volumetric flask with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution under the recommended conditions, which may include refrigeration or protection from light.[7][8] this compound should be stored in a locked, well-ventilated place with the container tightly closed.[2][3]

  • Decontamination and Waste Disposal:

    • Thoroughly decontaminate the work surface, balance, and any equipment used.

    • Dispose of all contaminated disposable items (e.g., weighing paper, gloves, gown) in a designated hazardous waste container.[2][3]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • If Swallowed: Get emergency medical help immediately.[2][3] Rinse mouth.[2][3]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3]

  • If on Skin: Take off immediately all contaminated clothing and wash the affected area with plenty of water.[3] Get emergency medical help immediately.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Operational Plan:

    • Segregate all this compound waste from other laboratory waste.

    • Use designated, clearly labeled, and sealed containers for solid and liquid waste.

    • Solid waste includes contaminated gloves, gowns, weighing paper, and other disposable materials.

    • Liquid waste includes unused solutions and solvent used for rinsing glassware.

  • Disposal Procedure:

    • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[2][3]

    • Do not allow the product to enter drains.[6]

    • Contaminated clothing should be washed before reuse.[3]

Anisodine_Hydrobromide_Handling_Workflow prep Preparation (Don PPE, Prepare Fume Hood) weigh Weighing (Use Analytical Balance) prep->weigh Proceed to solubilize Solubilization (In Volumetric Flask) weigh->solubilize Transfer Powder storage Storage (Label and Store Appropriately) solubilize->storage Final Solution decon Decontamination (Clean Work Area and Equipment) solubilize->decon After Handling end End of Process storage->end disposal Waste Disposal (Segregate and Dispose as Hazardous) decon->disposal Collect Waste disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisodine hydrobromide
Reactant of Route 2
Anisodine hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.